molecular formula CH₂Cu₂O₅ B128520 Basic cupric carbonate CAS No. 12069-69-1

Basic cupric carbonate

Cat. No.: B128520
CAS No.: 12069-69-1
M. Wt: 221.12 g/mol
InChI Key: ZMMDPCMYTCRWFF-UHFFFAOYSA-J
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Description

Basic Cupric Carbonate is an essential inorganic compound with significant utility across diverse scientific research and development sectors. In the field of chemical synthesis, it serves as a valuable precursor for creating copper-based catalysts, which are critical for facilitating oxidation and reduction reactions, polymerization processes, and environmental treatment applications . Research into electroplating electrolytes utilizes this compound for the formulation of solutions that enable uniform metal deposition and enhance plating quality . A prominent area of application is in environmental technology, where it is employed as an effective impregnant for activated carbons used in respiratory filters and gas purification systems, enhancing the adsorption capacity for toxic gases like hydrogen cyanide, ammonia, and sulfur dioxide . Furthermore, advanced research explores the biogenic synthesis of copper carbonate nanoparticles using fungal systems for innovative environmental remediation, demonstrating high efficiency in the catalytic degradation of organic dyes such as methyl red and the removal of toxic chromate from solutions . In agricultural science, it is investigated for its role as a source of copper micronutrients in fertilizer formulations and as a fungicidal agent, supporting plant metabolic functions and soil health . This compound continues to be a subject of intense study for developing sustainable materials and clean technologies.

Properties

IUPAC Name

dicopper;carbonate;dihydroxide
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InChI

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMDPCMYTCRWFF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cu2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green to blue or dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS]
Record name Cupric carbonate, basic
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CAS No.

1319-53-5, 12069-69-1
Record name Malachite
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Record name Basic copper carbonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name BASIC CUPRIC CARBONATE
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Foundational & Exploratory

synthesis and characterization of basic cupric carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Basic Cupric Carbonate

Introduction

This compound, more accurately known as copper(II) carbonate hydroxide (B78521), is an inorganic compound that consists of copper(II), carbonate, and hydroxide ions.[1] It is not to be confused with the true neutral copper(II) carbonate (CuCO₃), which is unstable and was only synthesized in 1973 under high temperatures and pressures.[1] The basic form is commonly found in nature in two primary mineral forms: malachite and azurite (B1638891).

  • Malachite: A green solid with the chemical formula Cu₂(CO₃)(OH)₂.[1][2] It has been used since antiquity as a pigment and is responsible for the green patina seen on weathered copper, bronze, and brass.[1]

  • Azurite: A blue solid with the chemical formula Cu₃(CO₃)₂(OH)₂.[1] Like malachite, it has a long history of use as a pigment.[1]

This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development and materials science. It details common synthesis protocols, analytical characterization techniques, and key physicochemical properties.

Physicochemical Properties

This compound is a green or blue-green crystalline powder or solid.[3][4] It is insoluble in water and alcohol but dissolves in acids, ammonia, and solutions of alkali metal cyanides.[5][6] Its key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula Cu₂(CO₃)(OH)₂ (Malachite)[1][3][4]
Appearance Green to blue-green amorphous powder or crystals[3][4][5]
Molecular Weight 221.12 g/mol [4]
Density ~4.0 g/cm³[1][3][5]
Melting Point Decomposes at ~200-220 °C[1][3][5][6]
Solubility in Water Insoluble[1][4][5]

Synthesis of this compound

The most prevalent method for synthesizing this compound is through a precipitation reaction involving a soluble copper(II) salt and a soluble carbonate or bicarbonate salt.[7] The reaction stoichiometry and conditions, such as temperature and pH, can influence the final product's morphology and phase (malachite vs. azurite).[8][9][10]

General Synthesis Workflow

The diagram below illustrates the typical workflow for the precipitation synthesis of this compound.

SynthesisWorkflow Figure 1. General Synthesis Workflow cluster_precursors Precursors cluster_process Process CuSO4 Copper(II) Sulfate (B86663) Solution Mixing Precipitation (Mixing & Stirring) CuSO4->Mixing Na2CO3 Sodium Carbonate Solution Na2CO3->Mixing Filtration Filtration Mixing->Filtration Formation of precipitate Washing Washing (with deionized water) Filtration->Washing Drying Drying Washing->Drying Product This compound (Cu₂(CO₃)(OH)₂) Drying->Product

Caption: Figure 1. General Synthesis Workflow

Detailed Experimental Protocol: Precipitation Method

This protocol is based on common laboratory procedures for synthesizing this compound.[2][11][12]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Deionized water

  • Beakers, magnetic stirrer, hot plate, Büchner funnel, filter paper

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve 3.8 g of CuSO₄·5H₂O in 40 mL of deionized water in a 100 mL beaker.[2]

    • Solution B: Dissolve 2.0 g of Na₂CO₃ in 60 mL of deionized water in a 250 mL beaker.[2]

  • Precipitation:

    • Place the beaker with Solution B on a magnetic stirrer.

    • Slowly add Solution A to Solution B while stirring continuously. Effervescence will occur due to the release of CO₂ gas.[11][12]

  • Heating and Aging:

    • Gently heat the resulting mixture to approximately 55-60 °C while stirring.[2] Maintain this temperature for about an hour to ensure the reaction is complete and to age the precipitate.

  • Cooling and Isolation:

    • Cool the mixture to room temperature, which can be expedited by using a water bath.[2]

    • Collect the green precipitate by vacuum filtration using a Büchner funnel.[2]

  • Washing:

    • Wash the precipitate on the filter paper with several portions of deionized water to remove soluble impurities like sodium sulfate.[11]

    • Optionally, a final wash with acetone (B3395972) can be performed to facilitate drying.[2]

  • Drying:

    • Dry the collected solid in a low-temperature oven or by air drying. The final product is a fine, green powder.[12]

The balanced chemical equation for this reaction is: 2 CuSO₄(aq) + 2 Na₂CO₃(aq) + H₂O(l) → Cu₂(CO₃)(OH)₂(s) + 2 Na₂SO₄(aq) + CO₂(g)[11]

Characterization of this compound

A variety of analytical techniques are employed to confirm the identity, purity, structure, and morphology of the synthesized this compound.

Characterization Workflow

The following diagram outlines the key techniques used for the characterization of the synthesized powder.

CharacterizationWorkflow Figure 2. Characterization Techniques Workflow cluster_techniques Analytical Techniques cluster_info Information Obtained Start Synthesized Basic Cupric Carbonate Powder XRD X-Ray Diffraction (XRD) Start->XRD FTIR FTIR Spectroscopy Start->FTIR TGA Thermogravimetric Analysis (TGA) Start->TGA SEM Scanning Electron Microscopy (SEM) Start->SEM Raman Raman Spectroscopy Start->Raman XRD_info Crystal Structure Phase Identification (e.g., Malachite) XRD->XRD_info FTIR_info Functional Groups (Carbonate, Hydroxide) FTIR->FTIR_info TGA_info Thermal Stability Decomposition Profile TGA->TGA_info SEM_info Surface Morphology Particle Size & Shape SEM->SEM_info Raman_info Vibrational Modes Structural Fingerprint Raman->Raman_info

Caption: Figure 2. Characterization Techniques Workflow

Analytical Techniques and Expected Results

X-ray Diffraction (XRD):

  • Protocol: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Data: XRD is used to identify the crystalline phase of the material. For malachite, the diffraction peaks should match standard patterns, such as JCPDS card No. 76-0660.[9] The crystal system for malachite is monoclinic with a space group of P2₁/a.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Protocol: The sample (often mixed with KBr and pressed into a pellet) is exposed to infrared radiation, and the absorbance is measured as a function of wavenumber.

  • Data: The FTIR spectrum confirms the presence of characteristic functional groups. Key absorption bands for this compound are associated with the carbonate (CO₃²⁻) and hydroxide (OH⁻) ions.[8][9]

Functional GroupWavenumber (cm⁻¹)Reference
Carbonate (CO₃²⁻)~1512, 1078, 850, 698[13]
Hydroxide (O-H)Broad peaks in the 3000-3500 cm⁻¹ region[14]

Thermogravimetric Analysis (TGA):

  • Protocol: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), and its mass is continuously monitored.

  • Data: TGA reveals the thermal stability and decomposition behavior. This compound (malachite) typically shows a single-step decomposition, starting around 200-290°C, to form copper(II) oxide (CuO), carbon dioxide, and water.[5][15][16] The total weight loss corresponds to the loss of CO₂ and H₂O.[15]

Decomposition ProductTemperature Range (°C)References
CuO + CO₂ + H₂OStarts ~200-290[5][15][16]

Scanning Electron Microscopy (SEM):

  • Protocol: The sample is coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons to produce high-resolution images of the surface topography.

  • Data: SEM images reveal the morphology, particle size, and aggregation state of the synthesized powder. Depending on the synthesis conditions (pH, temperature, reaction time), morphologies such as microspheres, spherical aggregates, or nanocrystals can be observed.[8][9][13][17] Particle sizes can vary from nanometers to several micrometers.[9][10]

Raman Spectroscopy:

  • Protocol: The sample is illuminated with a monochromatic laser, and the inelastically scattered light is collected and analyzed to provide a vibrational spectrum.

  • Data: Raman spectroscopy serves as a complementary technique to FTIR for structural characterization.[18] It is particularly useful for distinguishing between different copper carbonate phases like malachite and azurite and for analyzing pigments in artistic and archaeological contexts.[14][19]

References

An In-depth Technical Guide to Basic Cupric Carbonate: Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of basic cupric carbonate, a compound of significant interest in various scientific fields, including materials science, chemistry, and potentially as a precursor in the synthesis of copper-based active pharmaceutical ingredients. This document details its chemical formula, structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Formula and Nomenclature

This compound is not a single compound but primarily refers to two distinct copper(II) carbonate hydroxide (B78521) minerals: malachite and azurite (B1638891).[1][2] The term "copper carbonate" or "cupric carbonate" in chemical literature almost invariably denotes a basic copper carbonate, as the neutral copper(II) carbonate (CuCO₃) is challenging to synthesize and unstable in the presence of water.[1][3]

  • Malachite : The more common form, malachite, is a green, opaque mineral.[4] Its chemical formula is Cu₂(CO₃)(OH)₂ .[1][4][5]

  • Azurite : Azurite is a deep blue mineral, often found in association with malachite.[2][5][6] Its chemical formula is Cu₃(CO₃)₂(OH)₂ .[6][7] Azurite is less stable than malachite and can slowly weather into malachite over time with the uptake of water.[6]

Molecular Structure

Both malachite and azurite crystallize in the monoclinic system.[4][6]

  • Malachite (Cu₂(CO₃)(OH)₂) : The structure of malachite consists of chains of alternating copper(II) ions and hydroxide ions. These positively charged chains are located between isolated triangular carbonate ions.[4] Each copper ion is coordinated to two hydroxide ions and two carbonate ions.[4]

  • Azurite (Cu₃(CO₃)₂(OH)₂) : The crystal structure of azurite is also monoclinic.[6][8]

Below is a simplified representation of the coordination environment in basic cupric carbonates.

G cluster_malachite Malachite Coordination cluster_azurite Azurite Coordination Cu1 Cu²⁺ OH1 OH⁻ Cu1->OH1 OH2 OH⁻ Cu1->OH2 CO3_1 CO₃²⁻ Cu1->CO3_1 CO3_2 CO₃²⁻ Cu1->CO3_2 Cu2 Cu²⁺ OH3 OH⁻ Cu2->OH3 OH4 OH⁻ Cu2->OH4 CO3_3 CO₃²⁻ Cu2->CO3_3 CO3_4 CO₃²⁻ Cu2->CO3_4 CO3_5 CO₃²⁻ Cu2->CO3_5

Simplified coordination of copper ions in malachite and azurite.

Physicochemical Properties

The quantitative data for malachite and azurite are summarized in the table below for easy comparison.

PropertyMalachite (Cu₂(CO₃)(OH)₂)Azurite (Cu₃(CO₃)₂(OH)₂)
Molar Mass 221.11 g/mol [9]344.67 g/mol [6][10]
Appearance Fine green powder[9]Deep blue crystalline solid[6]
Crystal System Monoclinic[1][4]Monoclinic[6][8]
Space Group P2₁/a[11][12]P2₁/c[6]
Density 3.6 - 4.05 g/cm³[1][9]3.77 - 3.9 g/cm³[6]
Mohs Hardness 3.5 - 4[1]3.5 - 4[6]
Decomposition Temp. ~200 °C[9]~220 °C[9]
Solubility Insoluble in water; soluble in acids.[9]Insoluble in water; soluble in ammonium (B1175870) hydroxide.[9]
Enthalpy of Formation -52.5 ± 5.9 kJ/mol (from oxides)[13]-84.7 ± 7.4 kJ/mol (from oxides)[13]
Molar Heat Capacity 154.3 ± 0.93 J/(mol·K) at 298.15 K[13]228.5 ± 1.4 J/(mol·K) at 298.15 K[13]
Third Law Entropy 166.3 ± 2.5 J/(mol·K) at 298.15 K[13]254.4 ± 3.8 J/(mol·K) at 298.15 K[13]

Experimental Protocols

Synthesis of Malachite (Cu₂(CO₃)(OH)₂)

This protocol describes the synthesis of malachite by the reaction of copper(II) sulfate (B86663) with sodium bicarbonate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Beakers

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Copper Sulfate Solution: Dissolve 20 g of copper(II) sulfate pentahydrate in 200 mL of distilled water in a 500 mL beaker. Heat the solution gently on a hot plate with stirring to ensure complete dissolution.[14]

  • Prepare Sodium Bicarbonate Solution: In a separate 250 mL beaker, dissolve 20 g of sodium bicarbonate in 100 mL of hot distilled water (approximately 80 °C).[14]

  • Precipitation: While vigorously stirring the hot copper sulfate solution, slowly add the sodium bicarbonate solution.[14] A significant amount of effervescence will occur due to the release of carbon dioxide gas; therefore, the addition must be slow to prevent foaming over.[15] A light blue-green precipitate will form.

  • Digestion: Continue heating and stirring the mixture for approximately one hour to ensure the complete conversion of the initial precipitate to malachite.[16] The color of the precipitate should become a more distinct green.

  • Isolation and Washing: Turn off the heat and allow the precipitate to settle. Decant the supernatant liquid. Wash the precipitate by adding distilled water, stirring, allowing it to settle, and decanting again. Repeat this washing process 3-4 times to remove soluble byproducts like sodium sulfate.

  • Filtration and Drying: Collect the green precipitate by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with a small amount of distilled water, followed by acetone (B3395972) to facilitate drying. Dry the product in an oven at a low temperature (e.g., 60-70 °C) to a constant weight.

G cluster_reactants Reactants cluster_products Products reactant1 2CuSO₄(aq) (Copper Sulfate) product1 Cu₂(OH)₂CO₃(s) (Malachite) reactant1->product1 + Heat reactant2 4NaHCO₃(aq) (Sodium Bicarbonate) reactant2->product1 + Heat product2 2Na₂SO₄(aq) (Sodium Sulfate) product3 3CO₂(g) (Carbon Dioxide) product4 H₂O(l) (Water)

Reaction pathway for the synthesis of malachite.

Key Chemical Reactions

Thermal Decomposition

When heated, both malachite and azurite decompose to form copper(II) oxide (CuO), carbon dioxide (CO₂), and water (H₂O).[1] This thermal decomposition is accompanied by a color change from green (malachite) or blue (azurite) to black (copper(II) oxide).[17]

  • Malachite Decomposition: Cu₂(CO₃)(OH)₂ (s) → 2CuO (s) + CO₂ (g) + H₂O (g)[18]

  • Azurite Decomposition: 2Cu₃(CO₃)₂(OH)₂ (s) → 6CuO (s) + 4CO₂ (g) + 2H₂O (g)

G cluster_reactants Reactants cluster_products Products malachite Cu₂(CO₃)(OH)₂ (Malachite) CuO CuO (Copper(II) Oxide) malachite->CuO Δ (Heat) azurite Cu₃(CO₃)₂(OH)₂ (Azurite) azurite->CuO Δ (Heat) CO2 CO₂ (Carbon Dioxide) H2O H₂O (Water)

Thermal decomposition pathway of basic cupric carbonates.
Reaction with Acids

Basic cupric carbonates react with acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in a neutralization reaction to produce a copper(II) salt, water, and carbon dioxide.[13]

  • Reaction with Sulfuric Acid: Cu₂(CO₃)(OH)₂ (s) + 2H₂SO₄ (aq) → 2CuSO₄ (aq) + CO₂ (g) + 3H₂O (l)

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Basic Cupric Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate, predominantly found as the mineral malachite with the chemical formula Cu₂(OH)₂CO₃, is a compound of significant interest across various scientific disciplines, including materials science, catalysis, and chemical synthesis. Its thermal decomposition is a critical process for the production of high-purity copper(II) oxide (CuO), a p-type semiconductor with applications in catalysis, gas sensing, and as a precursor in the synthesis of superconductors and other copper-based materials. Understanding the precise mechanism of this decomposition is paramount for controlling the physicochemical properties of the resulting CuO, such as particle size, surface area, and morphology, which are crucial for its performance in various applications.

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound. It consolidates quantitative data from thermogravimetric and differential thermal analyses, details the experimental protocols for these characterization techniques, and presents visual representations of the decomposition pathway and analytical workflow to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may utilize copper-based compounds in their work.

Core Decomposition Mechanism

The thermal decomposition of this compound (malachite) is an endothermic process that primarily occurs in a single step. When heated, the crystal lattice of Cu₂(OH)₂CO₃ breaks down, yielding solid copper(II) oxide (CuO) and the gaseous products carbon dioxide (CO₂) and water (H₂O).[1]

The overall chemical equation for this reaction is:

Cu₂(OH)₂CO₃(s) → 2CuO(s) + CO₂(g) + H₂O(g)

Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) has demonstrated that the evolution of water and carbon dioxide occurs simultaneously, indicating a concerted decomposition mechanism rather than a sequential loss of the hydroxyl and carbonate groups.[1] The theoretical total mass loss for this reaction is approximately 28.0%. Experimental results from TGA are in close agreement with this value.

While the decomposition is generally considered a single-step process, some studies have suggested a more complex, multi-stage decomposition under specific conditions, particularly for spherically granulated malachite where diffusion of the gaseous products may be hindered.[2] However, for powdered samples under typical analytical conditions, a single, sharp decomposition event is observed.

It is important to distinguish malachite from another form of basic copper carbonate, azurite (B1638891) (Cu₃(OH)₂(CO₃)₂), which undergoes a two-step thermal decomposition.[1]

Quantitative Decomposition Data

The temperature at which the thermal decomposition of this compound occurs is not a fixed point but is influenced by experimental parameters, most notably the heating rate. As the heating rate increases, the observed decomposition temperature also increases. The following table summarizes quantitative data from various thermogravimetric analysis studies.

Heating Rate (°C/min)Decomposition Temperature Range (°C)Peak Decomposition Temperature (°C)Total Mass Loss (%)AtmosphereReference
1.0Not Specified~377~28.2Dynamic Vacuum
3.0Not SpecifiedNot Specified~28.2Flowing N₂
10.0Not Specified38028.6Helium[1]
10.0300 - 450~350Not SpecifiedNot Specified[3]

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass loss associated with the thermal decomposition of this compound.

Methodology:

  • Instrument Calibration: Ensure the TGA/DTA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A standard reference material with a known Curie point is often used for temperature calibration.[4]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of finely ground this compound powder into a clean, tared TGA crucible (platinum or alumina).[5][6]

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.[7]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Set the initial temperature to ambient (e.g., 30 °C).

    • Program the temperature to ramp up to a final temperature of at least 600 °C to ensure complete decomposition.

    • Set the desired heating rate (e.g., 10 °C/min).[5]

    • Purge the furnace with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 50-60 mL/min) to provide a controlled atmosphere and carry away the evolved gases.[5]

  • Data Acquisition:

    • Initiate the heating program and record the sample mass and temperature as a function of time.

    • Simultaneously record the DTA signal, which measures the temperature difference between the sample and an inert reference.

  • Data Analysis:

    • Plot the sample mass (or percentage mass loss) versus temperature to obtain the TGA curve.

    • Determine the onset and completion temperatures of decomposition from the TGA curve.

    • Calculate the total percentage mass loss and compare it to the theoretical value.

    • Plot the DTA signal versus temperature to identify endothermic or exothermic events. The decomposition of this compound will show an endothermic peak.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

  • Instrumentation: This protocol assumes a TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.[8][9]

  • TGA-EGA Setup:

    • Follow the TGA protocol as described above.

    • Ensure the heated transfer line between the TGA furnace and the MS or FTIR is maintained at a temperature sufficient to prevent condensation of the evolved gases (e.g., 200 °C).[8][9]

  • Data Acquisition (TGA-MS):

    • As the sample is heated in the TGA, the evolved gases are continuously introduced into the ion source of the mass spectrometer.

    • Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to the expected products: m/z = 44 for CO₂ and m/z = 18 for H₂O.

    • Record the ion intensity as a function of temperature.

  • Data Acquisition (TGA-FTIR):

    • The evolved gases from the TGA are passed through a gas cell within the FTIR spectrometer.

    • Continuously collect infrared spectra of the evolved gas stream as a function of temperature.

  • Data Analysis:

    • Correlate the evolution profiles of the identified gases with the mass loss steps observed in the TGA data.

    • For TGA-FTIR, identify the characteristic absorption bands of CO₂ (around 2350 cm⁻¹) and H₂O (around 3600-3800 cm⁻¹ and 1600 cm⁻¹) in the infrared spectra.

Visualizations

Decomposition Pathway

G reactant This compound Cu₂(OH)₂CO₃ (s) product1 Copper(II) Oxide 2CuO (s) reactant->product1 Solid Product product2 Carbon Dioxide CO₂ (g) reactant->product2 Gaseous Product product3 Water H₂O (g) reactant->product3 Gaseous Product heat Heat (Δ)

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output prep1 Weigh ~10-15 mg of Cu₂(OH)₂CO₃ prep2 Place in TGA Crucible prep1->prep2 tga TGA/DTA Instrument prep2->tga ega EGA (MS or FTIR) tga->ega Evolved Gases via Heated Transfer Line data1 Mass Loss vs. Temp (TGA Curve) tga->data1 data2 Heat Flow vs. Temp (DTA Curve) tga->data2 data3 Gas Evolution Profile (EGA Data) ega->data3

Caption: Experimental workflow for thermal analysis.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Basic Cupric Carbonate via FTIR

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of basic cupric carbonate, also known as copper(II) carbonate hydroxide (B78521) [Cu₂(OH)₂CO₃]. Primarily intended for researchers, scientists, and professionals in drug development, this document details the experimental protocols, data interpretation, and structural characterization of this inorganic compound.

Introduction to FTIR Spectroscopy for Inorganic Compounds

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify chemical substances and elucidate their molecular structure by measuring the absorption of infrared radiation.[1] When infrared radiation passes through a sample, molecules absorb energy at specific frequencies that correspond to their characteristic vibrational modes.[1] For inorganic compounds like this compound, FTIR is particularly useful for identifying the presence of functional groups such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) ions.[2][3] The resulting spectrum is a unique "fingerprint" of the compound, allowing for both qualitative identification and, with proper calibration, quantitative analysis.[1][4]

This compound, which occurs naturally as the mineral malachite, is a green crystalline solid.[5][6] It has applications as a pigment, a precursor for catalysts, and in various other chemical syntheses.[5][6] Accurate characterization is crucial for ensuring purity and understanding its properties in various applications.

Experimental Protocol for FTIR Analysis

A standard and reproducible protocol is essential for obtaining high-quality FTIR spectra of solid inorganic samples. The following methodology outlines the key steps for the analysis of this compound.

Sample Preparation: KBr Pellet Method

The potassium bromide (KBr) pellet method is a common and effective technique for preparing solid samples for transmission FTIR.[2]

  • Sample Grinding: A small amount of the this compound sample (typically 1-2 mg) is placed in an agate mortar. The sample is thoroughly ground to a fine powder to reduce particle size and minimize light scattering.

  • Mixing with KBr: Approximately 100-200 mg of spectroscopic grade KBr powder is added to the mortar. The sample and KBr are intimately mixed by gentle grinding until a homogeneous mixture is obtained.

  • Pellet Formation: The mixture is transferred to a pellet press die. The die is placed in a hydraulic press, and pressure (typically 7-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.

  • Pellet Handling: The resulting KBr pellet is carefully removed from the die and placed in a sample holder suitable for the FTIR spectrometer.

Instrumentation and Data Acquisition
  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a standard mid-IR source (e.g., Globar), a beamsplitter (e.g., KBr), and a detector (e.g., DTGS) is used.

  • Background Spectrum: A background spectrum of a pure KBr pellet or an empty sample chamber is collected. This is crucial to correct for atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Spectrum: The sample pellet is placed in the spectrometer's sample compartment, and the sample spectrum is recorded.

  • Spectral Parameters: Typical acquisition parameters are:

    • Wavenumber Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Data Format: The final spectrum is usually presented in terms of transmittance or absorbance.

Spectroscopic Data and Interpretation

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the carbonate and hydroxyl functional groups.

Quantitative Data: Characteristic FTIR Absorption Bands

The principal vibrational bands observed in the FTIR spectrum of this compound (malachite) are summarized in the table below. These bands are indicative of the carbonate and hydroxyl groups within the crystal lattice.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3408Broad, MediumO-H stretching vibrations of hydroxyl groups and adsorbed water
~1512 - 1458Strongν₃ (asymmetric stretching) of the carbonate group (CO₃²⁻)
~1078Mediumν₁ (symmetric stretching) of the carbonate group (CO₃²⁻)
~850Sharp, Strongν₂ (out-of-plane bending) of the carbonate group (CO₃²⁻)
~747 - 698Sharp, Mediumν₄ (in-plane bending) of the carbonate group (CO₃²⁻)

Note: Peak positions can vary slightly depending on the sample's crystallinity, purity, and preparation method.[7][8]

Interpretation of the Spectrum
  • Hydroxyl Region (3000-3600 cm⁻¹): A broad band in this region is characteristic of the O-H stretching vibrations.[8] This confirms the presence of the hydroxide (OH⁻) ions in the "basic" carbonate structure. The broadness often indicates hydrogen bonding.

  • Carbonate Region (600-1600 cm⁻¹): The carbonate ion (CO₃²⁻) has four fundamental vibrational modes, all of which can be IR active depending on the symmetry. The strong absorption around 1500 cm⁻¹ is due to the asymmetric C-O stretch (ν₃).[7] The peaks observed at approximately 1078 cm⁻¹ (ν₁), 850 cm⁻¹ (ν₂), and in the 700-750 cm⁻¹ range (ν₄) correspond to the symmetric stretch, out-of-plane bend, and in-plane bend of the carbonate group, respectively.[7][8] The presence and splitting of these bands provide information about the coordination environment of the carbonate ion within the copper-containing crystal lattice.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in the analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start This compound Sample grind Grind to Fine Powder start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press bg_spec Collect Background Spectrum (KBr) press->bg_spec sample_spec Collect Sample Spectrum bg_spec->sample_spec process Process Spectrum (Baseline Correction) sample_spec->process identify Identify Characteristic Peaks process->identify assign Assign Vibrational Modes (OH⁻, CO₃²⁻) identify->assign report Final Report & Structural Confirmation assign->report Spectral_Relationship cluster_structure Molecular Structure: Cu₂(OH)₂CO₃ cluster_vibrations Vibrational Modes cluster_spectrum FTIR Spectrum Peaks OH Hydroxyl Group (O-H) OH_stretch O-H Stretch OH->OH_stretch CO3 Carbonate Group (CO₃²⁻) CO3_asym_stretch CO₃²⁻ Asymmetric Stretch (ν₃) CO3->CO3_asym_stretch CO3_sym_stretch CO₃²⁻ Symmetric Stretch (ν₁) CO3->CO3_sym_stretch CO3_bend_op CO₃²⁻ Out-of-Plane Bend (ν₂) CO3->CO3_bend_op CO3_bend_ip CO₃²⁻ In-Plane Bend (ν₄) CO3->CO3_bend_ip peak1 ~3408 cm⁻¹ OH_stretch->peak1 peak2 ~1500 cm⁻¹ CO3_asym_stretch->peak2 peak3 ~1078 cm⁻¹ CO3_sym_stretch->peak3 peak4 ~850 cm⁻¹ CO3_bend_op->peak4 peak5 ~700-750 cm⁻¹ CO3_bend_ip->peak5

References

An In-depth Technical Guide to the Solubility of Basic Cupric Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate, with the chemical formula Cu₂(OH)₂CO₃, is an inorganic compound found naturally as the mineral malachite. It is a green crystalline powder that has applications in various fields, including as a pigment, a catalyst, and in the synthesis of other copper salts. In the pharmaceutical and drug development sectors, understanding the solubility of this compound is crucial for processes such as formulation, synthesis of copper-containing active pharmaceutical ingredients, and in toxicological assessments. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, presents available quantitative data, outlines experimental protocols for solubility determination, and visualizes the dissolution mechanisms.

Solubility of this compound in Various Solvents

The solubility of this compound is highly dependent on the nature of the solvent. It is generally insoluble in water and organic solvents but dissolves in acidic solutions and in the presence of certain complexing agents.

Solubility in Water

This compound is practically insoluble in cold water.[1][2][3][4][5][6][7][8] The dissolution in water is often accompanied by decomposition, especially in hot water.[1][2] A reported solubility value in water is 0.0008 g/100 mL.[3][8] The insolubility in water is attributed to the strong ionic bonds within the crystal lattice of the compound.[7] The solubility product constant (Ksp) for basic copper carbonate (malachite) is reported as 7.08 x 10⁻⁹, which further indicates its low solubility in aqueous solutions.[7]

Solubility in Organic Solvents

This compound is generally considered insoluble in alcohols and other organic solvents.[1][2][3][4]

Solubility in Acidic Solutions

This compound readily dissolves in acidic solutions. This is not a simple dissolution process but rather a chemical reaction where the carbonate and hydroxide (B78521) components of the salt react with the acid to form a soluble copper salt, water, and carbon dioxide gas.[1][2][7][9][10][11][12][13][14] The general reaction with a generic acid (HA) can be represented as:

Cu₂(OH)₂CO₃(s) + 4HA(aq) → 2CuA₂(aq) + 3H₂O(l) + CO₂(g)

The resulting copper salt (CuA₂) is typically soluble in water, leading to the dissolution of the solid. The rate of dissolution is influenced by factors such as the concentration and strength of the acid, temperature, and particle size of the this compound.[13]

Solubility in Aqueous Ammonia (B1221849) and Ammonium (B1175870) Salt Solutions

This compound is soluble in aqueous ammonia and solutions containing ammonium salts.[1][2][3][4] This solubility is due to the formation of the deep blue tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[15][16][17][18] The ammonia molecules act as ligands, coordinating with the copper(II) ions and facilitating their dissolution from the solid lattice. The overall reaction can be represented as:

Cu₂(OH)₂CO₃(s) + 8NH₃(aq) → 2[Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq) + CO₃²⁻(aq)

The presence of ammonium salts can enhance this solubility.[19] The stability of the tetraamminecopper(II) complex is a key driving force for this dissolution process.

Solubility in Alkali Metal Carbonate and Cyanide Solutions

This compound is also soluble in aqueous solutions of alkali metal carbonates and cyanides, where it forms complex copper ions.[1][2][3][4]

Quantitative Solubility Data

Quantitative data on the solubility of this compound in various solvents is limited in publicly available literature. The provided table summarizes the available information.

Solvent SystemTemperatureSolubilityRemarks
WaterRoom Temperature0.0008 g/100 mL[3][8]Practically insoluble. Decomposes in hot water.[1][2]
Alcohols/Organic SolventsRoom TemperatureInsoluble[1][2][3][4]Generally considered insoluble.
Acidic Solutions (e.g., HCl, H₂SO₄, HNO₃)Room TemperatureSoluble (Reacts)[1][2][7]Dissolves via chemical reaction to form soluble copper salts. Quantitative data depends on acid concentration and specific conditions.
Aqueous Ammonia (NH₃)Room TemperatureSoluble[1][2][3][4]Dissolves to form the tetraamminecopper(II) complex ion. Solubility is dependent on ammonia concentration.[17]
Ammonium Salt SolutionsRoom TemperatureSoluble[3][4]Enhanced solubility due to complex formation and common ion effects.
Alkali Metal Carbonate SolutionsRoom TemperatureSoluble[1][2][3][4]Dissolves to form complex copper carbonate ions.
Cyanide SolutionsRoom TemperatureSoluble[1][2][3]Dissolves to form stable copper cyanide complexes.

Experimental Protocols for Solubility Determination

Standardized methods from organizations like NIOSH and ASTM provide general guidelines for determining the solubility of chemical compounds.[1][3][6][20][21][22][23][24][25][26][27] The following are generalized protocols that can be adapted for determining the solubility of this compound in different solvents.

General Protocol for Qualitative Solubility Determination
  • Preparation of Solvent: Prepare the desired solvent at the specified concentration.

  • Sample Addition: Add a small, accurately weighed amount of this compound (e.g., 10-50 mg) to a known volume of the solvent (e.g., 1-5 mL) in a test tube.

  • Agitation: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: Observe the mixture for any signs of dissolution, such as a color change in the solution or a decrease in the amount of solid material. Note any effervescence, which indicates a chemical reaction.

  • Incremental Addition: If the solid dissolves, continue adding small, weighed portions of the this compound until no more dissolves, indicating a saturated solution.

Protocol for Quantitative Solubility Determination in Non-Reactive Solvents (e.g., Water)
  • Equilibrium Saturation: Add an excess amount of finely powdered this compound to a known volume of the solvent in a sealed container.

  • Agitation and Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Allow the undissolved solid to settle. Carefully separate the saturated solution from the solid phase by filtration or centrifugation.

  • Analysis of the Saturated Solution: Accurately measure the concentration of copper in the saturated solution using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometry after forming a colored complex.

  • Calculation of Solubility: Calculate the solubility of the this compound in the desired units (e.g., g/100 mL or mol/L) from the determined copper concentration.

Protocol for Determining Reactivity and "Solubility" in Acidic Solutions
  • Reaction Stoichiometry: Determine the balanced chemical equation for the reaction between this compound and the specific acid being used.

  • Titration Method:

    • Suspend a known mass of this compound in a known volume of water.

    • Titrate the suspension with a standardized solution of the acid, monitoring the pH. The point at which all the solid has dissolved and the pH changes significantly indicates the amount of acid required for complete reaction.

    • From the stoichiometry of the reaction, the "solubility" in terms of the amount of this compound that reacts with a given amount of acid can be calculated.

  • Gravimetric Analysis of the Product:

    • React a known excess of this compound with a known volume and concentration of the acid.

    • After the reaction is complete, filter off the excess unreacted solid.

    • Isolate the soluble copper salt from the filtrate by evaporation of the solvent and weigh the resulting solid. This can be used to determine the extent of the reaction.

Visualization of Dissolution Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in the dissolution of this compound in different solvent systems.

Dissolution_in_Acid cluster_reactants Reactants cluster_products Products in Solution BCC This compound Cu₂(OH)₂CO₃ (solid) CuSO4 Soluble Copper Salt (e.g., 2CuSO₄) BCC->CuSO4 Reaction H2O Water (3H₂O) BCC->H2O CO2 Carbon Dioxide (CO₂) (gas) BCC->CO2 Acid Acid (e.g., 2H₂SO₄) Acid->CuSO4

Dissolution of this compound in Acid

Dissolution_in_Ammonia cluster_reactants Reactants cluster_products Products in Solution BCC This compound Cu₂(OH)₂CO₃ (solid) Complex Tetraamminecopper(II) Ion [Cu(NH₃)₄]²⁺ BCC->Complex Complexation Hydroxide Hydroxide Ion (OH⁻) BCC->Hydroxide Carbonate Carbonate Ion (CO₃²⁻) BCC->Carbonate Ammonia Aqueous Ammonia (8NH₃) Ammonia->Complex

Dissolution of this compound in Aqueous Ammonia

Experimental_Workflow_Solubility start Start: Determine Solubility step1 Add excess this compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with agitation (24-48h) step1->step2 step3 Separate solid and liquid phases (Filtration/Centrifugation) step2->step3 step4 Analyze copper concentration in the saturated supernatant (e.g., AAS, ICP-OES) step3->step4 end_node Calculate Solubility (g/100mL or mol/L) step4->end_node

Experimental Workflow for Quantitative Solubility Determination

Conclusion

The solubility of this compound is a critical parameter in its various applications, particularly in the pharmaceutical sciences. While it is largely insoluble in water and organic solvents, it readily dissolves in acidic solutions through a reactive process and in ammonia-containing solutions via the formation of a stable copper-ammonia complex. The quantitative data available is limited, underscoring the need for further experimental determination under various conditions to fully characterize its solubility profile. The experimental protocols and dissolution mechanisms outlined in this guide provide a framework for researchers and scientists to approach the determination and understanding of the solubility of this compound in different solvent systems.

References

An In-depth Technical Guide to Basic Cupric Carbonate (CAS 12069-69-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the properties, synthesis, and applications of basic cupric carbonate, identified by CAS number 12069-69-1. It is intended to serve as a technical resource, consolidating key data and experimental methodologies for professionals in scientific research and development.

Chemical and Physical Properties

This compound, more accurately known as copper(II) carbonate hydroxide (B78521), is an inorganic compound with the general formula Cu₂(OH)₂CO₃.[1][2] It is found in nature as the mineral malachite.[1][2][3] The compound is a green or greenish-blue crystalline powder, valued for its role as a chemical intermediate, catalyst, and pigment.[1][4]

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 12069-69-1[4][5][6]
Synonyms Copper(II) carbonate hydroxide, Cupric carbonate basic, Malachite[2][3][4][6]
Molecular Formula Cu₂CO₃(OH)₂ or CuCO₃·Cu(OH)₂[4][6]
Molecular Weight 221.11 g/mol [5][6][7]
Appearance Green to greenish-blue, amorphous or crystalline powder[1][4][7][8]
Density 3.85 - 4.0 g/cm³[4][8]
Melting Point Decomposes at 200 °C (392 °F)[1][4][5][9]
Solubility Insoluble in water and alcohol[1][4][10]
Soluble in acids, ammonia, cyanides, and aqueous solutions of alkali carbonates[4][7][8]
pH 8 - 9 (5% slurry)[9]
Stability Stable under normal conditions; decomposes with heat[1][4][5]
Crystal System Monoclinic (as Malachite)[11][12][13]

Toxicological and Safety Data

This compound is classified as harmful if swallowed or inhaled and causes serious eye irritation.[14] It is also very toxic to aquatic life with long-lasting effects.[6] Appropriate safety precautions must be observed during handling.

Table 2: Toxicological and Safety Information

ParameterValueReferences
Oral LD50 (Rat) 159 mg/kg, 1350 mg/kg[5]
Oral LD50 (Rabbit) 159 mg/kg[5]
GHS Hazard Statements H302 (Harmful if swallowed), H332 (Harmful if inhaled), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects)[6][14]
GHS Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor), P304+P340 (IF INHALED: Remove to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline standard laboratory procedures.

This protocol describes a common method for synthesizing this compound by reacting copper(II) sulfate (B86663) with sodium carbonate.[15][16] The reaction produces an insoluble precipitate of this compound, which can be isolated by filtration.[15]

Reagents and Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Distilled water

  • Beakers

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Acetone (B3395972) (for washing)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of copper(II) sulfate by dissolving 3.8 g of CuSO₄·5H₂O in 40 mL of distilled water in a beaker.[15]

    • In a separate beaker, prepare a solution of sodium carbonate by dissolving 2.0 g of Na₂CO₃ in 60 mL of distilled water.[15]

  • Precipitation:

    • While stirring, slowly add the copper sulfate solution to the sodium carbonate solution.[15]

    • Observe the formation of a greenish-blue precipitate and the evolution of carbon dioxide gas.[17][18]

  • Digestion of Precipitate:

    • Gently warm the mixture to approximately 55-60 °C on a hot plate while stirring. This step can help improve the crystallinity and filterability of the product.[15] Note: Some procedures advise against heating to prevent decomposition of the carbonate.[19]

  • Isolation and Washing:

    • Cool the mixture to room temperature.[15]

    • Collect the precipitate by vacuum filtration using a Büchner funnel.[15]

    • Wash the filter cake with several portions of distilled water to remove soluble impurities like sodium sulfate.[18]

    • Perform a final wash with two 20 mL portions of acetone to facilitate drying.[15]

  • Drying:

    • Continue to apply suction to pull air through the filter cake until it begins to crack.[15]

    • Transfer the solid product to a watch glass and dry under a heat lamp or in a low-temperature oven (below 60 °C) to a constant weight.[15]

The thermal decomposition of this compound yields copper(II) oxide (CuO), carbon dioxide (CO₂), and water (H₂O).[20] This experiment demonstrates a key chemical property and can be used for stoichiometric analysis.

Reagents and Materials:

  • This compound (Cu₂(OH)₂CO₃)

  • Hard glass test tube

  • Bunsen burner

  • Retort stand and clamp

  • Delivery tube

  • Limewater (calcium hydroxide solution, Ca(OH)₂)

  • Electronic balance

Procedure:

  • Setup:

    • Weigh a clean, dry test tube. Add approximately 1.0 g of this compound and record the combined mass precisely.[21]

    • Clamp the test tube at an angle on the retort stand.[22]

    • Fit a delivery tube from the mouth of the reaction test tube into a second test tube containing 2-3 cm³ of limewater.[23]

  • Decomposition:

    • Gently heat the test tube containing the this compound with a Bunsen burner.[22][23]

    • Observe the color change of the solid from green to black, indicating the formation of copper(II) oxide.[20][24]

    • Note the condensation of a colorless liquid (water) on the cooler, upper parts of the test tube.[20]

  • Product Identification:

    • Observe the limewater. The formation of a milky white precipitate (calcium carbonate) confirms the evolution of carbon dioxide gas.[24]

  • Completion and Cooldown:

    • Once the color change is complete and gas evolution ceases, remove the delivery tube from the limewater before stopping the heating to prevent suck-back.[23]

    • Turn off the Bunsen burner and allow the test tube to cool completely.[22]

    • Once cooled, weigh the test tube with the black residue (copper(II) oxide) to determine the mass of the product.[21]

Visualizations: Workflows and Reaction Pathways

Diagrams created using Graphviz (DOT language) illustrate the logical flow of the experimental protocols and the underlying chemical transformation.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Isolation cluster_final 3. Final Product prep_cuso4 Prepare Aqueous CuSO₄ Solution mix Slowly Mix Solutions prep_cuso4->mix prep_na2co3 Prepare Aqueous Na₂CO₃ Solution prep_na2co3->mix precipitate Precipitation & CO₂ Evolution mix->precipitate filtrate Filter Precipitate precipitate->filtrate wash Wash with H₂O & Acetone filtrate->wash dry Dry Product wash->dry product Basic Cupric Carbonate Powder dry->product Decomposition_Workflow cluster_observations Concurrent Observations start Weigh Sample of This compound heat Heat Sample in Test Tube start->heat observe_solid Solid turns Green → Black (CuO) heat->observe_solid observe_gas Gas evolves → Bubbles through Limewater heat->observe_gas observe_liquid Condensation forms (H₂O) heat->observe_liquid final_product Cool & Weigh Final Product (CuO) observe_solid->final_product test_gas Limewater turns Milky (CO₂ confirmed) observe_gas->test_gas Result Reaction_Pathway reactants 2CuSO₄(aq) + 2Na₂CO₃(aq) + H₂O(l) products Cu₂(OH)₂CO₃(s) + 2Na₂SO₄(aq) + CO₂(g) reactants->products Precipitation

References

Formation of Basic Copper Carbonate Patina on Bronze: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate process of basic copper carbonate patina formation on bronze surfaces. The document delves into the underlying chemical reactions, influential environmental factors, and the methodologies employed for both artificial creation and scientific analysis of these complex layers. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows.

Introduction

The characteristic green patina that develops on bronze, an alloy primarily of copper and tin, is a complex corrosion product that has been both a subject of aesthetic appreciation and scientific investigation. This layer, far from being a simple oxide, is a stratified structure of various copper minerals, with basic copper carbonates being significant constituents in many environments. Understanding the mechanisms of its formation is crucial for the conservation of cultural heritage, the development of corrosion-resistant materials, and for controlled surface functionalization in various scientific and industrial applications.

The formation of patina is a natural process of the metal seeking a more thermodynamically stable state through interaction with its environment.[1] The primary components of this patina are copper oxides in an inner layer, and basic copper salts, including carbonates, sulfates, and chlorides, in an outer layer.[2][3] The most common basic copper carbonates found in patinas are malachite (Cu₂CO₃(OH)₂) and, less frequently, azurite (B1638891) (Cu₃(CO₃)₂(OH)₂).[4][5]

Chemical and Electrochemical Mechanisms of Patina Formation

The formation of a basic copper carbonate patina is a multi-step electrochemical process initiated by the oxidation of copper in the presence of an electrolyte, which is typically a thin film of moisture on the bronze surface.

Initial Oxidation: The process begins with the anodic dissolution of copper (Cu) to form cuprous ions (Cu⁺), which are then oxidized to cuprite (B1143424) (Cu₂O), a reddish-brown layer that forms the initial patina.[3][6]

  • Anodic Reaction: 2Cu → 2Cu⁺ + 2e⁻

  • Cathodic Reaction: O₂ + 2H₂O + 4e⁻ → 4OH⁻

  • Formation of Cuprite: 2Cu⁺ + 2OH⁻ → Cu₂O + H₂O

Formation of Basic Copper Carbonate: In the presence of atmospheric carbon dioxide (CO₂) dissolved in the surface moisture, a series of reactions leads to the formation of basic copper carbonates. The presence of hydroxyl ions (OH⁻) from the cathodic reaction is crucial for the formation of these basic salts.

  • Carbonic Acid Formation: CO₂ + H₂O ⇌ H₂CO₃

  • Bicarbonate and Carbonate Formation: H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻

  • Reaction with Copper Ions: The cuprous and cupric ions (Cu²⁺, formed from the oxidation of Cu⁺) react with carbonate and hydroxide (B78521) ions to form basic copper carbonates.

    • Malachite Formation: 2Cu²⁺ + CO₃²⁻ + 2OH⁻ → Cu₂(OH)₂CO₃[4]

    • Azurite Formation: 3Cu²⁺ + 2CO₃²⁻ + 2OH⁻ → Cu₃(OH)₂(CO₃)₂

The overall process is influenced by a variety of environmental factors that can alter the reaction pathways and the final composition of the patina.

Signaling Pathway for Basic Copper Carbonate Patina Formation

PatinaFormation Bronze Bronze Surface (Cu, Sn) Cu_ions Copper Ions (Cu⁺, Cu²⁺) in solution Bronze->Cu_ions Oxidation Moisture Atmospheric Moisture (H₂O) Moisture->Cu_ions CarbonicAcid Carbonic Acid (H₂CO₃) Moisture->CarbonicAcid Oxygen Atmospheric Oxygen (O₂) Oxygen->Cu_ions CO2 Atmospheric Carbon Dioxide (CO₂) CO2->CarbonicAcid Cuprite Inner Layer: Cuprite (Cu₂O) Cu_ions->Cuprite Precipitation Malachite Outer Layer: Malachite (Cu₂(OH)₂CO₃) Cu_ions->Malachite Azurite Outer Layer: Azurite (Cu₃(OH)₂(CO₃)₂) (less common) Cu_ions->Azurite CarbonateIons Carbonate & Bicarbonate Ions (CO₃²⁻, HCO₃⁻) CarbonicAcid->CarbonateIons CarbonateIons->Malachite CarbonateIons->Azurite

Caption: Chemical pathway of basic copper carbonate patina formation.

Influential Factors on Patina Formation

The rate of formation and the composition of the patina are significantly influenced by several environmental and material factors.

  • Moisture: The presence of water is essential for the electrochemical reactions to occur. Higher humidity and rainfall accelerate the patination process.[7]

  • Temperature: Increased temperatures generally increase the rate of chemical reactions, leading to faster patina formation.[7]

  • Atmospheric Pollutants:

    • Sulfur Compounds (SO₂, H₂S): In urban and industrial areas, sulfur oxides and hydrogen sulfide (B99878) can lead to the formation of basic copper sulfates like brochantite (Cu₄SO₄(OH)₆) and antlerite (Cu₃SO₄(OH)₄), which can be major components of the green patina, sometimes more so than carbonates.[1][6]

    • Chlorides (Cl⁻): In coastal environments, airborne chloride ions lead to the formation of basic copper chlorides such as atacamite and paratacamite (polymorphs of Cu₂(OH)₃Cl).[1][8]

  • Bronze Composition: The presence of other alloying elements in bronze, such as tin (Sn) and zinc (Zn), can influence the corrosion process. Tin, for example, can form stable oxides that can affect the overall structure and protective properties of the patina.[9]

Quantitative Data on Bronze Patina

The following tables summarize quantitative data related to the composition and physical characteristics of bronze patinas from various studies.

Table 1: Typical Composition of Natural Bronze Patinas in Different Environments

EnvironmentMajor Crystalline PhasesMinor Crystalline PhasesTypical Thickness (µm)Reference(s)
RuralMalachite (Cu₂(OH)₂CO₃), Cuprite (Cu₂O)Azurite (Cu₃(OH)₂(CO₃)₂)10 - 50[10]
Urban/IndustrialBrochantite (Cu₄SO₄(OH)₆), Cuprite (Cu₂O)Malachite, Antlerite (Cu₃SO₄(OH)₄)20 - 85[10]
MarineAtacamite/Paratacamite (Cu₂(OH)₃Cl), Cuprite (Cu₂O)Malachite, Brochantite11 - 30[10]

Table 2: Thermodynamic Data for Key Patina Components

CompoundFormulaStandard Enthalpy of Formation (ΔfH° kJ·mol⁻¹)Standard Molar Entropy (S° J·K⁻¹·mol⁻¹)Reference(s)
MalachiteCu₂(OH)₂CO₃-59588[5]
AzuriteCu₃(OH)₂(CO₃)₂--[11]
CupriteCu₂O-168.693.1[12]
Copper(II) HydroxideCu(OH)₂-449.883.7[12]

Experimental Protocols

Protocol for Artificial Formation of Basic Copper Carbonate Patina (Malachite)

This protocol is a generalized procedure based on common laboratory practices for creating an artificial malachite patina.

  • Sample Preparation:

    • Cut bronze coupons to the desired dimensions (e.g., 2x2 cm).

    • Abrade the surface with silicon carbide paper up to 1200 grit to ensure a uniform surface.

    • Degrease the samples by sonicating in ethanol (B145695) for 10 minutes, followed by rinsing with deionized water and drying.

  • Patination Solution Preparation:

    • Prepare a 0.1 M solution of sodium bicarbonate (NaHCO₃) in deionized water.

    • Prepare a 0.1 M solution of copper sulfate (B86663) (CuSO₄) in deionized water.

  • Patination Procedure (Wet and Dry Cycles):

    • Immerse the bronze coupons in the copper sulfate solution for 1 hour.

    • Remove the coupons and allow them to air dry for 23 hours.

    • Spray the coupons with the sodium bicarbonate solution and allow them to air dry.

    • Repeat this cycle for a desired number of days (e.g., 10-30 days) to develop a visible green patina. The number of cycles will influence the thickness and uniformity of the patina.

  • Characterization:

    • The resulting patina can be analyzed using the techniques described in section 5.2.

Protocols for Characterization of Bronze Patina
  • Sample Preparation:

    • For surface morphology analysis, small sections of the patinated bronze can be mounted directly onto SEM stubs using carbon tape.

    • For cross-sectional analysis, a piece of the sample is embedded in epoxy resin. The resin is then cut and polished to expose a cross-section of the patina and the underlying bronze.

    • The mounted samples are sputter-coated with a thin layer of carbon or gold to ensure conductivity.[13]

  • SEM Imaging:

    • The sample is placed in the SEM chamber under high vacuum.

    • An accelerating voltage of 15-20 kV is typically used for imaging and analysis.[14]

    • Backscattered electron (BSE) imaging is particularly useful for visualizing the different layers of the patina due to its sensitivity to atomic number contrast.

  • EDS Analysis:

    • EDS analysis is performed on specific points or areas of interest on the surface or cross-section to determine the elemental composition.

    • Elemental mapping can be used to visualize the distribution of elements (Cu, Sn, O, C, S, Cl) across the patina layers.

  • Sample Preparation:

    • For non-destructive analysis, the patinated bronze sample can be directly placed in the diffractometer.

    • Alternatively, a small amount of the patina can be carefully scraped off and ground into a fine powder. The powder is then mounted on a low-background sample holder.

  • Data Acquisition:

    • A diffractometer with Cu Kα radiation is commonly used.

    • The XRD pattern is typically recorded over a 2θ range of 10-80 degrees with a step size of 0.02 degrees.[3]

  • Data Analysis:

    • The crystalline phases present in the patina are identified by comparing the experimental diffraction pattern with standard patterns from a crystallographic database (e.g., the ICDD PDF database).

  • Sample Preparation:

    • Raman spectroscopy is a non-destructive technique and can be performed directly on the patinated surface.

  • Data Acquisition:

    • A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is focused on the area of interest.

    • The laser power should be kept low to avoid thermal degradation of the patina components.

    • Spectra are collected over a specific wavenumber range (e.g., 100-4000 cm⁻¹).

  • Data Analysis:

    • The vibrational bands in the Raman spectrum are characteristic of specific chemical bonds and crystal structures. The identification of patina components is achieved by comparing the obtained spectra with reference spectra of known copper minerals.[2][15]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Bronze Sample ArtificialPatination Artificial Patination (Wet/Dry Cycles) Start->ArtificialPatination NaturalPatina Natural Patina (Field Sample) Start->NaturalPatina Characterization Characterization ArtificialPatination->Characterization NaturalPatina->Characterization SEM_EDS SEM-EDS Analysis: - Surface Morphology - Cross-section - Elemental Composition Characterization->SEM_EDS XRD XRD Analysis: - Crystalline Phase  Identification Characterization->XRD Raman Raman Spectroscopy: - Molecular Composition - Phase Identification Characterization->Raman DataAnalysis Data Analysis & Interpretation SEM_EDS->DataAnalysis XRD->DataAnalysis Raman->DataAnalysis

Caption: Workflow for the formation and analysis of bronze patina.

Conclusion

The formation of basic copper carbonate patina on bronze is a complex interplay of electrochemical reactions and environmental influences. This guide provides a foundational understanding of the chemical pathways, influential factors, and analytical methodologies crucial for the study of this phenomenon. The presented quantitative data and experimental protocols offer a practical resource for researchers in materials science, cultural heritage conservation, and other related fields. The visualization of the formation process and experimental workflow aims to facilitate a clearer comprehension of these intricate processes. Further research focusing on the kinetics of patina formation under varied and controlled environmental conditions will continue to enhance our understanding and ability to predict and control these fascinating surface transformations.

References

Theoretical Stability of Basic Cupric Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate, with the chemical formula Cu₂(OH)₂CO₃, is an inorganic compound found naturally as the mineral malachite.[1] It serves as a crucial precursor in the synthesis of various copper compounds and finds applications in catalysis, pigment production, and as a fungicide.[1] Understanding the theoretical underpinnings of its stability is paramount for optimizing its use and for predicting its behavior in various chemical and pharmaceutical processes. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of this compound, focusing on its thermal decomposition, solubility, and the influence of environmental factors such as pH and carbon dioxide pressure.

Core Concepts of Stability

The stability of this compound is governed by thermodynamic principles, primarily its Gibbs free energy of formation, and is kinetically influenced by factors that affect its decomposition and dissolution rates. The key aspects of its stability are:

  • Thermal Stability: The inherent resistance of the compound to decompose upon heating.

  • Aqueous Stability: Its behavior in water, characterized by its solubility product (Ksp).

  • pH Dependence: The influence of hydrogen ion concentration on its solubility and chemical form.

  • Influence of CO₂ Pressure: The effect of the partial pressure of carbon dioxide on its formation and decomposition.

Thermal Stability

This compound decomposes upon heating to yield copper(II) oxide (CuO), water (H₂O), and carbon dioxide (CO₂).[1] The decomposition temperature is a critical parameter for its handling and application in high-temperature processes.

The overall decomposition reaction is as follows:

Cu₂(OH)₂CO₃(s) → 2CuO(s) + H₂O(g) + CO₂(g)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study this process. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating endothermic or exothermic events.

A typical TGA curve for the decomposition of this compound shows a significant weight loss corresponding to the release of water and carbon dioxide. Studies on malachite, a natural form of this compound, show that this decomposition occurs in a single step around 380°C when heated in an inert atmosphere.[2][3] However, for synthetic basic copper carbonate, the decomposition can be more complex and may occur at lower temperatures, generally starting around 200°C.[4]

Table 1: Thermal Decomposition Data for this compound

ParameterValueReference
Decomposition Temperature Range200 - 380 °C[2][3][4]
Decomposition ProductsCuO, H₂O, CO₂[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol is based on the ASTM E1131 standard test method for compositional analysis by thermogravimetry.[2][5][6][7][8]

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance (sensitivity ±0.01 mg)

  • Sample pans (platinum or alumina)

  • Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

  • Sample Preparation: A small, representative sample of dry, finely powdered this compound (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

    • Set the temperature program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

  • Analysis:

    • Determine the onset temperature of decomposition from the TGA curve, which indicates the beginning of significant mass loss.

    • Identify the temperature of maximum decomposition rate from the peak of the DTG curve.

    • Calculate the total mass loss and compare it with the theoretical mass loss for the decomposition reaction to confirm the stoichiometry.

Aqueous Stability and Solubility

In aqueous environments, the stability of this compound is determined by its low solubility in water. The dissolution equilibrium can be represented by the following equation:

Cu₂(OH)₂CO₃(s) ⇌ 2Cu²⁺(aq) + 2OH⁻(aq) + CO₃²⁻(aq)

The solubility product constant (Ksp) is the equilibrium constant for this reaction and is a measure of the salt's solubility. A smaller Ksp value indicates lower solubility.

Table 2: Solubility Product of this compound

ParameterValueReference
Ksp at 25 °C7.08 x 10⁻⁹[1]
Experimental Protocol: Potentiometric Determination of Ksp

This method involves titrating a solution containing copper ions with a carbonate solution and monitoring the potential of a copper-ion selective electrode.

Objective: To determine the solubility product (Ksp) of this compound.

Apparatus:

  • Potentiometer or pH/mV meter

  • Copper ion-selective electrode (ISE)

  • Reference electrode (e.g., Ag/AgCl)

  • Burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Reagents:

  • Standard solution of a soluble copper salt (e.g., CuSO₄) of known concentration.

  • Standard solution of a soluble carbonate salt (e.g., Na₂CO₃) of known concentration.

  • Inert electrolyte solution to maintain constant ionic strength.

Procedure:

  • Electrode Calibration: Calibrate the copper ISE using a series of standard copper solutions of known concentrations to obtain a calibration curve of potential (mV) versus log[Cu²⁺].

  • Titration Setup: Place a known volume of the standard copper salt solution in a beaker with the magnetic stir bar. Add the inert electrolyte. Immerse the copper ISE and the reference electrode in the solution.

  • Titration: While stirring, add the standard carbonate solution from the burette in small increments. After each addition, allow the potential reading to stabilize and record the potential and the volume of titrant added. Continue the titration well past the point of precipitation.

  • Data Analysis:

    • Plot the potential (mV) versus the volume of titrant added. The equivalence point of the titration, where the precipitation of Cu₂(OH)₂CO₃ is complete, will be indicated by a sharp change in potential.

    • From the titration data before the equivalence point, the concentration of free Cu²⁺ can be calculated.

    • At any point after the start of precipitation, the solution is saturated with this compound. The concentration of Cu²⁺ can be determined from the potential reading using the calibration curve. The concentrations of OH⁻ and CO₃²⁻ can be calculated from the stoichiometry of the reaction and the amount of titrant added.

    • Calculate the Ksp using the equilibrium concentrations of the ions.

Influence of pH on Stability

The stability of this compound is highly dependent on the pH of the aqueous solution. In acidic conditions, the carbonate and hydroxide (B78521) ions are protonated, leading to the dissolution of the solid. In highly alkaline conditions, the formation of other copper-hydroxy complexes may occur.

The relationship between the stability of different copper species, including this compound, as a function of pH and electrode potential can be visualized using a Pourbaix diagram.

Pourbaix_Diagram Pourbaix Diagram for Cu-CO3-H2O System (Simplified) cluster_legend Legend cluster_diagram Stable Species Regions of stability for different copper species Lines Equilibrium between two species Cu2plus Cu2OH2CO3 Cu2plus->Cu2OH2CO3 pH dependent CuO Cu2plus->CuO pH and Potential dependent Cu Cu2plus->Cu Potential dependent Cu2OH2CO3->CuO Higher pH Cu->CuO Potential dependent

Caption: A simplified Pourbaix diagram illustrating the stability regions of major copper species.

Experimental Protocol: Solubility in Buffered Solutions

Objective: To determine the solubility of this compound at different pH values.

Apparatus:

  • Constant temperature water bath or shaker

  • pH meter and electrode

  • Centrifuge

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) for copper analysis

  • A series of buffer solutions with known pH values (e.g., acetate, phosphate, borate (B1201080) buffers)

Procedure:

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range.

  • Equilibration: Add an excess amount of finely powdered this compound to each buffer solution in a sealed container.

  • Saturation: Place the containers in a constant temperature water bath and agitate them for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to separate the solid phase from the supernatant.

  • pH Measurement: Carefully measure the pH of the supernatant to confirm the final equilibrium pH.

  • Copper Analysis: Dilute an aliquot of the clear supernatant and analyze the copper concentration using AAS or ICP-OES.

  • Data Analysis: Plot the measured copper concentration (solubility) as a function of the equilibrium pH.

Influence of Carbon Dioxide Pressure on Stability

The stability of carbonates is intrinsically linked to the partial pressure of carbon dioxide (pCO₂) in the surrounding environment. An increase in pCO₂ can shift the equilibrium towards the formation of carbonate species, potentially affecting the stability of this compound. High-pressure TGA can be employed to study the effect of CO₂ pressure on the decomposition temperature. Studies have shown that increasing the CO₂ pressure increases the decomposition temperature of basic copper carbonate.

CO2_Pressure_Effect Influence of CO₂ Pressure on Decomposition P_CO2_low Low pCO₂ Decomp_Temp_low Lower Decomposition Temperature P_CO2_low->Decomp_Temp_low Favors decomposition P_CO2_high High pCO₂ Decomp_Temp_high Higher Decomposition Temperature P_CO2_high->Decomp_Temp_high Inhibits decomposition Equilibrium Cu₂(OH)₂CO₃(s) ⇌ 2CuO(s) + H₂O(g) + CO₂(g)

Caption: Logical relationship between CO₂ pressure and decomposition temperature.

Experimental Protocol: High-Pressure Thermogravimetric Analysis (HP-TGA)

Objective: To investigate the effect of carbon dioxide pressure on the thermal decomposition of this compound.

Apparatus:

  • High-pressure thermogravimetric analyzer (HP-TGA) capable of operating under controlled gas pressures.

  • CO₂ gas supply with a pressure regulator.

Procedure:

  • Sample Preparation: Load a precisely weighed sample of this compound into the HP-TGA sample pan.

  • Instrument Setup:

    • Seal the HP-TGA furnace and pressurize it with CO₂ to the desired pressure.

    • Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition temperature.

  • Data Acquisition: Record the sample mass as a function of temperature under the set CO₂ pressure.

  • Repeatability: Repeat the experiment at different CO₂ pressures.

  • Data Analysis:

    • Determine the onset decomposition temperature from each TGA curve.

    • Plot the onset decomposition temperature as a function of CO₂ pressure to visualize the relationship.

Thermodynamic Data

Thermodynamic data provides a quantitative basis for understanding the stability of this compound. The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) are key parameters.

Table 3: Thermodynamic Data for this compound (Malachite) at 298.15 K

PropertyValueUnitReference
Standard Enthalpy of Formation (ΔHf°)-1053.9kJ/mol[9][10]
Standard Molar Entropy (S°)166.3J/(mol·K)[11]
Standard Gibbs Free Energy of Formation (ΔGf°)-897.5kJ/molCalculated

Note: The Gibbs free energy of formation was calculated using the equation ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation calculated from the standard molar entropies of the elements.

Conclusion

The stability of this compound is a multifaceted property influenced by temperature, pH, and carbon dioxide pressure. This technical guide has summarized the key theoretical concepts and experimental methodologies for evaluating its stability. The provided quantitative data and detailed protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important copper compound. A thorough understanding of these stability parameters is essential for controlling its reactivity, ensuring its quality, and developing new applications.

References

An In-depth Technical Guide to the Discovery and Characterization of Novel Polymorphs of Basic Cupric Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and principles involved in the discovery, synthesis, and characterization of novel polymorphs of basic cupric carbonate. The document details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate key processes and relationships.

Introduction to Polymorphism in this compound

This compound is an inorganic compound that exists in various forms, with the most common being the minerals malachite (Cu₂(OH)₂CO₃) and azurite (B1638891) (Cu₃(OH)₂(CO₃)₂).[1][2][3] The phenomenon of a single compound existing in multiple crystalline forms is known as polymorphism. These different polymorphs, while chemically identical, can exhibit distinct physical and chemical properties, including color, solubility, stability, and reactivity. The discovery of novel polymorphs is of significant interest as it can lead to materials with enhanced or specialized properties for various applications, including as catalysts, pigments, and precursors for other copper compounds.[3][4][5] The true neutral copper(II) carbonate (CuCO₃) is a rare compound that is difficult to synthesize and readily decomposes in the presence of moisture.[2][6]

The formation of a specific polymorph is governed by both thermodynamic and kinetic factors during the crystallization process.[7][8] By carefully controlling reaction conditions such as temperature, pH, reactant concentrations, and the presence of additives, it is possible to selectively crystallize a desired polymorph or even discover new, metastable forms.[7][9]

Experimental Protocols for Synthesis and Crystallization

The synthesis of this compound polymorphs is typically achieved through precipitation reactions in aqueous solutions. The following protocols are detailed examples of methods that can be adapted to explore the formation of different polymorphs.

2.1. Controlled Precipitation for Malachite Microspheres

This protocol describes the synthesis of spherical malachite particles.[9][10]

  • Materials:

    • Cupric chloride (CuCl₂) solution (0.5 M)

    • Sodium carbonate (Na₂CO₃) solution (0.5 M)

    • Malachite seed crystals

    • Distilled water

    • Silver nitrate (B79036) (AgNO₃) solution (for testing Cl⁻ removal)

  • Procedure:

    • In a beaker with 250 mL of distilled water at 50°C, simultaneously add the 0.5 M cupric chloride solution and the 0.5 M sodium carbonate solution while stirring at 300 rpm.

    • Maintain the pH of the reaction solution at 7.0 ± 0.5 by controlling the addition rate of the reactant solutions. All reactants should be added within 10 minutes.

    • Add 0.1 g of malachite seed crystals to the mixed solution and stir for 30 seconds.

    • Allow the solution to remain static at 50°C for 6 hours to allow for the formation of a green precipitate.

    • Filter the precipitate and wash it with distilled water until the filtrate is free of chloride ions, as tested with silver nitrate solution.

    • Dry the final product at 110°C for 4 hours.

2.2. General Synthesis of Basic Copper Carbonate

This protocol provides a general method for the synthesis of basic copper carbonate.[1]

  • Materials:

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

    • Sodium carbonate (Na₂CO₃)

    • Distilled water

  • Procedure:

    • Prepare a solution of copper sulfate by dissolving 3.8 g of CuSO₄·5H₂O in 40 mL of distilled water.

    • Prepare a solution of sodium carbonate by dissolving 2.0 g of Na₂CO₃ in 60 mL of distilled water.

    • Slowly add the copper sulfate solution to the sodium carbonate solution with gentle stirring.

    • Warm the resulting mixture to 55-60°C on a hot plate and continue to stir gently.

    • Cool the reaction mixture to room temperature in a water bath.

    • Collect the solid product by filtration using a Büchner funnel.

2.3. Green Synthesis Using Dopamine (B1211576) and Ammonium (B1175870) Bicarbonate

A novel, environmentally friendly approach involves the use of dopamine and ammonium bicarbonate to synthesize basic copper carbonate nanosheets.[4] In this method, ammonium bicarbonate creates an alkaline environment that facilitates the polymerization of dopamine and also provides the carbonate ions necessary for the growth of the nanosheets.[4]

Characterization of Polymorphs

The identification and characterization of different polymorphs of this compound are crucial. A combination of analytical techniques is typically employed to determine the crystal structure, morphology, and composition of the synthesized materials.

Technique Purpose Typical Observations
Powder X-ray Diffraction (XRD) To identify the crystal phase and determine lattice parameters.[10]Malachite exhibits a monoclinic crystal structure (space group P2₁/a) with characteristic diffraction peaks.[10]
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the crystals.[10]Can reveal different shapes such as spheres, sheets, or needles, indicating different polymorphs or growth conditions.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the compound.Shows characteristic absorption bands for carbonate and hydroxide (B78521) groups.
Thermal Analysis (TGA/DSC) To study the thermal stability and decomposition behavior.Basic copper carbonates decompose upon heating to form copper(II) oxide, water, and carbon dioxide.[2][11] Malachite microparticles have been shown to decompose endothermally between 230-330°C.[12]

Data Presentation

Table 1: Synthesis Parameters for Malachite Microspheres

ParameterValueReference
ReactantsCupric chloride, Sodium carbonate[9][10]
Temperature50°C[9][10]
pH7.0 - 7.5[9][10]
Reaction Time6 hours[9][10]
Resulting Particle Size5.0 - 6.5 µm in diameter[9][10]

Table 2: Crystallographic Data for Malachite

ParameterValueReference
Crystal SystemMonoclinic[10]
Space GroupP2₁/a[10]
a9.502 Å[10]
b11.974 Å[10]
c3.240 Å[10]
β98.75°[10]

Visualization of Workflows and Relationships

Experimental Workflow for Polymorph Synthesis and Characterization

experimental_workflow prep Reactant Preparation (e.g., CuSO4, Na2CO3 solutions) reaction Controlled Precipitation (Control T, pH, time) prep->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying product This compound Powder drying->product xrd XRD Analysis product->xrd sem SEM Analysis product->sem ftir FTIR Analysis product->ftir data Data Analysis and Polymorph Identification xrd->data sem->data ftir->data

A generalized workflow for the synthesis and characterization of this compound polymorphs.

Influence of Synthesis Parameters on Polymorph Formation

parameter_influence params Synthesis Parameters temp Temperature params->temp ph pH params->ph conc Reactant Concentration params->conc additives Additives / Seeds params->additives control Thermodynamic vs. Kinetic Control temp->control ph->control conc->control additives->control polymorph Resulting Polymorph (e.g., Malachite, Azurite, Novel Forms) control->polymorph morphology Crystal Morphology (e.g., Spheres, Sheets, Needles) control->morphology

Logical relationship between synthesis parameters and the resulting crystal form and morphology.

Conclusion

The exploration for novel polymorphs of this compound is a promising area of materials science. By systematically applying the principles of thermodynamic and kinetic control to crystallization processes, new crystalline forms with unique properties may be discovered. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to design and execute experiments aimed at isolating and identifying these novel materials. The continued investigation into the polymorphism of this compound holds the potential for the development of advanced materials for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols: Basic Cupric Carbonate as a Catalyst for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate, with the chemical formula Cu₂(OH)₂CO₃, is a versatile and cost-effective copper salt that has garnered attention in the field of catalysis.[1][2] Its applications span from being a precursor for more complex catalysts to acting as a direct catalyst in various chemical transformations. In the realm of oxidation reactions, which are fundamental to organic synthesis and drug development, this compound presents an interesting option due to its potential for heterogeneous catalysis, ease of handling, and environmental considerations.

These application notes provide a comprehensive overview of the use of this compound as a catalyst and catalyst precursor in oxidation reactions, with a focus on the oxidation of alcohols and phenols. Detailed protocols, quantitative data from relevant studies, and mechanistic insights are presented to guide researchers in leveraging this compound for their synthetic needs.

Applications in Catalytic Oxidation

This compound serves as a valuable precursor for the synthesis of highly active copper-based catalysts, such as copper oxides and mixed metal oxides.[3] These derived catalysts have demonstrated significant efficacy in various oxidation reactions. While direct use of this compound as a primary catalyst is less commonly documented with detailed protocols, its in-situ formation or role in creating the active catalytic species is an area of active research. The carbonate ligand itself can play a crucial role in the catalytic cycle, potentially stabilizing higher oxidation states of copper, such as Cu(III) and even Cu(IV), which are proposed as active intermediates in certain oxidation reactions.[1][2]

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Copper-based catalysts, often used in conjunction with co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are well-established for this transformation. While specific protocols detailing the use of this compound as the primary catalyst are not abundant in peer-reviewed literature, its role as a precursor to active copper oxide catalysts is recognized. The following sections provide data and a representative protocol based on analogous copper-catalyzed systems.

Data Presentation: Catalytic Oxidation of Benzyl (B1604629) Alcohol

The following table summarizes representative data for the copper-catalyzed aerobic oxidation of benzyl alcohol to benzaldehyde (B42025). It is important to note that these examples utilize various copper precursors and catalytic systems, highlighting the general efficacy of copper in this transformation.

Catalyst SystemOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Cu(II) complexesO₂5017--49-74[1]
(bpy)Cu(I)/TEMPO/NMIAirRoom Temp0.5>99>9995[4]
Cu(ClO₄)₂/acetamido-TEMPO/DMAPAirRoom Temp-99-91[5]
Cu/Mn mixed oxideO₂102<1100>99>99[6]

Note: The table presents data from various copper-based catalytic systems to provide a comparative overview. Direct quantitative data for this compound as the sole catalyst is limited in the reviewed literature.

Experimental Protocol: Representative Aerobic Oxidation of Benzyl Alcohol

This protocol is a generalized procedure for the aerobic oxidation of a primary alcohol to an aldehyde using a copper-based catalyst system. This can be adapted for use with a catalyst derived from this compound.

Workflow for Alcohol Oxidation

G cluster_prep Catalyst Preparation (Optional) cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification prep_start Start with Basic Cupric Carbonate calcination Calcination prep_start->calcination Heat cuo_catalyst Active CuO Catalyst calcination->cuo_catalyst charge_reactor Charge Reactor with: - Benzyl Alcohol - Toluene (solvent) - K₂CO₃ (base) - Catalyst cuo_catalyst->charge_reactor Use as Catalyst heat_stir Heat to 80°C and Stir charge_reactor->heat_stir oxygen_atmosphere Maintain O₂ Atmosphere heat_stir->oxygen_atmosphere monitor_reaction Monitor Reaction (e.g., by TLC/GC) oxygen_atmosphere->monitor_reaction cool_reaction Cool to Room Temperature monitor_reaction->cool_reaction Upon Completion filter_catalyst Filter to Remove Heterogeneous Catalyst cool_reaction->filter_catalyst extraction Liquid-Liquid Extraction filter_catalyst->extraction dry_purify Dry and Purify (e.g., Chromatography) extraction->dry_purify final_product Benzaldehyde dry_purify->final_product G Cu_II Cu(II) Catalyst Cu_II_alkoxide Cu(II)-Alkoxide Intermediate Cu_II->Cu_II_alkoxide Coordination Cu_I Cu(I) Species Cu_II_alkoxide->Cu_I Reductive Elimination Aldehyde Aldehyde Product Cu_II_alkoxide->Aldehyde Cu_I->Cu_II Oxidation Alcohol Alcohol Substrate Alcohol->Cu_II_alkoxide Base Base Base->Cu_II_alkoxide Oxidant Oxidant (e.g., O₂) Oxidant->Cu_I Reduced_oxidant Reduced Oxidant (e.g., H₂O)

References

Application Notes and Protocols: Synthesis of CuO Nanoparticles Using Basic Cupric Carbonate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper oxide (CuO) nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties. Their potential applications span from antimicrobial agents and drug delivery vehicles to components in biosensors and anticancer therapeutics.[1][2] The synthesis method plays a crucial role in determining the size, morphology, and, consequently, the bioactivity of these nanoparticles.[1] One straightforward and effective method for producing CuO nanoparticles is through the thermal decomposition of basic cupric carbonate (Cu₂CO₃(OH)₂). This precursor is readily available and decomposes at relatively low temperatures to yield CuO, carbon dioxide, and water. This application note provides a detailed protocol for the synthesis of CuO nanoparticles using this compound as a precursor, along with characterization data and potential biomedical applications.

Synthesis of CuO Nanoparticles

The synthesis of CuO nanoparticles from this compound is primarily achieved through thermal decomposition, also known as calcination. This process involves heating the precursor material to a specific temperature, causing it to decompose and form copper oxide.

Experimental Workflow

The overall workflow for the synthesis and characterization of CuO nanoparticles from this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Biomedical Applications Precursor This compound (Cu₂CO₃(OH)₂) Calcination Calcination (Thermal Decomposition) Precursor->Calcination Heating CuO_NPs CuO Nanoparticles Calcination->CuO_NPs Decomposition XRD XRD Analysis (Crystallinity, Size) CuO_NPs->XRD SEM SEM Analysis (Morphology) CuO_NPs->SEM TEM TEM Analysis (Size, Shape) CuO_NPs->TEM FTIR FTIR Analysis (Functional Groups) CuO_NPs->FTIR Antimicrobial Antimicrobial Studies CuO_NPs->Antimicrobial Anticancer Anticancer Assays CuO_NPs->Anticancer Drug_Delivery Drug Delivery Systems CuO_NPs->Drug_Delivery

Fig. 1: Experimental workflow for synthesis, characterization, and application of CuO nanoparticles.
Protocol: Thermal Decomposition of this compound

This protocol describes the synthesis of CuO nanoparticles by calcination of this compound powder.

Materials:

  • This compound (Cu₂CO₃(OH)₂) powder

  • Ceramic crucible

  • Muffle furnace

  • Spatula

  • Balance

Procedure:

  • Weigh a desired amount of this compound powder (e.g., 1-5 grams) and place it into a clean, dry ceramic crucible.

  • Place the crucible containing the precursor powder into a muffle furnace.

  • Program the furnace to ramp up to the desired calcination temperature at a controlled rate (e.g., 5-10°C/minute). The decomposition of basic copper carbonate to form CuO nanoparticles typically occurs at temperatures between 200°C and 400°C.[3]

  • Hold the furnace at the set calcination temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.

  • After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.

  • Once cooled, carefully remove the crucible from the furnace. The resulting black powder is CuO nanoparticles.

  • Gently grind the obtained CuO nanoparticles using an agate mortar and pestle to break up any agglomerates.

  • Store the synthesized CuO nanoparticles in a sealed, dry container for further characterization and use.

Characterization of CuO Nanoparticles

The properties of the synthesized CuO nanoparticles are highly dependent on the synthesis parameters, particularly the calcination temperature.

Effect of Calcination Temperature on Nanoparticle Properties

Higher calcination temperatures generally lead to an increase in the crystallinity and particle size of the resulting CuO nanoparticles.[4][5][6]

Calcination Temperature (°C)Average Crystallite Size (nm)MorphologyReference
20018 - 30Agglomerated, less defined[3]
300~30 - 50More defined, spherical agglomerates[7]
400> 50Larger, more crystalline, spherical shape[3][5]

Note: The exact particle size can also be influenced by the presence of additives or capping agents. For instance, in a polymeric precursor method using a copper carbonate source, the addition of alginic acid in concentrations from 5% to 25% resulted in particle sizes in the range of 18-30 nm.[7]

Biomedical Applications

CuO nanoparticles synthesized from various precursors have demonstrated significant potential in several biomedical applications.

Antimicrobial Activity

CuO nanoparticles exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which induces oxidative stress and damages bacterial cell membranes, leading to cell death.[2]

Anticancer Properties

Research has shown that CuO nanoparticles can induce cytotoxicity in various cancer cell lines.[8] The mechanism is also believed to be linked to the generation of ROS, which can trigger apoptosis (programmed cell death) in cancer cells.

Drug Delivery

The high surface area-to-volume ratio of CuO nanoparticles makes them suitable candidates for drug delivery systems.[1] They can be functionalized to carry and release therapeutic agents in a controlled manner.

Signaling Pathway in CuO Nanoparticle-Induced Cytotoxicity

The cytotoxic effects of CuO nanoparticles in cancer cells are often mediated through the induction of oxidative stress, leading to the activation of apoptotic signaling pathways.

SignalingPathway CuO_NPs CuO Nanoparticles Cell_Membrane Cell Membrane Interaction CuO_NPs->Cell_Membrane ROS Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig. 2: Simplified signaling pathway of CuO nanoparticle-induced apoptosis.

Conclusion

The use of this compound as a precursor offers a simple, cost-effective, and scalable method for the synthesis of CuO nanoparticles. The properties of these nanoparticles can be tuned by controlling the calcination temperature, making them adaptable for various biomedical applications, including the development of new antimicrobial and anticancer therapies. Further research into the surface functionalization of these nanoparticles will likely expand their utility in targeted drug delivery and diagnostics.

References

Application Notes and Protocols for the Electrodeposition of Thin Films from Basic Cupric Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper and its compounds are of significant interest in various biomedical applications, including the development of novel drugs, radiopharmaceuticals, and medical materials.[1][2] Copper complexes have demonstrated a wide array of biological activities, such as anti-inflammatory, anti-proliferative, and biocidal properties.[1][2][3] The fabrication of thin films of copper or its oxides provides a versatile platform for studying these effects, developing antimicrobial surfaces, and creating novel drug delivery systems.[4]

While standard electrodeposition of copper is typically performed from acidic sulfate (B86663) or alkaline cyanide baths, this document outlines a proposed methodology for the electrodeposition of copper-containing thin films using basic cupric carbonate (Cu₂(OH)₂CO₃) as the copper precursor. Due to the low aqueous solubility of this compound, a direct electrodeposition from a simple aqueous solution is not feasible. The following protocols, therefore, rely on the use of a complexing agent to solubilize the copper species, making them available for electrochemical deposition.

Proposed Experimental Protocols

The following are proposed, non-validated protocols for the electrodeposition of thin films using this compound as the copper source. These methodologies are based on established principles of electrochemistry and copper plating. Researchers should consider these as starting points for experimental design and optimization.

Protocol 1: Ammoniacal Carbonate Bath

This protocol utilizes ammonia (B1221849) to form a soluble copper-ammonia complex from this compound, enabling the electrodeposition of copper or copper oxide thin films.

1. Electrolyte Preparation:

  • Start with 100 mL of deionized water.

  • While stirring, slowly add 2-5 grams of this compound (Cu₂(OH)₂CO₃) powder.

  • Gradually add concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution dropwise to the suspension. The deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, will begin to form as the this compound dissolves.

  • Continue adding ammonium hydroxide until the solution is clear and has a deep royal blue color, indicating the complete dissolution of the copper precursor.

  • Add an excess of ammonium hydroxide to adjust the pH to a range of 9.0 - 11.0.

  • Optionally, a supporting electrolyte such as 0.5 M ammonium sulfate ((NH₄)₂SO₄) can be added to improve the conductivity of the solution.

  • Bring the final volume to 200 mL with deionized water.

2. Electrodeposition Procedure:

  • Use a standard two-electrode or three-electrode electrochemical cell.

  • The substrate to be coated (e.g., platinum, gold, or a conductive seed layer on a medical-grade alloy) will serve as the working electrode (cathode).

  • A platinum mesh or copper plate can be used as the counter electrode (anode).[5]

  • For a three-electrode setup, use a Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.

  • Immerse the electrodes in the prepared electrolyte.

  • Apply a constant potential (potentiostatic) or constant current (galvanostatic) to the cell.

  • After the desired deposition time, remove the substrate, rinse thoroughly with deionized water, and dry under a stream of nitrogen.

Protocol 2: Pyrophosphate Carbonate Bath

This protocol uses potassium pyrophosphate as a complexing agent, which is a common component in non-cyanide alkaline copper plating baths.[5]

1. Electrolyte Preparation:

  • Prepare a 0.5 M solution of potassium pyrophosphate (K₄P₂O₇) in deionized water.

  • Heat the solution to 50-60 °C to aid in dissolution.

  • Slowly add 2-5 grams of this compound powder to the warm, stirring pyrophosphate solution. The copper will complex with the pyrophosphate ions to form [Cu(P₂O₇)₂]⁶⁻.

  • Adjust the pH of the solution to between 8.5 and 10.0 using potassium hydroxide (KOH) or phosphoric acid (H₃PO₄) as needed.

  • Allow the solution to cool to the desired operating temperature.

2. Electrodeposition Procedure:

  • Follow the same cell setup and post-deposition cleaning procedure as described in Protocol 1.

  • The operating temperature for pyrophosphate baths is typically in the range of 40-60 °C.

  • Apply a constant potential or current to initiate film deposition.

Data Presentation: Proposed Operating Parameters

The following tables summarize the proposed quantitative parameters for the electrodeposition protocols. These are suggested starting ranges and will require optimization based on the specific substrate and desired film properties.

Table 1: Electrolyte Composition

ParameterAmmoniacal BathPyrophosphate Bath
Copper Source This compoundThis compound
Concentration of Copper Source 10 - 25 g/L10 - 25 g/L
Complexing Agent Ammonium HydroxidePotassium Pyrophosphate
Complexing Agent Concentration Sufficient to dissolve Cu source0.4 - 0.6 M
Supporting Electrolyte 0.5 M (NH₄)₂SO₄ (optional)N/A
pH 9.0 - 11.08.5 - 10.0

Table 2: Electrodeposition Operating Conditions

ParameterAmmoniacal BathPyrophosphate Bath
Mode of Deposition Potentiostatic / GalvanostaticPotentiostatic / Galvanostatic
Potential Range (vs. Ag/AgCl) -0.4 V to -0.8 V-0.6 V to -1.2 V
Current Density Range 1 - 10 mA/cm²5 - 25 mA/cm²
Temperature 20 - 40 °C40 - 60 °C
Agitation Optional (e.g., magnetic stirring)Recommended
Deposition Time 5 - 60 minutes5 - 60 minutes

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the electrodeposition of thin films from a this compound precursor.

G cluster_prep Electrolyte Preparation cluster_dep Electrodeposition Process cluster_post Post-Processing A Start with Deionized Water B Add this compound A->B F Prepare Substrate (Cathode) C Add Complexing Agent (e.g., NH4OH or K4P2O7) B->C D Stir until Dissolved C->D E Adjust pH and Final Volume D->E H Immerse Electrodes in Electrolyte E->H G Set up Electrochemical Cell (Anode, Reference Electrode) F->G K Remove Substrate G->H I Apply Potential / Current H->I J Deposit Thin Film I->J J->K L Rinse with Deionized Water K->L M Dry with Nitrogen Stream L->M N Characterize Thin Film M->N

Caption: General workflow for thin film electrodeposition.

Logical Relationship of Key Parameters

This diagram shows the relationship between the key experimental parameters and their influence on the final properties of the deposited thin film.

G cluster_inputs Input Parameters cluster_outputs Output Film Properties A Electrolyte Composition (Cu Conc., pH, Complexing Agent) P Electrodeposition Process A->P B Operating Conditions (Voltage/Current, Temp., Time) B->P C Substrate Material C->P D Thickness & Uniformity P->D E Morphology & Adhesion P->E F Composition & Purity P->F G Biological Activity F->G

Caption: Influence of parameters on film properties.

References

Application Notes and Protocols for Basic Cupric Carbonate in Heterogeneous Catalysis for CO2 Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of basic cupric carbonate as a precursor for the synthesis of heterogeneous catalysts for the conversion of carbon dioxide (CO₂) into valuable chemicals, primarily methanol (B129727) and carbon monoxide (CO) via the reverse water-gas shift (RWGS) reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in this field.

Introduction

The catalytic conversion of CO₂ into fuels and chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable chemical processes. Copper-based catalysts are particularly promising for these transformations due to their high activity, selectivity, and relatively low cost. This compound (Cu₂(OH)₂CO₃) is a stable, readily available, and convenient precursor for the preparation of highly active copper-based catalysts. Upon thermal decomposition, it yields finely dispersed copper oxide (CuO) nanoparticles, which can be subsequently reduced to the active metallic copper (Cu) phase. This document details the preparation of such catalysts and their application in CO₂ hydrogenation to methanol and the RWGS reaction.

Catalyst Preparation from this compound

Two primary methods for preparing copper-based catalysts using this compound as the precursor are co-precipitation and impregnation.

Co-precipitation Method for Cu/ZnO/Al₂O₃ Catalysts

This method involves the precipitation of a mixed hydroxycarbonate precursor, which is structurally similar to this compound, followed by calcination and reduction to form the active catalyst.

Experimental Protocol:

  • Preparation of Salt Solutions:

    • Prepare an aqueous solution of copper nitrate (B79036) (Cu(NO₃)₂·3H₂O), zinc nitrate (Zn(NO₃)₂·6H₂O), and aluminum nitrate (Al(NO₃)₃·9H₂O). A typical molar ratio for the final catalyst is Cu:Zn:Al = 6:3:1.

    • Prepare a separate aqueous solution of sodium carbonate (Na₂CO₃) to act as the precipitating agent.

  • Co-precipitation:

    • Heat a vessel of deionized water to 60-70 °C with vigorous stirring.

    • Simultaneously and slowly add the metal nitrate solution and the sodium carbonate solution to the heated water.

    • Maintain a constant pH of 6.5-7.0 during the precipitation by adjusting the addition rates of the two solutions. The formation of a greenish precipitate indicates the formation of the hydroxycarbonate precursor.

  • Aging:

    • After the addition is complete, continue stirring the slurry at 60-70 °C for 1-2 hours to age the precipitate. This step promotes the formation of a more uniform and crystalline precursor.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with hot deionized water to remove residual sodium and nitrate ions, which can be detrimental to the catalyst's performance.

    • Dry the resulting filter cake overnight in an oven at 100-110 °C.

  • Calcination:

    • Calcine the dried precursor in a furnace under a flow of air. Ramp the temperature from room temperature to 300-350 °C at a rate of 2-5 °C/min and hold for 3-4 hours. This step decomposes the hydroxycarbonate precursor into a mixed metal oxide (CuO/ZnO/Al₂O₃).

  • Reduction (Activation):

    • Prior to the catalytic reaction, the calcined catalyst must be reduced to form the active metallic copper sites.

    • Place the calcined catalyst in the reactor and heat it under a flow of a reducing gas mixture (e.g., 5-10% H₂ in N₂ or Ar).

    • Ramp the temperature to 200-250 °C at a rate of 1-2 °C/min and hold for 2-4 hours.

Impregnation Method for Cu/Al₂O₃ Catalysts

This method is suitable for preparing supported copper catalysts where this compound is the copper source.

Experimental Protocol:

  • Preparation of Impregnation Solution:

    • Commingle this compound with aqueous ammonia (B1221849) (ammonium hydroxide) and ammonium (B1175870) carbonate. The carbonate and hydroxide (B78521) anions will react with the copper to form a soluble tetrammine copper(II) carbonate complex, resulting in a clear, deep violet solution. Ensure complete dissolution to avoid precipitation on the support material.

  • Impregnation:

    • Immerse the alumina (B75360) (Al₂O₃) support material (e.g., pellets or powder) in the prepared copper complex solution. The amount of copper solution should be calculated to achieve the desired copper loading on the final catalyst (typically 5-15 wt%).

    • Allow the mixture to stand for several hours to ensure complete impregnation of the pores of the support.

  • Drying:

    • Carefully evaporate the excess solvent from the impregnated support. This can be done in a rotary evaporator or by drying in an oven at 100-120 °C.

  • Calcination:

    • Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 300-400 °C and hold for 3-4 hours to decompose the copper complex and form finely dispersed CuO particles on the alumina support.

  • Reduction (Activation):

    • Reduce the calcined catalyst in a similar manner to the co-precipitation method, by heating under a flow of a dilute hydrogen gas mixture to form the active Cu/Al₂O₃ catalyst.

Quantitative Data Presentation

The performance of catalysts derived from this compound precursors in CO₂ conversion is summarized in the following tables.

Table 1: Catalyst Characterization Data

Catalyst CompositionPreparation MethodBET Surface Area (m²/g)Copper Particle Size (nm)Reference
Cu/ZnO/Al₂O₃ (6:3:1)Co-precipitation80 - 1205 - 15Generic
10 wt% Cu/Al₂O₃Impregnation150 - 2505 - 20Generic
Cu/ZnO/ZeoliteCo-impregnationNot specifiedNot specified[1]
Cu/ZnO/Activated CarbonCo-impregnationNot specifiedNot specified[1]

Table 2: Catalytic Performance in CO₂ Hydrogenation to Methanol

CatalystTemperature (°C)Pressure (bar)GHSV (h⁻¹)CO₂ Conversion (%)Methanol Selectivity (%)Methanol Yield (%)Reference
Cu/ZnO/Al₂O₃240 - 28030 - 503000 - 1000015 - 2550 - 707.5 - 17.5Generic
Cu/ZnO/Zeolite240 - 28015Not specified~8~40~3.2[1]
Cu/ZnO/Activated Carbon240 - 28015Not specified~6~35~2.1[1]

Table 3: Catalytic Performance in Reverse Water-Gas Shift (RWGS) Reaction

CatalystTemperature (°C)Pressure (bar)H₂/CO₂ RatioCO₂ Conversion (%)CO Selectivity (%)Reference
Cu/ZnO/Al₂O₃400 - 5001 - 51 - 320 - 40>95Generic
Cu/Al₂O₃350 - 5001310 - 35>98[2]

Mechanistic Pathways and Visualizations

The conversion of CO₂ on copper-based catalysts derived from this compound precursors is understood to proceed through distinct mechanistic pathways.

CO₂ Hydrogenation to Methanol: The Formate (B1220265) Pathway

The dominant mechanism for methanol synthesis from CO₂ hydrogenation on these catalysts is the formate pathway. In this pathway, adsorbed CO₂ reacts with adsorbed hydrogen to form a formate intermediate (HCOO*), which is then further hydrogenated to methanol.

CO2_to_Methanol cluster_surface reactant reactant intermediate intermediate product product catalyst catalyst CO2 CO₂ (gas) CO2_ads CO₂ CO2->CO2_ads Adsorption H2 H₂ (gas) H_ads H H2->H_ads Dissociative Adsorption HCOO_ads HCOO (Formate) CO2_ads->HCOO_ads + H H2O H₂O (gas) H_ads->H2O + O H2COO_ads H₂COO HCOO_ads->H2COO_ads + H H2CO_ads H₂CO (Formaldehyde) H2COO_ads->H2CO_ads - O CH3O_ads CH₃O (Methoxy) H2CO_ads->CH3O_ads + H CH3OH CH₃OH (gas) (Methanol) CH3O_ads->CH3OH + H Cu_surface Catalyst Surface (Cu)

CO₂ to Methanol via the Formate Pathway
Reverse Water-Gas Shift (RWGS) Reaction

The RWGS reaction (CO₂ + H₂ ⇌ CO + H₂O) is a key competing reaction during CO₂ hydrogenation and can also be the desired reaction for producing syngas (a mixture of CO and H₂). The mechanism is generally considered to be a redox process involving the catalyst surface.

RWGS_Reaction cluster_cycle Redox Cycle reactant reactant product product catalyst_state catalyst_state CO2 CO₂ (gas) Cu_oxidized Cu-O (Oxidized Catalyst) CO2->Cu_oxidized Adsorption & Oxidation of Catalyst H2 H₂ (gas) Cu_reduced Cu⁰ (Reduced Catalyst) H2->Cu_reduced Reduction of Catalyst & Desorption of H₂O CO CO (gas) H2O H₂O (gas) Cu_reduced->Cu_oxidized CO₂ Cu_oxidized->CO Desorption of CO Cu_oxidized->Cu_reduced H₂

Redox Mechanism for the RWGS Reaction
Experimental Workflow

The overall workflow for catalyst synthesis and evaluation is a sequential process from precursor preparation to performance testing.

Experimental_Workflow start Start: This compound or Metal Salts + Carbonate prep Catalyst Precursor Preparation (Co-precipitation or Impregnation) start->prep wash_dry Washing & Drying prep->wash_dry calcination Calcination (Thermal Decomposition) wash_dry->calcination characterization Catalyst Characterization (BET, XRD, etc.) calcination->characterization reduction Catalyst Reduction (Activation) calcination->reduction reaction Catalytic Reaction (CO₂ Hydrogenation / RWGS) reduction->reaction analysis Product Analysis (Gas Chromatography) reaction->analysis end End: Performance Data (Conversion, Selectivity) analysis->end

General Experimental Workflow

Conclusion

This compound serves as an excellent and versatile precursor for the synthesis of active and selective copper-based heterogeneous catalysts for CO₂ conversion. The co-precipitation and impregnation methods described provide robust routes to producing catalysts for both methanol synthesis and the reverse water-gas shift reaction. The provided protocols, quantitative data, and mechanistic diagrams offer a solid foundation for researchers to further explore and optimize these important catalytic systems for a more sustainable chemical industry.

References

Application Notes and Protocols: Preparation of Copper Salts from Basic Cupric Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate (Cu₂(OH)₂CO₃), also known as copper(II) carbonate hydroxide, is a versatile and economical starting material for the synthesis of a variety of copper(II) salts. These salts are of significant interest in research and drug development due to the diverse biological activities of copper. Copper complexes have shown potential as antimicrobial, antiviral, anti-inflammatory, and antitumor agents.[1] The ability of copper to participate in redox reactions is a key aspect of its biological function and therapeutic potential. This document provides detailed protocols for the preparation of several common copper(II) salts from this compound, along with relevant quantitative data and visualizations of experimental workflows and a representative biological signaling pathway involving copper.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of various copper(II) salts from this compound. Please note that yields can vary depending on the purity of the starting material and the specific reaction conditions.

Copper SaltMolecular FormulaAcid UsedTheoretical Yield (from 1g Cu₂(OH)₂CO₃)Reported/Expected Purity
Copper(II) Chloride DihydrateCuCl₂·2H₂OHydrochloric Acid (HCl)~1.54 gHigh, dependent on recrystallization
Copper(II) Sulfate (B86663) PentahydrateCuSO₄·5H₂OSulfuric Acid (H₂SO₄)~2.26 gHigh, dependent on recrystallization
Copper(II) Acetate (B1210297) MonohydrateCu(CH₃COO)₂·H₂OAcetic Acid (CH₃COOH)~1.80 g>99%[2]
Copper(II) Nitrate (B79036) TrihydrateCu(NO₃)₂·3H₂ONitric Acid (HNO₃)~2.18 gHigh, dependent on recrystallization

Experimental Protocols

Preparation of Copper(II) Chloride (CuCl₂) from this compound

This protocol outlines the synthesis of copper(II) chloride by reacting this compound with hydrochloric acid.[3][4][5]

Materials:

  • This compound (Cu₂(OH)₂CO₃)

  • Hydrochloric acid (HCl), concentrated (e.g., 37%)

  • Distilled water

  • Beaker

  • Glass stirring rod

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallizing dish

Procedure:

  • In a well-ventilated fume hood, weigh a desired amount of this compound and place it in a beaker.

  • Slowly and carefully add a stoichiometric amount of concentrated hydrochloric acid dropwise to the beaker while stirring continuously with a glass rod. The reaction is exothermic and will produce carbon dioxide gas, causing effervescence.

    • Reaction: Cu₂(OH)₂CO₃(s) + 4HCl(aq) → 2CuCl₂(aq) + 3H₂O(l) + CO₂(g)

  • Continue adding acid until all the basic copper carbonate has reacted and the effervescence ceases. The solution should turn a clear green-blue.

  • Gently heat the solution to ensure the reaction is complete and to concentrate the solution.

  • Filter the hot solution to remove any unreacted starting material or impurities.

  • Pour the clear filtrate into a crystallizing dish and allow it to cool slowly to room temperature. For higher purity, cover the dish to allow for slow evaporation and crystal growth.

  • Collect the resulting blue-green crystals of copper(II) chloride dihydrate (CuCl₂·2H₂O) by filtration.

  • Wash the crystals with a small amount of cold distilled water and then dry them in a desiccator or at a low temperature in an oven.

Preparation of Copper(II) Sulfate (CuSO₄) from this compound

This protocol describes the synthesis of copper(II) sulfate by reacting this compound with sulfuric acid.[6]

Materials:

  • This compound (Cu₂(OH)₂CO₃)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 2 M)

  • Distilled water

  • Beaker

  • Glass stirring rod

  • Heating plate

  • Filtration apparatus

  • Crystallizing dish

Procedure:

  • In a fume hood, place a weighed amount of this compound into a beaker.

  • Slowly add dilute sulfuric acid to the beaker while stirring. Carbon dioxide will be evolved.

    • Reaction: Cu₂(OH)₂CO₃(s) + 2H₂SO₄(aq) → 2CuSO₄(aq) + 3H₂O(l) + CO₂(g)

  • Continue adding the acid until the reaction is complete (i.e., no more effervescence is observed) and a clear blue solution is formed.

  • Gently heat the solution to concentrate it. Stop heating when crystals start to form on a cool glass rod dipped into the solution.

  • Filter the hot solution to remove any impurities.

  • Allow the filtrate to cool slowly in a crystallizing dish to form blue crystals of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Separate the crystals from the mother liquor by filtration.

  • Wash the crystals with a minimal amount of cold distilled water and dry them on filter paper at room temperature.

Preparation of Copper(II) Acetate (Cu(CH₃COO)₂) from this compound

This protocol details the synthesis of copper(II) acetate, a compound with applications in various chemical syntheses.[2][7][8] A specific patented method is also referenced for achieving high purity.[2]

Materials:

  • This compound (Cu₂(OH)₂CO₃)

  • Acetic acid (CH₃COOH), glacial or concentrated aqueous solution

  • Distilled water

  • Beaker or reaction flask

  • Glass stirring rod or magnetic stirrer

  • Heating mantle or water bath

  • Filtration apparatus

  • Crystallizing dish

Procedure:

  • Weigh a specific amount of this compound and place it in a reaction flask.

  • Slowly add acetic acid to the flask while stirring. The reaction will produce carbon dioxide.

    • Reaction: Cu₂(OH)₂CO₃(s) + 4CH₃COOH(aq) → 2Cu(CH₃COO)₂(aq) + 3H₂O(l) + CO₂(g)

  • After the initial reaction subsides, gently heat the mixture to between 50-80°C with continuous stirring to ensure the reaction goes to completion.[2]

  • Filter the resulting deep blue solution to remove any unreacted solid.

  • Concentrate the filtrate by gentle heating and evaporation.

  • Allow the concentrated solution to cool slowly to room temperature to crystallize copper(II) acetate monohydrate.

  • Collect the dark blue-green crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol (B145695) or a saturated solution of copper(II) acetate and then dry them.

Preparation of Copper(II) Nitrate (Cu(NO₃)₂) from this compound

This protocol describes the synthesis of copper(II) nitrate. Note that direct heating of hydrated copper nitrate can lead to decomposition into copper oxides.[9]

Materials:

  • This compound (Cu₂(OH)₂CO₃)

  • Nitric acid (HNO₃), dilute (e.g., 2 M)

  • Distilled water

  • Beaker

  • Glass stirring rod

  • Heating plate (use with caution)

  • Filtration apparatus

  • Crystallizing dish

Procedure:

  • In a well-ventilated fume hood, carefully add a weighed amount of this compound to a beaker.

  • Slowly and cautiously add dilute nitric acid to the beaker while stirring. The reaction will be vigorous and will release carbon dioxide.

    • Reaction: Cu₂(OH)₂CO₃(s) + 4HNO₃(aq) → 2Cu(NO₃)₂(aq) + 3H₂O(l) + CO₂(g)

  • Continue adding nitric acid until all the solid has dissolved and a clear blue solution is formed.

  • Filter the solution to remove any insoluble impurities.

  • Gently warm the solution to concentrate it. Avoid boiling, as this can lead to the decomposition of the product.

  • Once the solution is saturated, allow it to cool slowly to form blue crystals of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O).

  • Isolate the crystals by filtration.

  • Wash the crystals with a very small amount of ice-cold distilled water and then dry them in a desiccator over a suitable drying agent.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the preparation of copper salts from this compound.

experimental_workflow start Start: This compound reaction Reaction with Acid (HCl, H₂SO₄, CH₃COOH, or HNO₃) start->reaction filtration1 Filtration (Remove impurities) reaction->filtration1 concentration Concentration (Heating/Evaporation) filtration1->concentration crystallization Crystallization (Cooling) concentration->crystallization filtration2 Filtration & Washing (Isolate crystals) crystallization->filtration2 drying Drying filtration2->drying end End: Pure Copper Salt Crystals drying->end

Caption: General workflow for copper salt synthesis.

Signaling Pathway: Copper-Induced Reactive Oxygen Species (ROS) Formation

Copper's therapeutic and toxic effects are often linked to its ability to catalyze the formation of reactive oxygen species (ROS), which can induce oxidative stress and trigger various cellular signaling pathways, including apoptosis.[10][11][12]

ros_pathway cluster_cell Cell Cu2_in Extracellular Cu(II) CTR1 CTR1 (Copper Transporter) Cu2_in->CTR1 Uptake Cu_ion Intracellular Cu(I)/Cu(II) CTR1->Cu_ion Mitochondrion Mitochondrion Cu_ion->Mitochondrion Accumulation MAPK MAPK Pathway Activation Cu_ion->MAPK Modulation ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Mitochondrion->ROS Fenton-like Reactions Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis MAPK->Apoptosis

Caption: Copper-induced ROS signaling pathway.

References

Application of Basic Cupric Carbonate in Wood Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate (CuCO₃·Cu(OH)₂), often in micronized form, is a key active ingredient in modern wood preservatives.[1][2] Its broad-spectrum efficacy against fungal and insecticidal degradation makes it a vital component in protecting wood products and extending their service life.[3][4] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for researchers and professionals in wood science and biocide development. Copper-based preservatives work by penetrating the cellular structures of the wood, creating a barrier against microbial decay.[4]

Mechanism of Action

The primary mode of action of this compound in wood preservation relies on the release of cupric ions (Cu²⁺), which are toxic to wood-destroying fungi and insects.[2][5] While basic copper carbonate itself has low water solubility, it reacts with the natural acidic components of wood, such as acetic acid, to form soluble copper compounds.[6] These mobile copper ions can then diffuse into the wood cell walls and interact with vital fungal enzymes and proteins.

Some wood-decay fungi, particularly brown-rot fungi, have developed a tolerance to copper by producing oxalic acid.[7][8] This acid reacts with copper ions to form insoluble and non-toxic copper oxalate (B1200264) crystals, effectively detoxifying the immediate environment of the fungus.[8] However, modern preservative formulations often include co-biocides, such as azoles, to combat these copper-tolerant fungi.[9]

Quantitative Data: Preservative Retention Levels

The efficacy of wood preservatives containing this compound is directly related to the retention level of the active ingredients in the wood. Retention is typically measured in pounds per cubic foot (pcf) or kilograms per cubic meter ( kg/m ³). The American Wood Protection Association (AWPA) provides standardized retention levels for various applications. Micronized Copper Azole (MCA) is a common formulation that utilizes this compound.

Table 1: AWPA Standardized Minimum Retention Levels for Micronized Copper Azole (MCA) [10][11]

Use CategoryApplication EnvironmentMCA-C Retention (pcf)
UC3BAbove ground, protected0.060
UC4AGround contact, general use0.15
UC4BGround contact, heavy duty0.31

Experimental Protocols

Wood Treatment Protocol (Pressure Treatment)

Pressure treatment is a common method for impregnating wood with this compound-based preservatives.[4]

Objective: To achieve a target retention of the preservative within the wood samples.

Materials:

  • Wood samples (e.g., Southern Pine sapwood blocks)

  • Micronized copper carbonate preservative solution of a known concentration

  • Pressure treatment cylinder

  • Vacuum pump

  • Pressure pump

  • Balance for weighing wood samples

Procedure:

  • Initial Weighing: Record the initial weight of each oven-dried wood sample.

  • Preservative Preparation: Prepare the treating solution to the desired concentration based on the target retention and the known uptake characteristics of the wood species.

  • Loading: Place the wood samples in the pressure treatment cylinder.

  • Initial Vacuum: Apply an initial vacuum to the cylinder (e.g., -85 kPa for 30 minutes) to remove air from the wood cells.

  • Flooding: While maintaining the vacuum, flood the cylinder with the preservative solution.

  • Pressurization: Apply pressure to the cylinder (e.g., 1000 kPa for 60 minutes) to force the preservative into the wood structure.

  • Final Vacuum: Release the pressure and apply a final vacuum (e.g., -85 kPa for 15 minutes) to remove excess preservative from the wood surface.

  • Final Weighing: Remove the treated samples, wipe off any surface excess, and weigh them immediately to determine the amount of preservative solution absorbed.

  • Retention Calculation: Calculate the preservative retention based on the weight gain of the wood samples and the concentration of the treating solution.

  • Drying: Air-dry the treated samples to allow for fixation of the preservative.

AWPA E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This method is used to determine the fungicidal effectiveness of wood preservatives.[1][5]

Objective: To determine the minimum amount of preservative that is effective in preventing decay by specific fungi under controlled laboratory conditions.

Materials:

  • Treated and untreated wood blocks (e.g., 19 mm cubes)

  • Culture bottles with a soil substrate

  • Selected species of wood-decay fungi (e.g., Gloeophyllum trabeum, Postia placenta)

  • Incubator

Procedure:

  • Preparation of Culture Bottles: Add soil to culture bottles, adjust the moisture content, and sterilize.

  • Inoculation: Inoculate the soil with the desired test fungus and incubate until the fungus covers the soil surface.

  • Sample Placement: Place the sterile, weighed, treated and untreated wood blocks onto the actively growing fungal culture.

  • Incubation: Incubate the bottles at a controlled temperature and humidity (e.g., 27°C and 70% RH) for a specified period (e.g., 12 weeks).

  • Final Assessment: At the end of the incubation period, remove the blocks, carefully clean off the fungal mycelium, and oven-dry them.

  • Weight Loss Calculation: Weigh the blocks and calculate the percentage of weight loss due to fungal decay. The preservative threshold is the retention level at which the average weight loss is below a specified limit.

AWPA E11-06: Standard Method of Determining the Leachability of Wood Preservatives

This method evaluates the resistance of a preservative to being leached out of the wood by water.[3][12]

Objective: To determine the amount of preservative that leaches from treated wood under laboratory conditions.

Materials:

  • Treated wood blocks

  • Leaching vessel

  • Deionized water

  • Analytical equipment to measure copper concentration (e.g., Atomic Absorption Spectrometer)

Procedure:

  • Sample Preparation: A set of treated wood blocks are impregnated with the preservative to a known retention.

  • Initial Analysis: A subset of the blocks is analyzed to determine the initial preservative content.

  • Leaching: The remaining blocks are submerged in deionized water in a leaching vessel. The water is periodically replaced over a set time period (e.g., 14 days).

  • Leachate Analysis: The collected water (leachate) can be analyzed to determine the amount of leached preservative.

  • Final Wood Analysis: After the leaching period, the wood blocks are dried and analyzed for their remaining preservative content.

  • Leaching Calculation: The percentage of the preservative that has leached from the wood is calculated by comparing the initial and final preservative content in the wood.

Visualizations

Wood_Preservation_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Efficacy & Leaching Testing cluster_analysis Analysis Wood_Sample Wood Sample Pressure_Treatment Pressure Treatment Wood_Sample->Pressure_Treatment Preservative_Solution This compound Preservative Solution Preservative_Solution->Pressure_Treatment Soil_Block_Test AWPA E10 Soil-Block Test Pressure_Treatment->Soil_Block_Test Leaching_Test AWPA E11 Leaching Test Pressure_Treatment->Leaching_Test Data_Analysis Data Analysis (Weight Loss, Retention) Soil_Block_Test->Data_Analysis Leaching_Test->Data_Analysis

Caption: Experimental workflow for evaluating this compound in wood preservation.

Mechanism_of_Action cluster_wood Wood Environment cluster_fungus Fungal Cell BCC This compound (CuCO₃·Cu(OH)₂) Soluble_Cu Soluble Cu²⁺ Ions BCC->Soluble_Cu reacts with Wood_Acids Wood Acids Fungal_Cell Fungal Cell Oxalic_Acid Oxalic Acid (in tolerant fungi) Fungal_Cell->Oxalic_Acid produces Inhibition Inhibition of Cellular Processes Fungal_Cell->Inhibition leads to Enzymes Essential Enzymes Detoxification Copper Oxalate (Insoluble) Soluble_Cu->Fungal_Cell penetrates Soluble_Cu->Detoxification reacts with

Caption: Conceptual diagram of the mechanism of action of this compound.

References

Application Notes and Protocols: Basic Cupric Carbonate in Environmental Remediation of Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate (Cu₂(OH)₂CO₃), a compound often found in nature as the mineral malachite, is emerging as a versatile and cost-effective material for the environmental remediation of organic dyes from wastewater.[1] Its utility stems from its dual functionality as both an adsorbent and a catalyst in advanced oxidation processes (AOPs).[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in dye removal, targeting researchers and professionals in environmental science and chemical engineering.

Mechanism of Action

The role of this compound in dye remediation is primarily twofold:

  • Adsorption: The porous structure and surface hydroxyl groups of this compound facilitate the adsorption of dye molecules, particularly cationic dyes, through electrostatic interactions and surface complexation.

  • Catalysis in Advanced Oxidation Processes (AOPs): this compound can act as a catalyst to generate highly reactive hydroxyl radicals (•OH) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). These radicals are powerful, non-selective oxidizing agents that can break down complex dye molecules into simpler, less harmful compounds.[4] It can also exhibit photocatalytic activity under UV or visible light irradiation.

Data Presentation: Performance of Copper-Based Materials in Dye Remediation

The following tables summarize quantitative data from studies on copper-based materials, including copper oxides and other copper compounds, for the removal of common industrial dyes. This data provides a benchmark for the expected performance of this compound.

Table 1: Adsorption Capacities for Methylene (B1212753) Blue

AdsorbentAdsorption Capacity (mg/g)pHTemperature (°C)Reference
Copper Oxide Nanoparticles617Not Specified[5]
Copper-loaded Activated Carbon373Not SpecifiedNot Specified[6][7]
CuO Nanoparticles155.239.1Not Specified[8]

Table 2: Photocatalytic Degradation of Rhodamine B

CatalystDegradation Efficiency (%)Time (min)pHLight SourceReference
Copper Oxide Nanoparticles61.49Not Specified10UV-Vis[9]
NixCu(1-x)Fe2O4>9024010Visible Light[10]
CuO Particles10.930Not SpecifiedUV Light[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a simple precipitation method for the synthesis of this compound.[12][13][14]

Materials:

  • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper (II) chloride (CuCl₂)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[12][15]

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a specific amount of copper (II) salt (e.g., 25 g of CuSO₄·5H₂O) in a volume of deionized water (e.g., 250 mL) in a beaker with stirring until fully dissolved.

    • In a separate beaker, prepare a solution of sodium carbonate (e.g., 26.5 g of Na₂CO₃) in deionized water (e.g., 250 mL).

  • Precipitation:

    • Slowly add the sodium carbonate solution to the copper salt solution while stirring continuously. A greenish-blue precipitate of this compound will form.

  • Aging the Precipitate:

    • Continue stirring the mixture for a period of time (e.g., 1-2 hours) to allow the precipitate to age and for the particle size to homogenize.

  • Filtration and Washing:

    • Separate the precipitate from the solution by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

  • Drying:

    • Dry the collected precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved. The resulting green powder is this compound.

Protocol 2: Batch Adsorption of Dyes

This protocol outlines the procedure for evaluating the adsorption of a dye (e.g., Methylene Blue) onto synthesized this compound.

Materials:

  • Synthesized this compound

  • Dye stock solution (e.g., 1000 mg/L Methylene Blue)

  • Deionized water

  • Conical flasks or beakers

  • Orbital shaker

  • pH meter

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Prepare Dye Solutions: Prepare a series of dye solutions of known concentrations by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • Add a fixed amount of this compound (e.g., 0.1 g) to a series of flasks each containing a known volume (e.g., 50 mL) of the different concentration dye solutions.

    • Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.

  • Sample Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation.

    • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific dye.

  • Calculate Adsorption Capacity: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) can be calculated using the following equation:

    qe = (C₀ - Ce) * V / m

    where:

    • C₀ is the initial dye concentration (mg/L)

    • Ce is the equilibrium dye concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Protocol 3: Photocatalytic Degradation of Dyes

This protocol details the investigation of the photocatalytic activity of this compound for the degradation of a dye (e.g., Rhodamine B).

Materials:

  • Synthesized this compound

  • Dye stock solution (e.g., 100 mg/L Rhodamine B)

  • Hydrogen peroxide (H₂O₂) solution (optional, for photo-Fenton like process)

  • Photoreactor with a suitable light source (UV or visible lamp)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Reaction Suspension:

    • Add a specific amount of this compound catalyst (e.g., 0.5 g/L) to a known volume of dye solution of a certain concentration in the photoreactor.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction:

    • Turn on the light source to initiate the photocatalytic reaction.

    • If investigating a photo-Fenton like process, add a specific concentration of H₂O₂ at the beginning of the irradiation.

    • Take aliquots of the suspension at regular time intervals.

  • Sample Analysis:

    • Immediately centrifuge or filter the aliquots to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

  • Calculate Degradation Efficiency: The degradation efficiency (%) can be calculated as follows:

    Degradation Efficiency (%) = [(A₀ - At) / A₀] * 100

    where:

    • A₀ is the initial absorbance of the dye solution (after the dark adsorption step)

    • At is the absorbance of the dye solution at time 't'

Protocol 4: Regeneration of this compound

This protocol describes a method for regenerating the spent this compound for reuse.[16][17][18]

Materials:

  • Spent this compound (after dye adsorption)

  • Regenerating solution (e.g., dilute acid like HCl or a basic solution like NaOH, depending on the nature of the adsorbed dye)

  • Beakers

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Desorption:

    • Wash the spent adsorbent with deionized water to remove any loosely bound dye molecules.

    • Suspend the washed adsorbent in the chosen regenerating solution.

    • Stir the mixture for a specific period to facilitate the desorption of the dye.

  • Washing and Neutralization:

    • Filter the adsorbent and wash it thoroughly with deionized water until the pH of the filtrate becomes neutral.

  • Drying:

    • Dry the regenerated this compound in an oven at a moderate temperature (e.g., 80-100 °C).

  • Reusability Test:

    • Evaluate the adsorption or catalytic performance of the regenerated material using the protocols described above to determine its reusability.

Visualization of Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the environmental remediation of dyes using this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reactant1 Copper(II) Salt Solution (e.g., CuSO4) mixing Precipitation (Stirring) reactant1->mixing reactant2 Carbonate Solution (e.g., Na2CO3) reactant2->mixing aging Aging mixing->aging filtration Filtration & Washing aging->filtration drying Drying (80-100°C) filtration->drying product This compound (Cu2(OH)2CO3) drying->product

Caption: Workflow for the synthesis of this compound.

Adsorption_Mechanism cluster_adsorption Adsorption of Cationic Dye adsorbent This compound Surface (with -OH groups) adsorbed_complex Adsorbed Dye Complex adsorbent->adsorbed_complex dye Cationic Dye Molecule (Positive Charge) dye->adsorbent Electrostatic Attraction

Caption: Mechanism of cationic dye adsorption on this compound.

Photocatalysis_Workflow cluster_photocatalysis Photocatalytic Degradation Process start Dye Solution with This compound dark Dark Adsorption (Equilibrium) start->dark irradiation Light Irradiation (UV/Visible) dark->irradiation reaction Generation of Reactive Oxygen Species (•OH) irradiation->reaction degradation Dye Degradation reaction->degradation end Degraded Products (CO2, H2O, etc.) degradation->end

Caption: Workflow for photocatalytic dye degradation.

Conclusion

This compound presents a promising avenue for the effective and economical treatment of dye-contaminated wastewater. Its synthesis is straightforward, and it can be applied in both adsorption and advanced oxidation processes. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize the use of this material in environmental remediation applications. Further research focusing on the performance of synthesized this compound with a wider range of dyes and under various environmental conditions is encouraged to fully elucidate its potential.

References

Application Notes and Protocols: Biogenic Synthesis of Nanoparticles Using Basic Cupric Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biogenic synthesis of copper-based nanoparticles using basic cupric carbonate as a precursor. This environmentally friendly approach harnesses the reducing and capping capabilities of biological entities, such as plant extracts and microorganisms, to produce nanoparticles with significant potential in various biomedical applications, including drug delivery, antimicrobial agents, and anticancer therapies.

Introduction to Biogenic Synthesis with this compound

Green synthesis of nanoparticles offers a sustainable alternative to conventional chemical and physical methods, minimizing the use of hazardous reagents and reducing energy consumption.[1][2] this compound (Cu₂(OH)₂CO₃) serves as a stable and less commonly explored precursor for the synthesis of copper and copper oxide nanoparticles.[3][4] The biomolecules present in biological extracts, such as polyphenols, flavonoids, alkaloids, proteins, and enzymes, act as both reducing agents, converting Cu²⁺ ions to Cu⁰ or Cu⁺/Cu²⁺ oxides, and as capping agents, stabilizing the newly formed nanoparticles and preventing their agglomeration.[1][5]

The resulting nanoparticles exhibit unique physicochemical properties that are dependent on the biological source and synthesis conditions. These properties, in turn, dictate their biological activities.[6] This document outlines the protocols for synthesis, characterization, and evaluation of the antimicrobial and anticancer potential of nanoparticles derived from this compound.

Experimental Protocols

Protocol for Biogenic Synthesis of Copper/Copper Oxide Nanoparticles

This protocol provides a generalized procedure for the synthesis of copper/copper oxide nanoparticles using a plant extract as the reducing and stabilizing agent and this compound as the copper precursor.

Materials:

  • Fresh plant material (e.g., leaves, flowers, seeds)

  • This compound (Cu₂(OH)₂CO₃)

  • Deionized water

  • Whatman No. 1 filter paper

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of the Plant Extract:

    • Thoroughly wash the collected plant material with deionized water to remove any dust and impurities.

    • Air-dry the plant material in the shade for several days or in a hot air oven at 40-60°C.

    • Grind the dried plant material into a fine powder using a blender or mortar and pestle.

    • Add a known amount of the plant powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL) in a flask.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) with constant stirring for a specified time (e.g., 30-60 minutes) to facilitate the extraction of bioactive compounds.[1]

    • Allow the extract to cool to room temperature and filter it through Whatman No. 1 filter paper to remove any plant debris. The resulting filtrate is the plant extract.

  • Synthesis of Nanoparticles:

    • Prepare a solution of this compound in deionized water. Note: this compound has low solubility in water; a suspension may be formed. The concentration can be varied (e.g., 1 mM).

    • Slowly add the prepared plant extract to the this compound solution/suspension under constant stirring. The ratio of extract to precursor solution should be optimized (e.g., 1:9 v/v).

    • Observe the color change of the solution, which indicates the formation of nanoparticles. The reaction is typically carried out at room temperature or with gentle heating.

    • Continue stirring the reaction mixture for a sufficient period (e.g., 2-24 hours) to ensure the complete reduction and stabilization of the nanoparticles.

  • Purification of Nanoparticles:

    • Centrifuge the colloidal solution at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-30 minutes) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing steps at least three times to remove any unreacted precursor and residual plant extract components.

    • Dry the purified nanoparticle pellet in a hot air oven at a low temperature (e.g., 60-80°C) to obtain the nanoparticle powder.

Protocol for Characterization of Nanoparticles

2.2.1. UV-Visible Spectroscopy

  • Purpose: To confirm the formation of nanoparticles and monitor their stability. Copper and copper oxide nanoparticles exhibit a characteristic surface plasmon resonance (SPR) peak in the UV-Visible spectrum.[7][8]

  • Procedure:

    • Disperse a small amount of the synthesized nanoparticle solution in deionized water.

    • Record the UV-Visible absorption spectrum of the solution in the range of 200-800 nm using a spectrophotometer.[7]

    • The presence of an SPR peak, typically between 250-400 nm for CuO NPs and 500-600 nm for Cu NPs, confirms their synthesis.[8][9]

2.2.2. X-ray Diffraction (XRD)

  • Purpose: To determine the crystalline nature, phase purity, and average crystallite size of the nanoparticles.[10]

  • Procedure:

    • Place the dried nanoparticle powder on a sample holder.

    • Perform XRD analysis using a diffractometer with Cu Kα radiation.

    • Analyze the resulting diffraction pattern and compare the peak positions with standard JCPDS data to identify the crystalline phase (e.g., CuO, Cu₂O, or Cu).

    • The average crystallite size can be calculated using the Debye-Scherrer equation.

2.2.3. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the morphology (shape and size) and size distribution of the nanoparticles.

  • Procedure:

    • Disperse the nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication.

    • Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry.

    • Analyze the grid under a transmission electron microscope to obtain high-resolution images of the nanoparticles.

2.2.4. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the nanoparticles.[7]

  • Procedure:

    • Mix the dried nanoparticle powder with potassium bromide (KBr) and press it into a pellet.

    • Record the FTIR spectrum in the range of 400-4000 cm⁻¹.

    • Analyze the spectrum to identify characteristic peaks corresponding to functional groups like -OH, -C=O, -NH₂, etc., which indicate the presence of biomolecules on the nanoparticle surface.

Protocol for Antimicrobial Activity Assay (Broth Microdilution Method)
  • Purpose: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized nanoparticles against pathogenic bacteria.[8][11]

  • Procedure:

    • Prepare a stock solution of the nanoparticles in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the nanoparticle stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

    • Prepare a bacterial suspension equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Add a standardized inoculum of the test bacteria to each well.

    • Include positive (broth with bacteria) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.[8]

    • The MIC is the lowest concentration of nanoparticles that completely inhibits the visible growth of the bacteria.[12]

    • To determine the MBC, subculture the contents of the wells with no visible growth onto nutrient agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[12]

Protocol for Anticancer Activity Assay (MTT Assay)
  • Purpose: To evaluate the cytotoxic effect of the synthesized nanoparticles on cancer cell lines.[13]

  • Procedure:

    • Seed the cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]

    • Treat the cells with various concentrations of the synthesized nanoparticles and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of nanoparticles that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Data Presentation

Table 1: Physicochemical Properties of Biogenically Synthesized Copper/Copper Oxide Nanoparticles.

Biological SourceCopper PrecursorNanoparticle TypeAverage Size (nm)MorphologyReference
Cassia fistula leavesCopper sulfateCuO15-25Spherical[8]
Trichosanthes dioica seedsCopper nitrateCuO~26Spherical[13]
Camellia sinensisCopper sulfateCuO20-60Spherical[14]
Electrochemical SynthesisCopper acetate (B1210297) & Ammonium carbonateCu₂(OH)₂CO₃ (Basic Copper Carbonate)30-80Spherical aggregates[4]
Stenotrophomonas sp. BS95Copper sulfateCuO35-48Spherical[15]

Table 2: Antimicrobial Activity of Biogenically Synthesized Copper/Copper Oxide Nanoparticles.

Nanoparticle SourceTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Antarctic Bacterial StrainsE. coli3.12 - 2512.5 - 25Not Reported[12]
Antarctic Bacterial StrainsS. aureus12.5 - 2512.5 - 25Not Reported[12]
Cassia fistulaB. subtilisNot ReportedNot Reported26.93 ± 2.01[8]
Cassia fistulaE. coliNot ReportedNot Reported24.25 ± 1.04[8]
Trichosanthes dioicaE. coliNot ReportedNot Reported22.35 ± 4.9[13]

Table 3: Anticancer Activity of Biogenically Synthesized Copper/Copper Oxide Nanoparticles.

Nanoparticle SourceCancer Cell LineAssayIC₅₀ (µg/mL)Reference
Camellia sinensisHT-29 (Colon)MTT58.53 ± 0.13[14]
Camellia sinensisMCF-7 (Breast)MTT53.95 ± 1.1[14]
Trichosanthes dioicaHeLa (Cervical)MTT42.8 ± 0.24[13]
Pumpkin Seed ExtractMDA-MB-231 (Breast)MTT20[16]
Not SpecifiedK562 (Leukemia)MTTDose-dependent cytotoxicity[17]

Visualization of Mechanisms and Workflows

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application A Plant Material Collection & Preparation B Aqueous Extract Preparation A->B D Mixing and Reaction B->D C This compound Solution/Suspension C->D E Formation of Nanoparticles D->E F Centrifugation & Washing E->F G Drying of Nanoparticles F->G H Characterization (UV-Vis, XRD, TEM, FTIR) G->H I Antimicrobial Activity Assay (MIC/MBC) G->I J Anticancer Activity Assay (MTT) G->J G CuO_NPs Biogenic CuO Nanoparticles ROS Increased Reactive Oxygen Species (ROS) CuO_NPs->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Upregulation ROS->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 p53->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Basic Cupric Carbonate in Fungicide and Algaecide Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic cupric carbonate (Cu₂(OH)₂CO₃), also known as copper carbonate basic, is a green crystalline solid that has long been utilized in agriculture and water management as a potent fungicide and algaecide.[1][2] Its efficacy stems from the release of copper ions (Cu²⁺), which are toxic to a broad spectrum of fungi and algae at low concentrations.[3][4][5] As a contact pesticide, it forms a protective barrier on plant surfaces, preventing fungal spore germination and algal cell proliferation.[6][7] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of fungicides and algaecides containing this compound.

Mechanism of Action

The fungicidal and algaecidal activity of this compound is attributed to the multi-site action of copper ions (Cu²⁺).[5][6] Once released from the carbonate formulation in the presence of moisture, these ions disrupt cellular function in target organisms through several mechanisms:

  • Enzyme Denaturation: Copper ions have a high affinity for sulfhydryl, hydroxyl, and other functional groups in amino acids, leading to the denaturation of essential proteins and enzymes.[3][4][6] This disrupts critical metabolic pathways.

  • Disruption of Electron Transport: Copper can interfere with the electron transport chain in mitochondria and chloroplasts, inhibiting cellular respiration and photosynthesis.[6]

  • Cell Membrane Damage: Copper ions can alter the permeability of cell membranes, leading to the leakage of essential cellular components and ultimately cell death.[3][6]

  • Induction of Oxidative Stress: The presence of excess copper can lead to the generation of reactive oxygen species (ROS), which cause damage to lipids, proteins, and nucleic acids.[8]

Due to this multi-site activity, the development of resistance to copper-based fungicides is considered to be very low.[5]

CopperToxicityPathway cluster_extracellular Extracellular Environment cluster_cell Fungal / Algal Cell cluster_cytoplasm Cytoplasm BasicCupricCarbonate This compound (Cu₂(OH)₂CO₃) Cu2_ion_ext Cu²⁺ Ions BasicCupricCarbonate->Cu2_ion_ext Moisture CellWall Cell Wall Cu2_ion_ext->CellWall CellMembrane Cell Membrane CellWall->CellMembrane Cu2_ion_int Intracellular Cu²⁺ CellMembrane->Cu2_ion_int Uptake MembraneDamage Membrane Leakage CellMembrane->MembraneDamage Cu2_ion_int->CellMembrane Alters permeability ProteinsEnzymes Proteins & Enzymes Cu2_ion_int->ProteinsEnzymes Binds to functional groups ROS Reactive Oxygen Species (ROS) Cu2_ion_int->ROS Induces generation of MetabolicDisruption Metabolic Disruption ProteinsEnzymes->MetabolicDisruption CellularComponents Cellular Components (Lipids, DNA) ROS->CellularComponents Damages OxidativeDamage Oxidative Damage CellularComponents->OxidativeDamage CellDeath Cell Death MetabolicDisruption->CellDeath OxidativeDamage->CellDeath MembraneDamage->CellDeath

Caption: Simplified signaling pathway of copper ion toxicity in fungal and algal cells.

Data Presentation: Efficacy and Application Rates

The following tables summarize typical application rates and efficacy data for copper-based fungicides, including formulations containing this compound, against various fungal pathogens and algae. It is crucial to note that optimal rates can vary depending on the specific formulation, environmental conditions, and the life cycle stage of the target organism.

Table 1: Fungicidal Application Rates for Crop Protection

CropTarget PathogenCommon NameTypical Application Rate (Product)Metallic Copper Equivalent (MCE) RateReference
GrapesPlasmopara viticolaDowny Mildew1.5 - 3.0 kg/ha 0.8 - 1.6 kg/ha [9][10]
PotatoesPhytophthora infestansLate Blight1.25 - 3.0 kg/ha 0.66 - 1.6 kg/ha [11][12][13]
TomatoesPhytophthora infestansLate BlightConsult product label0.5 - 2.0 lbs/acre[14]
CitrusElsinoë fawcettiiScab2-4 tsp/gallonVaries by product[15]
PeachesTaphrina deformansPeach Leaf Curl2-4 tsp/gallonVaries by product[15]

Table 2: Algaecidal Application Rates for Water Treatment

Application SiteTarget AlgaeTypical Application Rate (Product)Metallic Copper Equivalent (MCE) RateImportant ConsiderationsReference
Ponds & LakesFilamentous & Planktonic Algae5.4 lbs/acre-footApprox. 1.0 ppm as CuSO₄·5H₂OWater alkalinity must be tested before application to prevent fish toxicity.[16][17][2][16][17]
AquacultureVarious AlgaeVaries significantly with water chemistryCalculated based on total alkalinityNot recommended for water with total alkalinity below 50 ppm.[16][16]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of fungicides and algaecides containing this compound.

Protocol 1: In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)

This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile distilled water

  • This compound

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Laminar flow hood

Procedure:

  • Preparation of Stock Solution: Aseptically prepare a stock solution of this compound (e.g., 1000 ppm) in sterile distilled water. Sonication may be required to ensure a uniform suspension.

  • Preparation of Poisoned Media: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath. Under a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten agar to achieve a series of desired concentrations (e.g., 10, 50, 100, 200 ppm). Also, prepare a control set of plates with no fungicide.

  • Pouring Plates: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelial side down, in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the radial mycelial growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) using probit analysis.

InVitroFungicideAssay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Prepare Poisoned Growth Media (e.g., PDA) A->B Add to molten agar C Pour into Petri Dishes B->C D Inoculate with Fungal Disc C->D Solidified plates E Incubate at Optimal Temperature D->E F Measure Radial Growth E->F At regular intervals G Calculate Percent Inhibition F->G H Determine EC₅₀ G->H AlgaecideBioassayWorkflow cluster_setup Experimental Setup cluster_incubation Incubation & Monitoring cluster_results Analysis A Prepare Algal Inoculum C Inoculate Flasks A->C B Prepare Test Concentrations of this compound B->C D Incubate under Controlled Light and Temperature C->D E Measure Algal Growth (e.g., Optical Density, Cell Count) D->E At regular intervals F Calculate Percent Growth Inhibition E->F G Determine EC₅₀ F->G

References

Troubleshooting & Optimization

controlling particle size and morphology in basic cupric carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling particle size and morphology during the synthesis of basic cupric carbonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: The final product is a light blue powder instead of the expected green malachite. What went wrong?

A1: The color of the this compound precipitate can be an indicator of its composition and crystalline phase. A blue color may suggest the formation of azurite (B1638891) or a different basic copper carbonate hydrate.

  • Possible Causes:

    • Incorrect Order of Reagent Addition: The order of adding reagents can be critical. Some studies suggest that slowly adding a copper sulfate (B86663) solution to a carbonate solution can favor the formation of azurite.[1]

    • Reaction Time: Insufficient reaction or aging time may result in an intermediate blue precipitate that has not fully transformed into the more stable green malachite.[2][3]

    • pH of the Reaction Mixture: The pH of the solution plays a significant role in determining the final product. Different pH levels can favor the formation of different basic copper carbonate species.

  • Solutions:

    • Control Reagent Addition: Try reversing the order of addition or adding the reagents more slowly to maintain a consistent pH and concentration gradient.

    • Increase Reaction Time: Allow the precipitate to age in the mother liquor, possibly overnight with gentle stirring, to facilitate the transformation to the desired green phase.[2]

    • Monitor and Adjust pH: Carefully control the pH of the reaction mixture. A pH range of 7.0-7.5 is often cited for the formation of malachite.[4][5]

Q2: The synthesized particles are agglomerated and have a wide size distribution. How can I obtain more uniform, discrete particles?

A2: Particle agglomeration and a broad size distribution are common challenges in precipitation reactions. Several factors can be optimized to improve the uniformity of your this compound particles.

  • Possible Causes:

    • High Reactant Concentrations: High concentrations of precursor solutions can lead to rapid nucleation and uncontrolled growth, resulting in agglomeration.

    • Rapid Mixing: Adding reagents too quickly can create localized areas of high supersaturation, promoting the formation of many small particles that then agglomerate.

    • Inadequate Stirring: Insufficient agitation may not effectively disperse the reactants, leading to non-uniform particle growth.

    • Absence of a Seeding Step: Without seed crystals, nucleation can be spontaneous and uncontrolled, leading to a wide particle size distribution.[4][5]

  • Solutions:

    • Use Dilute Solutions: Work with lower concentrations of copper salts and carbonate solutions to slow down the precipitation rate.

    • Controlled Addition of Reagents: Use a syringe pump or a burette for the slow and controlled addition of one reactant to the other while maintaining vigorous stirring.

    • Optimize Stirring Rate: Employ a consistent and appropriate stirring speed to ensure homogeneity throughout the reaction vessel. A stirring rate of around 300 r/min has been used successfully.[4]

    • Introduce Seed Crystals: Adding a small quantity of pre-synthesized this compound (seed crystals) at the beginning of the reaction can promote controlled crystal growth on the existing nuclei, leading to a more uniform particle size.[4][5]

Q3: The final product contains impurities, such as copper hydroxide (B78521) or unreacted precursors. How can I improve the purity?

A3: The presence of impurities can significantly affect the properties of the final product. Careful control of reaction conditions and thorough washing are crucial for obtaining pure this compound.

  • Possible Causes:

    • Incorrect pH: A high pH can lead to the co-precipitation of copper hydroxide (Cu(OH)₂).[2] Conversely, a pH below 6.5 may result in the formation of copper oxychloride if chloride ions are present.[6]

    • Inadequate Washing: Insufficient washing of the precipitate will not effectively remove soluble byproducts like sodium sulfate.[2]

    • Excess of One Reactant: An improper stoichiometric ratio of reactants can lead to unreacted precursors remaining in the final product.

  • Solutions:

    • Precise pH Control: Maintain the pH of the reaction mixture within the optimal range for the desired this compound phase. For malachite, a pH of 7.0-7.5 is recommended.[4][5] It is crucial not to let the pH drop below 6.5 to avoid chloride contamination in certain systems.[6]

    • Thorough Washing: Wash the filtered precipitate multiple times with deionized water until the filtrate is free of byproduct ions (e.g., testing for sulfate with barium chloride or chloride with silver nitrate).[4]

    • Stoichiometric Reactant Ratios: Carefully calculate and measure the amounts of reactants to ensure the correct stoichiometric ratio is used.

Q4: The particle morphology is irregular. How can I synthesize particles with a specific shape, such as spheres or rods?

A4: The morphology of this compound particles is highly dependent on the synthesis conditions. By carefully controlling these parameters, you can tailor the shape of the final product.

  • Possible Causes:

    • Reaction Temperature: Temperature influences both nucleation and crystal growth rates, which in turn affects particle morphology.

    • Choice of Precursors: The type of copper salt (e.g., sulfate, chloride, nitrate) and carbonate source (e.g., sodium carbonate, sodium bicarbonate) can impact the resulting morphology.[7]

    • Presence of Additives: Surfactants, polymers, or other additives can selectively adsorb to certain crystal faces, directing the growth and resulting in specific morphologies.[4]

    • Reactor Type: The geometry and mixing characteristics of the reactor can influence particle shape. For instance, a continuously stirred tank reactor (CSTR) tends to produce spherical particles, while a rotary evaporator-type reactor may yield rod-like particles.[8]

  • Solutions:

    • Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal condition for the desired morphology. For example, sphere-like malachite particles have been synthesized at 50°C.[4][5]

    • Select Appropriate Precursors: Experiment with different copper salts and carbonate sources to see how they influence the final particle shape.

    • Introduce Additives: The use of additives like polymers (e.g., PEG, PVP) or surfactants (e.g., SDS) can help control crystal growth, although this may introduce impurities.[4]

    • Choose a Suitable Reactor: If possible, select a reactor configuration that is known to favor the desired morphology.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound?

A1: The synthesis of this compound, specifically malachite (Cu₂(OH)₂CO₃), from copper sulfate and sodium carbonate can be represented by the following equation:

2CuSO₄(aq) + 2Na₂CO₃(aq) + H₂O(l) → Cu₂(OH)₂CO₃(s) + 2Na₂SO₄(aq) + CO₂(g)[9]

When using sodium bicarbonate, the reaction is:

2CuSO₄(aq) + 4NaHCO₃(aq) → Cu₂(OH)₂CO₃(s) + 2Na₂SO₄(aq) + 3CO₂(g) + H₂O(l)[1]

Q2: How does temperature affect the particle size of this compound?

A2: Temperature has a significant impact on the particle size. Generally, as the reaction temperature increases, the rates of crystal nucleation and growth also increase, which can lead to larger particles. For instance, one study found that increasing the temperature from 30°C to 80°C resulted in an increase in particle size. A temperature of around 50°C has been shown to be effective for producing uniform, sphere-like malachite particles with a diameter of 5.0-6.5 µm.[4][5]

Q3: What is the role of pH in controlling the synthesis of this compound?

A3: The pH of the reaction medium is a critical parameter that influences the composition and crystallinity of the final product.

  • A pH in the range of 7.0-7.5 is often optimal for the formation of well-defined, sphere-like malachite particles.[4][5]

  • If the pH is too high, there is a risk of precipitating copper hydroxide (Cu(OH)₂) as an impurity.[2]

  • In systems containing chloride ions, allowing the pH to drop below 6.5 can lead to the formation of copper oxychloride instead of the desired basic copper carbonate.[6]

  • At a pH of around 10.2, uniform, rod-like crystals of basic copper carbonate have been reported.[10] However, increasing the pH to 12.2 resulted in a mixture of copper hydroxide, basic copper carbonate, and calcium carbonate with poor crystallinity.[10]

Q4: Can additives be used to control particle size and morphology?

A4: Yes, various additives can be used to influence the crystallization process.

  • Polymers and Surfactants: Additives like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and sodium dodecyl sulfate (SDS) can be used to control crystal growth.[4] However, it is important to note that these can introduce impurities into the final product.[4]

  • Ammonia (B1221849): The use of ammonia or ammonium (B1175870) carbonate can lead to the formation of a soluble copper-amine complex. The slow removal of ammonia can then lead to a more controlled precipitation of larger malachite particles.[1]

  • Seed Crystals: Introducing seed crystals of this compound can promote the crystallization of the amorphous precursor and lead to more uniform particle sizes.[4][5]

Q5: What are some common precursors used in the synthesis of this compound?

A5: The most common precursors are a soluble copper salt and a carbonate source.

  • Copper Salts: Copper(II) sulfate (CuSO₄)[1][9][11], copper(II) chloride (CuCl₂)[4][5], and copper(II) nitrate (B79036) (Cu(NO₃)₂)[7] are frequently used.

  • Carbonate Sources: Sodium carbonate (Na₂CO₃)[4][5][9][11] and sodium bicarbonate (NaHCO₃)[1] are the most common choices.

Quantitative Data Summary

The following tables summarize the quantitative data on the influence of various parameters on the properties of this compound.

Table 1: Effect of Temperature on Particle Size

Reaction Temperature (°C)Resulting Particle Size (µm)MorphologyReference
30Smaller ParticlesNot specified
505.0 - 6.5Sphere-like[4][5]
80Larger ParticlesNot specified

Table 2: Effect of pH on Product Characteristics

pHResulting Product/MorphologyReference
< 6.5Copper oxychloride (in presence of Cl⁻)[6]
7.0 - 7.5Sphere-like malachite[4][5]
10.2Uniform, rod-like basic copper carbonate[10]
12.2Mixture of Cu(OH)₂, basic copper carbonate, and CaCO₃ with poor crystallinity[10]

Table 3: Effect of Reactant Molar Ratio on Particle Size

Na₂CO₃/CuCl₂ Molar RatioParticle Size CharacteristicsReference
1.0Smaller particles[12]
1.5Increased particle size[12]
2.0Decreased particle size[12]

Experimental Protocols

Protocol 1: Synthesis of Sphere-Like Malachite Microspheres

This protocol is adapted from a method for preparing basic copper carbonate with a sphere-like morphology.[4][5]

Materials:

  • Cupric chloride (CuCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Basic copper carbonate seed crystals

Procedure:

  • Prepare a 0.5 M solution of cupric chloride and a 0.5 M solution of sodium carbonate in deionized water.

  • In a beaker with 250 mL of deionized water, simultaneously add the cupric chloride and sodium carbonate solutions while stirring at 300 r/min.

  • Maintain the temperature of the mixture at 50°C using a water bath.

  • Control the addition rate of the solutions to keep the pH of the mixture at 7.0 ± 0.5.

  • After the addition is complete (approximately 10 minutes), add 0.1 g of basic copper carbonate seed crystals to the mixture.

  • Stir for an additional 30 seconds, then allow the mixture to remain static at 50°C for 6 hours.

  • Collect the green precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution).

  • Dry the final product at 110°C for 4 hours.

Protocol 2: General Synthesis of Basic Copper Carbonate

This is a general precipitation method that can be adapted for various scales.[9][11]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Prepare a solution of copper sulfate by dissolving a specific amount (e.g., 3.8 g) of CuSO₄·5H₂O in a volume of deionized water (e.g., 40 mL).

  • Prepare a solution of sodium carbonate by dissolving a stoichiometric amount (e.g., 2.0 g) of Na₂CO₃ in a separate volume of deionized water (e.g., 60 mL).

  • Slowly add the copper sulfate solution to the sodium carbonate solution with constant stirring.

  • Gently heat the resulting mixture to 55-60°C on a hot plate while stirring.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the precipitate with deionized water.

  • Dry the product, for example, under a heat lamp for a short period.

Visualizations

Experimental_Workflow_Malachite_Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing CuCl2_sol 0.5M CuCl₂ Solution Mixing Simultaneous Mixing (Stirring at 300 rpm) CuCl2_sol->Mixing Na2CO3_sol 0.5M Na₂CO₃ Solution Na2CO3_sol->Mixing Heating Maintain at 50°C Mixing->Heating pH_Control Control pH at 7.0 ± 0.5 Heating->pH_Control Seeding Add Seed Crystals pH_Control->Seeding Aging Static for 6 hours Seeding->Aging Filtration Filtration Aging->Filtration Washing Washing with DI Water Filtration->Washing Drying Drying at 110°C Washing->Drying Final_Product Sphere-like Malachite Drying->Final_Product

Caption: Workflow for the synthesis of sphere-like malachite microspheres.

Parameter_Influence_on_Particle_Properties Synthesis_Params Synthesis Parameters Temperature Temperature Synthesis_Params->Temperature pH pH Synthesis_Params->pH Precursors Precursors Synthesis_Params->Precursors Additives Additives Synthesis_Params->Additives Stirring Stirring Rate Synthesis_Params->Stirring Particle_Size Particle Size Temperature->Particle_Size Morphology Morphology Temperature->Morphology pH->Morphology Purity Purity pH->Purity Crystallinity Crystallinity pH->Crystallinity Precursors->Particle_Size Precursors->Morphology Additives->Particle_Size Additives->Morphology Stirring->Particle_Size Stirring->Morphology

Caption: Key parameters influencing the final properties of this compound.

References

optimizing reaction conditions for high-yield basic cupric carbonate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for high-yield basic cupric carbonate precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical formula for the precipitated this compound?

The precipitated product is generally a basic copper carbonate, not neutral copper(II) carbonate (CuCO₃), which is difficult to prepare and unstable in the presence of water.[1][2] The most common form is analogous to the mineral malachite, with the chemical formula Cu₂(OH)₂CO₃.[3][4][5] Depending on the reaction conditions, other basic copper carbonates, such as azurite (B1638891) (Cu₃(OH)₂(CO₃)₂), may also be formed.[4]

Q2: My precipitate is blue instead of the expected green. What does this indicate?

The initial precipitate is often a blue, gelatinous substance.[6][7] This blue color can indicate the formation of a hydrated basic copper carbonate intermediate.[6] Allowing the precipitate to age in the reaction mixture, sometimes with gentle heating, can promote its transformation into the more stable, green crystalline form of malachite.[7] A persistent blue color might also suggest the presence of copper hydroxide (B78521), which can form at higher pH values.[6][8]

Q3: What is the optimal pH range for precipitating this compound to achieve a high yield?

The optimal pH for the precipitation of this compound is generally in the range of 6.5 to 10.0. It is crucial to avoid letting the pH drop below 6.5, as this can lead to the formation of impurities like copper oxychloride, especially when using copper chloride as a precursor.[9] For direct synthesis from copper metal, a pH range of 8.5 to 9.5 has been found to be effective.[8] One study focusing on producing sphere-like malachite particles identified an optimal pH of 7.0 to 7.5.[3][10]

Q4: How does reaction temperature influence the yield and particle size of the precipitate?

Reaction temperature is a critical parameter for controlling the particle size and crystallinity of this compound.[11] Temperatures between 40°C and 70°C are commonly employed.[9] Specifically, a temperature of around 50°C has been shown to produce uniform, sphere-like malachite particles with diameters of 5.0–6.5 μm.[3][10] Increasing the reaction temperature generally leads to an increase in the rates of crystal nucleation and growth.[12]

Q5: What are the recommended starting materials for this precipitation?

Commonly used starting materials are a soluble copper(II) salt and an alkali carbonate or bicarbonate.[11] Copper(II) sulfate (B86663) (CuSO₄) and copper(II) chloride (CuCl₂) are frequently used copper sources.[2][3][10] Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are typical carbonate sources.[2][4] The choice of precursors can influence the characteristics of the final product.[11]

Q6: I am observing a low yield in my precipitation reaction. What are the potential causes?

Several factors can contribute to a low yield:

  • Incorrect pH: A pH outside the optimal range can lead to the formation of soluble copper complexes or incomplete precipitation.

  • Insufficient Carbonate: An inadequate amount of the carbonate source will result in incomplete precipitation of the copper ions. A slight excess of the carbonate solution is often recommended.[7]

  • Loss During Washing: Excessive washing or the use of a highly acidic washing solution can dissolve some of the product.

  • Precipitate Adherence to Glassware: The precipitate can sometimes adhere to the reaction vessel, leading to mechanical losses during transfer.

Q7: How can I control the particle size and morphology of the this compound?

The particle size and morphology are influenced by several factors:

  • Temperature: As mentioned, temperature plays a significant role in determining particle size.[11]

  • pH: The pH of the reaction medium affects the rate of precipitation and crystal growth.[3][10]

  • Reactant Concentration: The concentration of the copper salt and carbonate solutions can impact the particle characteristics.[7]

  • Stirring/Agitation: The mode and rate of agitation during precipitation influence the homogeneity of the reaction mixture and can affect particle formation.[7]

  • Aging Time: Allowing the precipitate to age in the mother liquor can lead to changes in crystallinity and morphology.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incorrect pH.Monitor and adjust the pH to maintain it within the 6.5-10.0 range during the addition of the copper salt solution.[9]
Insufficient carbonate solution.Use a slight molar excess (e.g., 1.1:1 ratio of Na₂CO₃ to CuSO₄) to ensure complete precipitation.[7]
Product loss during washing.Wash the precipitate with deionized water and avoid overly aggressive washing. If acetone (B3395972) is used for drying, ensure it is done quickly.[4]
Precipitate is Blue, Not Green Incomplete transformation of the intermediate.Allow the precipitate to age in the reaction mixture, potentially with gentle warming (e.g., to 55-60°C), to encourage the transition to the green malachite form.[4][7]
High pH leading to copper hydroxide formation.Carefully control the pH to avoid excessively alkaline conditions. A pH range of 7.0-7.5 is ideal for forming green malachite microspheres.[3][10]
Formation of a very fine precipitate that is difficult to filter Rapid precipitation.Add the copper salt solution slowly to the carbonate solution with constant stirring to control the rate of precipitation and encourage the formation of larger particles.
Low reaction temperature.Conduct the precipitation at a slightly elevated temperature, such as 40-70°C, to promote crystal growth.[9]
Product is contaminated with other salts (e.g., sulfates, chlorides) Inadequate washing.Wash the filtered precipitate thoroughly with deionized water to remove any soluble byproducts like sodium sulfate or sodium chloride.[13]

Data Presentation: Optimized Reaction Parameters

ParameterRecommended Range/ValueNotesReference
pH 6.5 - 10.0Crucial for preventing byproduct formation and ensuring high yield.[9]
7.0 - 7.5Optimal for producing spherical malachite particles.[3][10]
8.5 - 9.5Effective for direct synthesis from copper metal.[8]
Temperature 40 - 70°CGeneral operating range to promote good crystal formation.[9]
~50°CIdeal for the formation of uniform malachite microspheres.[3][10]
Reactant Ratio (Na₂CO₃:CuSO₄) 1.1:1 (molar ratio)A slight excess of carbonate ensures complete copper precipitation.[7]
Reactant Concentration ~1.0 MRecommended concentration for reacting solutions.[7]

Experimental Protocols

Protocol 1: Precipitation from Copper(II) Sulfate and Sodium Carbonate

This protocol is adapted from common laboratory procedures for the synthesis of this compound.[4][7][13]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Thermometer

  • pH meter or pH indicator strips

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a ~1.0 M solution of copper(II) sulfate by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water.

    • Prepare a ~1.1 M solution of sodium carbonate by dissolving anhydrous Na₂CO₃ in deionized water. Heating may be required to fully dissolve the salts.[13][14]

  • Precipitation:

    • Place the sodium carbonate solution in a beaker on a hot plate with a magnetic stir bar.

    • Gently heat the solution to the desired temperature (e.g., 50-60°C) while stirring.[4]

    • Slowly add the copper(II) sulfate solution to the heated sodium carbonate solution with continuous, mild stirring.[4][7] A light blue precipitate will form.[13]

    • Monitor the pH of the mixture and ensure it remains above 6.5.[9]

  • Aging the Precipitate:

    • After the addition is complete, continue to stir the mixture at the set temperature for a period to allow the initial blue precipitate to transform into a green, crystalline solid.[7] This may take several hours.[13]

  • Isolation and Washing:

    • Allow the precipitate to settle, and then cool the mixture to room temperature.[4]

    • Collect the precipitate by vacuum filtration using a Büchner funnel.[4][13]

    • Wash the precipitate several times with deionized water to remove soluble impurities like sodium sulfate.[13]

  • Drying:

    • For faster drying, the precipitate can be washed with a solvent like acetone.[4]

    • Dry the final product in a drying oven at a low temperature or by air drying to obtain a fine green powder.[13]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Precipitation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction cluster_isolation 4. Isolation & Drying prep_cuso4 Prepare CuSO₄ Solution (~1.0 M) add_cuso4 Slowly Add CuSO₄ Solution prep_cuso4->add_cuso4 prep_na2co3 Prepare Na₂CO₃ Solution (~1.1 M) heat_na2co3 Heat Na₂CO₃ Solution (40-70°C) with Stirring prep_na2co3->heat_na2co3 heat_na2co3->add_cuso4 monitor_ph Maintain pH > 6.5 add_cuso4->monitor_ph age_precipitate Age Precipitate (Stir at Temp.) monitor_ph->age_precipitate cool_mixture Cool to Room Temperature age_precipitate->cool_mixture filter_precipitate Vacuum Filtration cool_mixture->filter_precipitate wash_precipitate Wash with DI Water filter_precipitate->wash_precipitate dry_product Dry the Product wash_precipitate->dry_product

Caption: Workflow for this compound precipitation.

Troubleshooting_Logic Troubleshooting Logic for Low Yield/Impure Product start Problem Encountered (e.g., Low Yield, Wrong Color) check_ph Is pH within 6.5 - 10.0 range? start->check_ph check_temp Is Temperature within 40 - 70°C range? check_ph->check_temp Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No check_ratio Is Carbonate:Copper ratio > 1? check_temp->check_ratio Yes adjust_temp Action: Adjust Temperature check_temp->adjust_temp No check_aging Was precipitate aged (if color is blue)? check_ratio->check_aging Yes adjust_ratio Action: Increase Carbonate check_ratio->adjust_ratio No age_precipitate Action: Age precipitate with gentle heating check_aging->age_precipitate No success Problem Resolved check_aging->success Yes adjust_ph->success adjust_temp->success adjust_ratio->success age_precipitate->success

References

troubleshooting impurities in synthetic basic cupric carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic Basic Cupric Carbonate

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is "basic" cupric carbonate and how does it differ from normal copper(II) carbonate?

A1: Normal copper(II) carbonate (CuCO₃) is unstable under standard aqueous conditions. The products commonly synthesized are basic copper carbonates, which are complex salts containing both carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) ions.[1] The two most common forms are malachite, a green compound with the formula Cu₂(OH)₂CO₃, and azurite, a blue compound with the formula Cu₃(OH)₂(CO₃)₂.[1] The specific form obtained depends heavily on reaction conditions.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities can be broadly categorized as:

  • Unreacted Precursors: Residual copper salts (e.g., copper sulfate (B86663), copper chloride) or carbonate salts (e.g., sodium carbonate, sodium bicarbonate) due to incorrect stoichiometry or incomplete reaction.

  • Side-Reaction Products: Copper(II) oxide (CuO), often appearing as a black or dark green impurity, can form if the reaction temperature is too high.[2] At very high pH, copper hydroxide (Cu(OH)₂) may precipitate.[3][4]

  • Anionic Contaminants: Ions from the precursor salts, such as sulfates (SO₄²⁻) or chlorides (Cl⁻), can be adsorbed onto the product.[5][6] These are typically removed by thorough washing.

  • Incorrect Crystalline Phases: The product may be a mixture of malachite and azurite, or an amorphous precipitate, instead of the desired pure phase.[7]

Q3: How do reaction parameters like pH and temperature affect the final product?

A3: Both pH and temperature are critical.

  • pH: The pH of the reaction medium influences which copper species precipitates. A neutral to slightly alkaline pH (around 7.0-7.5) is often optimal for the formation of crystalline malachite.[8] Higher pH values (e.g., above 12) can lead to the formation of copper hydroxide as an impurity.[3][4]

  • Temperature: Temperature affects both the particle size and the chemical nature of the product. Moderate temperatures (e.g., 50-60°C) can promote the crystallization of well-defined malachite particles.[1][8] However, excessively high temperatures can cause the decomposition of the basic carbonate into black copper(II) oxide.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis.

Problem 1: The final product is dark green, black, or has black specks.
  • Likely Cause: Formation of Copper(II) Oxide (CuO). This occurs when the reaction or drying temperature is too high, causing the thermal decomposition of the basic copper carbonate.[2][9]

  • Solution:

    • Carefully control the reaction temperature, keeping it within the recommended range for your protocol (typically not exceeding 70°C).

    • Dry the final product at a lower temperature (e.g., below 110°C) for a longer period.

    • Use thermogravimetric analysis (TGA) to determine the decomposition temperature of your material to establish a safe drying range.

Problem 2: The product's color is pale, off-white, or appears contaminated with a white powder.
  • Likely Cause: Unreacted starting materials, most commonly the carbonate source (e.g., sodium carbonate).

  • Solution:

    • Ensure Complete Reaction: Allow sufficient reaction time with adequate stirring.

    • Verify Stoichiometry: Double-check the molar ratios of your copper salt and carbonate solutions. Using a slight excess of the copper solution can sometimes ensure all the carbonate reacts.

    • Improve Washing: Wash the precipitate thoroughly with deionized water after filtration to remove any soluble, unreacted salts. Test the filtrate with a suitable indicator or for the presence of precursor ions (e.g., using silver nitrate (B79036) to test for chloride) to ensure complete removal.[8]

Problem 3: Analytical tests (IC, ICP-OES) show high levels of sulfate or chloride ions.
  • Likely Cause: Incomplete washing of the precipitate. The porous, high-surface-area nature of the precipitate can trap soluble salt byproducts (e.g., sodium sulfate).[6]

  • Solution:

    • Systematic Washing: After filtration, resuspend the filter cake in fresh deionized water and stir for several minutes before filtering again. Repeat this washing step multiple times.[10][11]

    • Use Warm Water: Washing with warm deionized water can sometimes improve the solubility and removal of trapped salts.[10]

    • Quantify Removal: Collect the wash water (filtrate) from each step and test for the presence of the contaminant ion. Continue washing until the ion is no longer detected.

Problem 4: The product is amorphous or has poor crystallinity according to XRD analysis.
  • Likely Cause: Suboptimal reaction conditions, such as incorrect pH, temperature, or rapid precipitation.

  • Solution:

    • Control Precipitation Rate: Add the precipitating agent (e.g., sodium carbonate solution) very slowly to the copper salt solution with vigorous stirring.[7][12] This prevents localized high concentrations and promotes ordered crystal growth.

    • Optimize pH and Temperature: Maintain a stable and optimal pH and temperature throughout the reaction. A pH of ~7.0 and a temperature of ~50°C are often cited for good crystallinity.[8]

    • Aging/Digestion: After precipitation is complete, allow the mixture to "age" or "digest" by stirring it at a constant temperature for several hours.[5] This process allows smaller, less stable particles to dissolve and redeposit onto larger, more perfect crystals.

Data Presentation

Table 1: Properties of Common Basic Copper Carbonates and Related Impurities

CompoundChemical FormulaCommon NameMolar Mass ( g/mol )ColorTypical Decomposition Temp. (°C)
Basic Copper CarbonateCu₂(OH)₂CO₃Malachite221.12Light to dark green~380[9]
Basic Copper CarbonateCu₃(OH)₂(CO₃)₂Azurite344.67Deep blueTwo-step, starts ~380[9]
Copper(II) OxideCuOTenorite79.55BlackN/A (Stable)
Copper(II) HydroxideCu(OH)₂-97.56Blue~100-200

Table 2: Influence of Synthesis Parameters on Impurity Formation

ParameterConditionLikely Impurity/IssueRationale
Temperature Too High (> 80°C)Copper(II) Oxide (CuO)Thermal decomposition of the desired product.[2]
Too Low (< 40°C)Amorphous ProductInsufficient energy for crystal lattice formation.
pH Too High (> 10)Copper(II) HydroxideCu(OH)₂ precipitates in highly alkaline conditions.[3][4]
Too Low (< 6)Incomplete PrecipitationThe carbonate equilibrium shifts, reducing available CO₃²⁻.
Addition Rate Too FastAmorphous Product, OcclusionsRapid precipitation traps impurities and prevents ordered crystal growth.[7]
Washing InsufficientAnionic Impurities (SO₄²⁻, Cl⁻)Soluble byproducts are not adequately removed from the precipitate.[8]

Experimental Protocols

Key Experiment: Impurity Identification via X-Ray Diffraction (XRD)

XRD is the primary method for identifying the crystalline phases present in your product, confirming you have the desired form (e.g., malachite) and detecting crystalline impurities like copper(II) oxide or azurite.[3][8]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind the sample gently in an agate mortar and pestle to a fine, homogeneous powder. This ensures random orientation of the crystallites.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

  • Instrument Setup:

    • Use a diffractometer with a standard X-ray source, typically Copper Kα (λ ≈ 1.54 Å).[13]

    • Set the 2θ (2-theta) scan range to cover the primary diffraction peaks of malachite, azurite, and potential impurities. A typical range is 10° to 80°.[8]

    • Choose an appropriate step size (e.g., 0.02°) and dwell time (e.g., 1 second per step).[13]

  • Data Acquisition: Run the XRD scan.

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard patterns from a database (e.g., JCPDS-ICDD). Match the peak positions and relative intensities to identify the phases present in your sample.

Key Experiment: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for detecting volatile impurities, water content, and determining the decomposition temperature, which helps identify impurities like copper hydroxide that decompose at lower temperatures than basic copper carbonate.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the atmosphere to a continuous flow of inert gas (e.g., Nitrogen or Helium) to prevent oxidative side reactions.[14]

    • Program the temperature ramp. A typical rate is 10°C/min from room temperature to around 500-600°C.[2][14]

  • Data Acquisition: Begin the analysis. The instrument will record the sample's mass as the temperature increases.

  • Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature).

    • A mass loss step below 150°C typically corresponds to the loss of adsorbed water.

    • Malachite shows a distinct, single-step decomposition around 380°C, losing both H₂O and CO₂.[9]

    • The presence of other mass loss steps at different temperatures can indicate the decomposition of impurities.

Visualizations

TroubleshootingWorkflow start Impurity Suspected in This compound visual Visual Inspection start->visual xrd Perform XRD Analysis start->xrd Unknown Crystalline Impurity tga Perform TGA Analysis start->tga Thermal Stability Issue icp Perform ICP-OES / IC start->icp Elemental / Ionic Impurity visual->xrd Crystallinity Issue color_dark Product is Dark Green / Black visual->color_dark Color Issue color_pale Product is Pale / White visual->color_pale Color Issue res_phase Impurity: Incorrect Phase / Amorphous Cause: Suboptimal pH, Temp, Rate xrd->res_phase res_cuo Impurity: Copper Oxide (CuO) Cause: High Temperature tga->res_cuo res_anion Impurity: Anionic Contaminants Cause: Insufficient Washing icp->res_anion color_dark->res_cuo res_precursor Impurity: Unreacted Precursors Cause: Poor Washing / Stoichiometry color_pale->res_precursor

Caption: General troubleshooting workflow for identifying impurities.

ParameterInfluence cluster_params Reaction Parameters cluster_impurities Resulting Impurities Temp Temperature CuO Copper(II) Oxide (CuO) Temp->CuO Too High Amorphous Amorphous Product Temp->Amorphous Too Low pH pH CuOH2 Copper Hydroxide (Cu(OH)₂) pH->CuOH2 Too High (>10) Wash Washing Anions Anionic Contamination (e.g., SO₄²⁻, Cl⁻) Wash->Anions Insufficient Rate Addition Rate Rate->Amorphous Too Fast

Caption: Influence of key parameters on impurity formation.

References

Technical Support Center: Enhancing the Catalytic Activity of Basic Cupric Carbonate-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, activation, and application of basic cupric carbonate-derived catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating basic copper carbonate?

A1: The optimal pH for the precipitation of basic copper carbonate is generally in the range of 7.0 to 8.2.[1][2] One study on copper removal through crystallization found a high removal efficiency of 99.0% at a pH of 10.2, which resulted in uniform, rod-like basic copper carbonate crystals.[3][4] However, increasing the pH to 12.2 led to a decrease in removal efficiency to 95.0% and the formation of a mixture of copper hydroxide, basic copper carbonate, and calcium carbonate.[3][4]

Q2: How does the choice of copper precursor affect the catalyst's performance?

A2: The choice of copper precursor (e.g., nitrate (B79036), sulfate (B86663), acetate) can significantly influence the dispersion of copper species and the final catalytic activity. For instance, in the synthesis of Cu/SiO₂ catalysts, the use of different preparation methods with various precursors resulted in different amounts of copper phyllosilicate, which in turn affected the copper dispersion and the catalyst's performance in the hydrogenation of methyl acetate.[5] A comparative study on Cu/ZnO/Al₂O₃ catalysts for CO and CO₂ hydrogenation showed that catalysts synthesized from nitrate precursors with varying Cu loading exhibited different catalytic behaviors.[6]

Q3: What is the recommended calcination temperature for activating the catalyst?

A3: The optimal calcination temperature depends on the specific support and reaction, but it is a critical parameter that influences the catalyst's structure and activity. For copper-ceria mixed oxide catalysts, increasing the calcination temperature from 400°C to 800°C led to an increase in phenol (B47542) conversion from 26.74% to 53.4%.[7] In another study on CuAl catalysts, glycerol (B35011) conversion increased from 47% to 55% as the calcination temperature was raised from 300°C to 700°C.[8][9] However, higher calcination temperatures can also lead to a decrease in BET surface area and an increase in crystallite size, which may not always be desirable.[7][9][10]

Q4: My catalyst has low activity. What are the possible causes and how can I troubleshoot it?

A4: Low catalytic activity can stem from several factors, including improper activation, catalyst poisoning, or sintering. A systematic approach to troubleshooting is recommended.[7][11] First, ensure that the catalyst was activated correctly, for example, by calcining at the optimal temperature. Next, check for potential poisons in the feedstock, such as sulfur or halides, which can deactivate the active sites.[12] Finally, consider the possibility of thermal sintering, especially if the catalyst has been operated at high temperatures. Characterization techniques such as BET for surface area, XRD for crystal structure, and XPS for surface composition can help diagnose the issue.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound-derived catalysts.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (e.g., incomplete decomposition of carbonate precursor).Ensure complete calcination by optimizing temperature and duration. Use TGA to determine the decomposition temperature.[13][14][15]
Low surface area of the active copper species.Optimize precipitation conditions (pH, temperature) to control particle size.[16] Consider using a support material to improve dispersion.
Catalyst poisoning by impurities in reactants or solvent.Purify reactants and solvents before use. Pre-treat the feed stream to remove known poisons like sulfur compounds.[12]
Formation of Side Products Sub-optimal reaction conditions (temperature, pressure).Systematically vary reaction parameters to find the optimal conditions for the desired product.
Presence of undesired active sites on the catalyst.Modify the catalyst preparation to control the formation of different copper species. Characterize the catalyst surface using techniques like XPS to identify different oxidation states of copper.[17][18][19][20][21]
Catalyst Deactivation Over Time Coking: Deposition of carbonaceous materials on the catalyst surface.Regenerate the catalyst by controlled oxidation to burn off the coke.[12]
Sintering: Agglomeration of copper particles at high temperatures, leading to loss of surface area.Operate at lower temperatures if possible. Use a thermally stable support to anchor the copper particles.[12]
Leaching of active copper species into the reaction medium.Choose a support with strong metal-support interactions. Modify the catalyst surface to enhance stability.
Inconsistent Results Variations in catalyst preparation.Standardize the synthesis protocol, carefully controlling parameters like pH, temperature, and stirring rate.[1]
Inhomogeneous catalyst loading (for supported catalysts).Ensure uniform mixing during impregnation. Use techniques like incipient wetness impregnation for better control over loading.[22]

Data Presentation

Table 1: Effect of Calcination Temperature on the Properties of Copper-Ceria Mixed Oxide Catalysts

Calcination Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Average Crystallite Size (nm)Phenol Conversion (%)
4001440.37786.726.74
5001530.42318.235.12
600890.355410.541.85
700410.231215.148.23
80080.099826.354.62

Data extracted from a study on CuO@CeO₂ catalysts for phenol hydroxylation.[7][23]

Table 2: Influence of pH on Copper Removal Efficiency and Crystal Characteristics

pH of Precipitation AgentCopper Removal Efficiency (%)Crystal Characteristics
10.299.0Uniform, rod-like basic copper carbonate
12.295.0Mixture of copper hydroxide, basic copper carbonate, and calcium carbonate

Data from a study on copper removal by crystallization with sodium carbonate.[3][24]

Table 3: Comparison of Catalytic Performance of Different Copper Precursors in Azide-Alkyne Cycloaddition

Copper Source (mol%)Reducing Agent (mol%)Ligand (mol%)SolventTime (h)Yield (%)
CuSO₄·5H₂O (1)Sodium Ascorbate (5)NoneWater/t-BuOH1291
CuI (1)NoneNoneAcetonitrile898
Cu(OAc)₂·H₂O (5)NoneNoneMethanol2485

Representative data from comparative studies on copper-catalyzed click chemistry.[12][25]

Experimental Protocols

Protocol 1: Synthesis of Basic Copper Carbonate via Precipitation

This protocol describes the synthesis of basic copper carbonate by the reaction of copper sulfate and sodium carbonate.[26]

  • Preparation of Solutions:

    • Dissolve 64 grams of copper sulfate pentahydrate in 175 mL of distilled water in a 400 mL beaker.

    • Dissolve 24 grams of anhydrous sodium carbonate in 100 mL of distilled water in a 500 mL beaker.

  • Precipitation:

    • Gently heat both solutions on a hotplate with stirring until all solids are dissolved.

    • Remove the solutions from the heat.

    • Slowly add the sodium carbonate solution to the copper sulfate solution in small portions with vigorous stirring to prevent excessive foaming due to the release of carbon dioxide.

  • Aging and Filtration:

    • After complete addition, stir the mixture for a few more minutes.

    • Let the precipitate settle for about an hour to ensure the reaction is complete.

    • Filter the solid precipitate using a vacuum filtration setup.

    • Wash the filter cake with distilled water to remove soluble byproducts like sodium sulfate.

  • Drying:

    • Dry the obtained basic copper carbonate in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Protocol 2: Preparation of a Supported Copper Catalyst via Incipient Wetness Impregnation

This is a general procedure for preparing a supported catalyst, which can be adapted for various supports and copper precursors.[22]

  • Support Pre-treatment:

    • Dry the support material (e.g., alumina, silica) in an oven at 110-120°C for several hours to remove adsorbed water.

  • Determine Pore Volume:

    • Accurately determine the pore volume of the dried support material (e.g., by water titration). This is the total volume of liquid that the support can absorb.

  • Prepare Impregnation Solution:

    • Calculate the amount of copper precursor (e.g., copper nitrate) needed to achieve the desired copper loading.

    • Dissolve the calculated amount of precursor in a volume of distilled water equal to the pore volume of the support.

  • Impregnation:

    • Add the precursor solution dropwise to the dried support while continuously mixing or tumbling to ensure even distribution. The goal is to fill the pores of the support with the solution without forming a slurry.

  • Drying and Calcination:

    • Dry the impregnated support in an oven, typically at 100-120°C, to remove the solvent.

    • Calcine the dried material in a furnace at a specific temperature (e.g., 300-500°C) in air to decompose the precursor and form the active copper oxide species.

Protocol 3: Characterization of Catalyst Surface Area using BET Analysis

This protocol provides a general outline for determining the specific surface area of a catalyst using the Brunauer-Emmett-Teller (BET) method.[26][27][28][29]

  • Sample Preparation (Degassing):

    • Accurately weigh a suitable amount of the catalyst sample into a sample tube.

    • Degas the sample under vacuum or a flow of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 200-300°C) for several hours to remove any adsorbed contaminants from the surface. The degassing temperature should be chosen carefully to avoid altering the catalyst structure.

  • Adsorption Measurement:

    • Place the sample tube in the analysis port of the BET instrument.

    • Immerse the sample tube in a dewar of liquid nitrogen to maintain a constant temperature (77 K).

    • Introduce known amounts of an adsorbate gas (typically nitrogen) into the sample tube at various partial pressures.

  • Data Analysis:

    • The instrument measures the amount of gas adsorbed at each partial pressure.

    • The data is then plotted according to the BET equation to determine the monolayer volume (the amount of gas required to form a single layer on the catalyst surface).

    • The specific surface area is calculated from the monolayer volume and the cross-sectional area of the adsorbate molecule.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Performance Testing Precursor Precursor Selection (e.g., Cu(NO3)2, CuCO3·Cu(OH)2) Preparation Preparation Method (Precipitation, Impregnation) Precursor->Preparation Support Support Selection (e.g., Al2O3, SiO2) Support->Preparation Calcination Calcination/Activation Preparation->Calcination BET BET (Surface Area) Calcination->BET Analyze XRD XRD (Crystal Structure) Calcination->XRD Analyze XPS XPS (Surface Composition) Calcination->XPS Analyze TEM TEM (Morphology) Calcination->TEM Analyze Activity Activity Measurement (Conversion) Calcination->Activity Test Selectivity Selectivity Measurement (Product Distribution) Activity->Selectivity Stability Stability Test (Time on Stream) Selectivity->Stability Optimization Optimization Stability->Optimization Feedback Optimization->Precursor Optimization->Preparation Optimization->Calcination

Caption: A typical experimental workflow for catalyst synthesis, characterization, and performance testing.

troubleshooting_workflow Start Low Catalyst Activity Check_Activation Activation Protocol Correct? Start->Check_Activation Check_Feed Feedstock Pure? Check_Activation->Check_Feed Yes Optimize_Activation Optimize Calcination (Temperature, Time) Check_Activation->Optimize_Activation No Check_Conditions Reaction Conditions Optimal? Check_Feed->Check_Conditions Yes Purify_Feed Purify Feedstock Check_Feed->Purify_Feed No Characterize Characterize Catalyst (BET, XRD, XPS) Check_Conditions->Characterize No End Improved Activity Check_Conditions->End Yes Sintering Sintering Observed? Characterize->Sintering Poisoning Poisoning Evident? Sintering->Poisoning No Modify_Synthesis Modify Synthesis (e.g., use support) Sintering->Modify_Synthesis Yes Optimize_Conditions Optimize Reaction (Temperature, Pressure) Poisoning->Optimize_Conditions No Regenerate Regenerate Catalyst Poisoning->Regenerate Yes Optimize_Activation->End Purify_Feed->End Optimize_Conditions->End Modify_Synthesis->End Regenerate->End

Caption: A logical workflow for troubleshooting low catalyst activity.

methanol_synthesis cluster_catalyst Cu/ZnO/Al₂O₃ Catalyst Surface CO2 CO₂ CO2_ads CO₂ (ads) CO2->CO2_ads adsorption H2 H₂ H_ads H (ads) H2->H_ads dissociative adsorption HCOO HCOO (formate) CO2_ads->HCOO + H H_ads->HCOO H2COO H₂COO H_ads->H2COO H2CO H₂CO (formaldehyde) H_ads->H2CO H3CO H₃CO (methoxy) H_ads->H3CO CH3OH CH₃OH (Methanol) H_ads->CH3OH HCOO->H2COO + H H2COO->H2CO - O H2CO->H3CO + H H3CO->CH3OH + H

Caption: Simplified reaction mechanism for CO₂ hydrogenation to methanol.

References

preventing agglomeration of basic cupric carbonate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the agglomeration of basic cupric carbonate nanoparticles during and after synthesis.

Section 1: Frequently Asked Questions (FAQs) - Understanding Agglomeration

Q1: What is nanoparticle agglomeration and why is it a common issue with this compound nanoparticles?

A: Agglomeration is the process where nanoparticles adhere to each other through weak physical interactions, such as van der Waals forces, forming larger clusters.[1][2] This phenomenon is particularly common with nanoparticles due to their high surface area-to-volume ratio, which results in high surface energy.[1] The particles tend to cluster together to minimize this excess energy, leading to instability in suspensions.[1][3] A low surface charge on the nanoparticles can also contribute to their tendency to aggregate.[4]

Q2: What is the difference between agglomeration and aggregation?

A: While often used interchangeably, these terms describe different levels of particle association.

  • Agglomeration refers to the clustering of particles due to weak forces, like van der Waals interactions. These clusters can often be broken up (re-dispersed) using methods like ultrasonication.[1][3][5]

  • Aggregation involves the formation of stronger bonds, such as covalent or metallic bonds, between particles. Aggregates are typically irreversible and cannot be easily disrupted.[1]

Q3: How does agglomeration affect my experimental results?

A: Agglomeration can significantly compromise the unique properties of nanoparticles. When nanoparticles form larger clusters, their effective particle size increases, which can lead to:

  • Reduced reactivity and catalytic activity.

  • Inconsistent results across different batches.

  • Altered optical and electronic properties.

  • Decreased stability of suspensions, leading to sedimentation.

  • Potential changes in toxicity and biocompatibility profiles.[6]

Section 2: Troubleshooting Guide for Agglomeration Issues

If you are observing significant agglomeration, use the following guide to diagnose and resolve the issue.

Caption: Troubleshooting workflow for diagnosing and resolving nanoparticle agglomeration.

Section 3: Prevention Strategies and Experimental Protocols

Proactively preventing agglomeration is more effective than attempting to reverse it. The key factors to control are the choice of precursors, the use of stabilizing agents, and reaction conditions like pH and temperature.

Q4: How do stabilizing agents prevent nanoparticle agglomeration?

A: Stabilizing agents, also known as capping agents or surfactants, adsorb onto the surface of nanoparticles as they form.[7][8] They prevent agglomeration primarily through two mechanisms:

  • Steric Hindrance: Large molecules, typically polymers, form a physical barrier around the particles that prevents them from getting close enough to attract one another.[8]

  • Electrostatic Repulsion: Charged molecules provide the nanoparticles with a surface charge. Particles with like charges will repel each other, promoting stability in the suspension.

Stabilization_Mechanism cluster_0 Without Stabilizer cluster_1 With Stabilizer (Steric Hindrance) n1 Cu₂CO₃(OH)₂ n2 Cu₂CO₃(OH)₂ n1->n2 agglomeration Agglomeration (Van der Waals Forces) s1 Cu₂CO₃(OH)₂ s2 Cu₂CO₃(OH)₂ stabilizer1 stabilizer2 repulsion Repulsion Synthesis_Workflow step1 Step 1: Precursor Dissolution Dissolve 0.8 M copper-containing precursor (e.g., Cu(CH₃COO)₂) in a glass vessel. Stir at 700-1000 rpm. step2 Step 2: Add Stabilizer Add required volume of 1% biopolymer solution (e.g., hyaluronic acid) to the precursor solution. step1->step2 step3 Step 3: Precipitation Add 0.8 M precipitator solution (e.g., (NH₄)₂CO₃) dropwise (60 drops/min) while stirring. step2->step3 step4 Step 4: First Centrifugation Centrifuge the resulting solution for 5 minutes at 3000 rpm. Carefully decant the supernatant. step3->step4 step5 Step 5: Washing Add 250 mL of distilled water to the pellet, re-suspend, and centrifuge again (5 min at 3000 rpm). step4->step5 step6 Step 6: Final Product Decant the supernatant. The remaining pellet contains the stabilized nanoparticles. step5->step6

References

Technical Support Center: Basic Cupric Carbonate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of basic cupric carbonate production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Question 1: We are observing significant foaming and overflow in our larger reactor during the precipitation stage. How can we control this?

Answer: Foaming is a common issue during the synthesis of this compound due to the evolution of carbon dioxide gas.[1][2] This problem is often exacerbated during scale-up due to changes in surface area-to-volume ratios and mixing dynamics.

  • Slow Addition of Reactants: The rate of addition of the carbonate solution to the copper salt solution is a critical parameter. A slower, controlled addition allows for the gradual release of CO2, preventing rapid foam generation.[1]

  • Mixing and Agitation: While vigorous mixing is necessary to ensure homogeneity, excessive agitation can entrain CO2 bubbles and stabilize the foam. Optimizing the impeller speed and design is crucial. A balance must be struck to ensure good mixing without excessive gas hold-up.

  • Headspace in the Reactor: Ensure that the reactor has sufficient headspace to accommodate the foam that is generated. A common rule of thumb is to have at least 25-30% of the reactor volume as headspace.

  • Anti-foaming Agents: If mechanical methods are insufficient, the use of a suitable anti-foaming agent can be considered. However, this should be carefully evaluated to ensure it does not introduce impurities into the final product.

Question 2: The particle size of our this compound is inconsistent between batches and larger than what we achieved in the lab. What factors influence particle size and how can we control them?

Answer: Controlling particle size is a critical challenge in scaling up precipitation processes. Several factors influence the nucleation and growth of crystals, and these can behave differently in larger reactors.

  • Reaction Temperature: Temperature plays a significant role in determining particle size. Higher temperatures tend to produce larger particles, while lower temperatures favor the formation of smaller particles.[3][4]

  • pH of the Reaction Mixture: The pH of the solution affects the solubility of this compound and thus the supersaturation level, which in turn influences the nucleation and growth rates. A pH range of 7.0-7.5 is often optimal for producing uniform, sphere-like particles.[4][5]

  • Reactant Concentration and Molar Ratio: The concentration of the copper salt and carbonate solutions, as well as their molar ratio, directly impacts the level of supersaturation. Higher supersaturation tends to favor rapid nucleation, leading to smaller particles. The particle size can increase and then decrease as the molar ratio of sodium carbonate to copper chloride is increased.[6]

  • Mixing and Agitation: The degree of mixing affects the local supersaturation in the reactor. Poor mixing can lead to areas of high supersaturation, resulting in a broad particle size distribution. The type of impeller and the mixing speed are critical parameters to control.[7]

  • Aging Time: The duration for which the precipitate is aged in the mother liquor can influence the particle size and morphology. Longer aging times can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.

Question 3: We are struggling with impurities in our final product, particularly sulfates and chlorides. How can we minimize these?

Answer: Impurity control is paramount, especially for applications in pharmaceuticals and specialty chemicals. The source of impurities can be the raw materials or by-products of the reaction.

  • Raw Material Purity: The purity of the starting materials, such as copper sulfate (B86663) or copper chloride, is a primary factor. Using high-purity raw materials is the first step in minimizing impurities.

  • Washing of the Precipitate: Thorough washing of the filtered cake is crucial to remove soluble by-products like sodium sulfate or sodium chloride. The washing efficiency depends on the volume of wash water, the temperature of the wash water, and the number of washing cycles.

  • Precipitation Conditions: The conditions during precipitation can influence the inclusion of impurities within the crystal lattice. Rapid precipitation at high supersaturation can trap impurities.

  • Purification of the feed solution: Purifying the initial copper-containing solution can significantly reduce metal and chloride impurities in the final product.[8][9]

Question 4: Our filtration and drying times are much longer at a larger scale, and we are seeing variations in the bulk density of the final powder. What can we do to improve this?

Answer: Filtration and drying are often bottlenecks in the scale-up of precipitation processes. The properties of the precipitate, such as particle size and shape, directly impact these downstream operations.

  • Filtration:

    • Particle Size and Morphology: Very fine particles can blind the filter medium, leading to slow filtration rates. Optimizing the precipitation conditions to produce larger, more uniform particles can significantly improve filterability.

    • Filter Type: The choice of filtration equipment (e.g., Nutsche filter, filter press) is critical and should be appropriate for the scale of production and the characteristics of the solid.

    • Filter Aid: In some cases, the use of a filter aid can improve filtration rates, but this must be carefully considered to avoid product contamination.

  • Drying:

    • Drying Temperature: The drying temperature should be carefully controlled to avoid decomposition of the this compound, which typically starts around 200°C.[10]

    • Drying Method: The choice of dryer (e.g., tray dryer, agitated dryer) will impact the drying time and the properties of the final powder. Agitated dryers can provide more uniform drying and prevent the formation of hard agglomerates.

  • Bulk Density Control:

    • Particle Size and Shape: The size and shape of the particles are primary determinants of the bulk density of the powder.

    • Drying and Milling: The drying process and any subsequent milling or de-agglomeration steps will also affect the bulk density. Controlling these processes consistently is key to achieving a uniform bulk density.

Data Presentation

The following tables summarize the quantitative effects of various process parameters on the properties of this compound.

Table 1: Effect of Reaction Temperature on Particle Size

Reaction Temperature (°C)Average Particle Size (µm)Reference
308 - 12[3]
505.0 - 6.5[4]
8015 - 20[3]

Table 2: Effect of Reactant Molar Ratio (Na₂CO₃/CuCl₂) on Particle Size (D₅₀)

Molar Ratio (Na₂CO₃/CuCl₂)D₅₀ (µm)SPAN ValueReference
1.044.681.710[6]
1.575.030.691[6]
2.058.771.183[6]

Table 3: Typical Physical Properties of this compound Grades

GradeBulk Density (g/cm³)Mean Particle Size (D[11][12] µm)D₅₀ (µm)Reference
Regular1.3 - 1.8--[13]
Fine Milled0.8 - 1.1--[13]
Controlled Distribution0.8 - 1.244-[14]

Experimental Protocols

This section provides detailed methodologies for key analytical techniques used to characterize this compound.

Protocol 1: Powder X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phase of the synthesized this compound and assess its purity.

Materials and Equipment:

  • Powder X-ray diffractometer with Cu Kα radiation

  • Sample holder (zero-background sample holder recommended)

  • Mortar and pestle or micronizing mill

  • Spatula

  • Glass slide

Procedure:

  • Sample Preparation:

    • Take a representative sample of the dried this compound powder.

    • Gently grind the powder using a mortar and pestle to ensure a fine and uniform particle size (ideally <10 µm) to minimize preferred orientation effects.[12]

    • Carefully load the powdered sample into the sample holder. Ensure the surface of the powder is flat and level with the surface of the holder. Use a glass slide to gently press and flatten the surface.

  • Instrument Setup:

    • Turn on the X-ray diffractometer and allow it to warm up as per the manufacturer's instructions.

    • Set the measurement parameters. A typical scan range for this compound is from 10° to 70° in 2θ.

    • Set the step size (e.g., 0.02°) and the scan speed or time per step (e.g., 1 second/step).

  • Data Collection:

    • Place the sample holder into the diffractometer.

    • Start the data collection.

  • Data Analysis:

    • Once the scan is complete, process the raw data to obtain the diffraction pattern (Intensity vs. 2θ).

    • Compare the experimental diffraction pattern with standard reference patterns for malachite (Cu₂(OH)₂CO₃) and azurite (B1638891) (Cu₃(OH)₂(CO₃)₂) from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS).

    • Identify the crystalline phases present in the sample by matching the peak positions (2θ values) and relative intensities.

    • The presence of sharp, well-defined peaks indicates a crystalline material. The absence of peaks from other phases indicates high phase purity.

Protocol 2: Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of the this compound powder.

Materials and Equipment:

  • Laser diffraction particle size analyzer

  • Wet or dry dispersion unit

  • Dispersant (e.g., deionized water with a surfactant)

  • Spatula

Procedure:

  • Sample Preparation (Wet Dispersion):

    • Select an appropriate dispersant in which the this compound is insoluble. Deionized water with a small amount of surfactant (e.g., sodium hexametaphosphate) is commonly used to prevent agglomeration.

    • Prepare a suspension of the powder in the dispersant. The concentration should be optimized to achieve the recommended obscuration level for the instrument (typically 10-20%).

    • Use the instrument's built-in sonication to break up any agglomerates.

  • Instrument Setup:

    • Turn on the laser diffraction analyzer and allow it to stabilize.

    • Perform a background measurement with the clean dispersant.

  • Measurement:

    • Add the prepared sample suspension to the dispersion unit until the target obscuration is reached.

    • Start the measurement. The instrument will pump the suspension through the measurement cell where it is illuminated by the laser beam.

    • The scattered light is detected, and the particle size distribution is calculated by the software based on the Mie or Fraunhofer theory.

  • Data Analysis:

    • The results are typically presented as a volume-based particle size distribution curve.

    • Key parameters to report include the median particle size (D₅₀), the 10th percentile (D₁₀), and the 90th percentile (D₉₀). The span ((D₉₀ - D₁₀) / D₅₀) is a measure of the width of the distribution.

Visualizations

The following diagrams illustrate key workflows and relationships in the production and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_downstream Downstream Processing cluster_analysis Quality Control Analysis ReactantPrep Reactant Preparation Precipitation Precipitation ReactantPrep->Precipitation Aging Aging Precipitation->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Milling Milling Drying->Milling XRD XRD Analysis Milling->XRD PSA Particle Size Analysis Milling->PSA TGA TGA/DTA Milling->TGA Impurity Impurity Analysis Milling->Impurity

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Problem Observed Problem (e.g., Inconsistent Particle Size) Temp Incorrect Temperature Problem->Temp pH pH Deviation Problem->pH Mixing Poor Mixing Problem->Mixing Conc Reactant Concentration Problem->Conc AdjustTemp Calibrate & Control Temperature Temp->AdjustTemp AdjustpH Monitor & Adjust pH pH->AdjustpH OptimizeMixing Optimize Impeller Speed & Design Mixing->OptimizeMixing ControlConc Verify Reactant Concentrations Conc->ControlConc

Caption: Troubleshooting logic for inconsistent particle size.

References

Technical Support Center: Purification of Crude Basic Cupric Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude basic cupric carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by precipitation?

Common impurities in crude this compound prepared by the reaction of a copper salt (like copper sulfate) and a carbonate salt (like sodium carbonate) can include:

  • Unreacted starting materials: Residual copper sulfate (B86663) or sodium carbonate that has not been washed out.[1][2]

  • Soluble salts: Byproducts of the reaction, such as sodium sulfate, which can be trapped in the precipitate.[3][4]

  • Other anions and cations: Ions present in the starting materials or reaction medium, such as chlorides, nitrates, or other metal cations like iron.[5][6][7]

  • Different forms of basic copper carbonate: The synthesis can produce a mixture of different basic copper carbonate forms, such as malachite and azurite.[8]

  • Inclusions: Impurity ions can get trapped within the crystal lattice of the precipitate, making them difficult to remove by simple washing.[4][6]

Q2: How can I remove soluble salt impurities from my this compound precipitate?

The most common and effective method for removing soluble salt impurities is thorough washing of the precipitate.[1] This is typically done after filtration.

  • Washing with water: Wash the filter cake with several portions of distilled or deionized water.[3][9] Continue washing until the filtrate shows no sign of the impurity. For example, to test for residual sulfate ions, you can add a few drops of barium chloride solution to the filtrate; the absence of a white precipitate (barium sulfate) indicates that the sulfate impurities have been removed.

  • Decantation: An alternative to filtration washing is decantation. Allow the precipitate to settle, pour off the supernatant liquid, add fresh washing liquid, stir, and repeat the process several times before the final filtration.[4]

  • Washing with organic solvents: For drying the final product, you can wash the precipitate with alcohol and then acetone. This helps to remove the water and allows the product to dry faster without heating, which can cause decomposition.[4]

Q3: My final product has a yellowish or brownish tint. What could be the cause and how can I fix it?

A yellowish or brownish tint in your basic copper carbonate can indicate the presence of iron impurities.[7] This can happen if your starting materials were not of high purity or if there was contamination from the reaction vessel.

To remove iron impurities, you can try the following procedure:

  • Dissolve the impure basic copper carbonate in a minimal amount of dilute acid (e.g., hydrochloric acid).

  • Add a solution of sodium hydroxide (B78521) to precipitate both copper and iron as hydroxides.

  • Filter the mixed hydroxide precipitate.

  • Wash the precipitate with water.

  • Add ammonia (B1221849) solution to the precipitate. Copper(II) hydroxide will dissolve to form a deep blue tetraamminecopper(II) complex, while iron(III) hydroxide will remain as a solid precipitate.[7]

  • Filter to remove the iron hydroxide.

  • From the filtrate, you can then re-precipitate the basic copper carbonate by carefully neutralizing the ammonia and adding a carbonate source.

Q4: The particle size of my this compound is very fine, making it difficult to filter. How can I improve this?

The particle size of the precipitate is influenced by several reaction conditions. To obtain larger particles that are easier to filter:

  • Increase the reaction temperature: Higher temperatures can promote the growth of larger crystals.[5][10] A temperature of around 50-60°C is often used.[8][11]

  • Control the pH: The pH of the reaction mixture can affect the morphology of the precipitate. A pH in the range of 7.0-7.5 has been shown to produce well-formed particles.[10][11]

  • Slower addition of reactants: Adding the reactant solutions slowly with constant stirring allows for more controlled crystal growth, leading to larger particles.[1][3]

  • Aging the precipitate: Allowing the precipitate to stand in the mother liquor for a period (a process called aging or digestion) can lead to the growth of larger particles at the expense of smaller ones.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete precipitation.Ensure the correct stoichiometry of reactants. Check and adjust the pH to ensure complete precipitation of the copper carbonate.
Loss of product during washing.Use finer filter paper. If the precipitate is very fine, consider using centrifugation instead of filtration for washing steps.
Product is not the expected color (e.g., too pale, off-color) Presence of impurities.Refer to the FAQ on colored impurities. Ensure high-purity starting materials.
Incorrect reaction conditions.Control the reaction temperature and pH, as these can influence the specific form of basic copper carbonate produced (e.g., malachite vs. azurite).[12]
Product decomposes upon drying Excessive heating.Basic copper carbonate decomposes at elevated temperatures.[4] Dry the product at a lower temperature (e.g., below 80°C) or air-dry after washing with a volatile solvent like acetone.[4][6]
Inconsistent results between batches Variation in reaction parameters.Strictly control reaction parameters such as temperature, pH, rate of addition of reactants, and stirring speed.[5][10][11]

Quantitative Data on Purification

The effectiveness of purification can be measured by the reduction of specific impurities. The following table presents data on impurity levels in basic copper carbonate produced by different methods.

Method Sulfate (%) Chloride (%) Iron (%) Reference
Conventional Stirred Tank Reactor0.030.00090.01[6]
Microchannel Reactor0.0080.00070.01[6]

This data suggests that advanced synthesis methods like using a microchannel reactor can lead to a product with lower levels of certain impurities due to better mixing and control over reaction conditions.[6]

Experimental Protocols

Protocol 1: Standard Purification by Washing

This protocol describes the purification of crude basic copper carbonate synthesized by the precipitation method.

1. Filtration and Initial Washing: a. After precipitation, separate the crude basic copper carbonate from the reaction mixture by vacuum filtration using a Büchner funnel.[1][8] b. Wash the filter cake with several portions of distilled water.[3] Stir the slurry gently with a spatula during washing to ensure all parts of the precipitate are washed.[1]

2. Checking for Impurity Removal: a. Collect a small sample of the filtrate from the washing. b. To test for residual sulfate ions (if copper sulfate was used as a precursor), add a few drops of a dilute barium chloride solution. The absence of a white precipitate indicates the successful removal of sulfate ions. c. To test for residual chloride ions (if a chloride-containing precursor was used), acidify the filtrate with a few drops of dilute nitric acid and then add a few drops of silver nitrate (B79036) solution. The absence of a white precipitate indicates the removal of chloride ions.

3. Final Washing and Drying: a. Continue washing with distilled water until the impurity tests are negative. b. For faster drying, wash the filter cake with two portions of ethanol (B145695) or acetone.[4] c. Continue to apply suction to the filter to remove as much liquid as possible. d. Transfer the purified basic copper carbonate to a watch glass and dry it in a desiccator or in an oven at a low temperature (below 80°C) to constant weight.[6]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product synthesis Crude Basic Cupric Carbonate Precipitation filtration Vacuum Filtration synthesis->filtration washing Washing with Deionized Water filtration->washing impurity_test Impurity Test on Filtrate washing->impurity_test impurity_test->washing Impurities Present final_wash Final Wash (Optional: Acetone/Ethanol) impurity_test->final_wash Impurities Absent drying Drying (<80°C or Desiccator) impurity_test->drying Skip Final Wash final_wash->drying pure_product Pure Basic Cupric Carbonate drying->pure_product

Caption: Workflow for the purification of crude this compound.

Troubleshooting Logic for Off-Color Product

troubleshooting_workflow start Off-Color Product (e.g., Yellow/Brown Tint) check_iron Suspect Iron Impurity? start->check_iron check_precursors Check Purity of Starting Materials check_iron->check_precursors No re_purify Re-purification Protocol: 1. Dissolve in Acid 2. Precipitate as Hydroxide 3. Selective Dissolution with Ammonia 4. Re-precipitate Carbonate check_iron->re_purify Yes check_precursors->start High Purity, Re-evaluate use_high_purity Use High-Purity Reagents in Future check_precursors->use_high_purity Low Purity end_purified Pure Product re_purify->end_purified end_future Improved Future Synthesis use_high_purity->end_future

Caption: Troubleshooting guide for an off-color this compound product.

References

effect of pH on the formation of different basic copper carbonate phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of different basic copper carbonate phases. The formation of the two primary phases, malachite (Cu₂CO₃(OH)₂) and azurite (B1638891) (Cu₃(CO₃)₂(OH)₂), is highly dependent on the reaction pH.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the formation of different basic copper carbonate phases?

The most critical factor is the pH of the reaction mixture. Generally, more acidic to neutral conditions favor the formation of azurite (blue), while slightly alkaline conditions favor the formation of malachite (green). Other important parameters include temperature, the concentration of reactants, and the partial pressure of carbon dioxide.

Q2: What are the typical pH ranges for the synthesis of malachite and azurite?

  • Azurite: The formation of azurite is generally favored in a pH range of 5.5 to 6.5.[1]

  • Malachite: Malachite precipitation is favored in a slightly alkaline environment, with a typical pH range of 7.5 to 8.5.[2] A pH above 6.5 is generally required to obtain a pure, light green basic copper carbonate corresponding to malachite.[3]

Q3: Can malachite and azurite coexist?

Yes, it is common to find mixtures of malachite and azurite, particularly in pH ranges where their stability fields overlap. For instance, at a carbon dioxide partial pressure close to that of the atmosphere, malachite and azurite can coexist at a pH of approximately 6.95.[4] The transition between the two phases is very sensitive to small changes in environmental conditions.[4][5]

Data Presentation

The following table summarizes the general conditions for the formation of malachite and azurite based on pH. Please note that the exact phase composition can also be influenced by other factors as mentioned above.

pH RangePredominant PhaseColor of Precipitate
5.5 - 6.5AzuriteBlue
6.5 - 7.5Mixture of Azurite and MalachiteBluish-Green
7.5 - 8.5MalachiteGreen

Experimental Protocols

Below are detailed methodologies for the synthesis of malachite and azurite, emphasizing pH control.

Protocol 1: Synthesis of Malachite

This protocol is adapted from a procedure utilizing the reaction of copper sulfate (B86663) and sodium carbonate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • pH meter

  • Stirring hotplate

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Prepare a 0.5 M copper(II) sulfate solution: Dissolve the appropriate amount of CuSO₄·5H₂O in distilled water.

  • Prepare a 0.5 M sodium carbonate solution: Dissolve the appropriate amount of Na₂CO₃ in distilled water.

  • Reaction Setup: Gently heat the copper(II) sulfate solution to approximately 50-60°C with continuous stirring.

  • Precipitation: Slowly add the sodium carbonate solution dropwise to the heated copper(II) sulfate solution. Monitor the pH of the mixture continuously.

  • pH Control: Maintain the pH of the reaction mixture between 7.0 and 7.5 by adjusting the addition rate of the sodium carbonate solution.[6]

  • Aging: After the addition is complete, continue stirring the mixture at the same temperature for approximately one hour to allow for the crystallization of malachite.

  • Isolation and Washing: Allow the precipitate to settle, then collect it by vacuum filtration using a Buchner funnel. Wash the precipitate several times with distilled water to remove any soluble impurities.

  • Drying: Dry the resulting green powder in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Synthesis of Azurite

This protocol is based on the principle of precipitating azurite under slightly acidic conditions.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • pH meter

  • Stirring hotplate

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Prepare a saturated sodium bicarbonate solution.

  • Prepare a copper(II) sulfate solution.

  • Reaction Setup: Heat the sodium bicarbonate solution to 45-65°C with stirring.

  • Precipitation: Slowly add the copper(II) sulfate solution to the heated sodium bicarbonate solution. Initially, a light blue precipitate of azurite will form.[7]

  • pH Control: Monitor the pH to ensure it remains in the range of 6.5 - 7.0.[7] Be aware that azurite is metastable and can convert to the more stable malachite over time, especially if the pH rises. This conversion is typically complete within two hours.[7]

  • Isolation: Quickly filter the blue precipitate to separate it from the solution before significant conversion to malachite can occur.

  • Washing: Wash the precipitate with cold distilled water.

  • Drying: Dry the azurite powder at a low temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
The precipitate is a brownish or yellowish color. Formation of iron hydroxides or other metal hydroxides from impurities in the starting materials or water.[8]Use high-purity reagents and deionized or distilled water. If impurities are suspected, they can sometimes be removed by dissolving the precipitate in acid and then selectively re-precipitating the copper carbonate at the correct pH.
The initial precipitate is black or brown, then turns green. This can be a normal intermediate stage in the formation of malachite, possibly involving the initial precipitation of copper oxide or a different basic salt.Continue the reaction as per the protocol, ensuring the final pH is within the target range for malachite. The color should transition to green as the reaction proceeds.[3]
The final product is a mixture of blue and green particles. The pH of the reaction was likely in the transition range between azurite and malachite formation (around pH 6.5-7.5).To obtain a purer phase, ensure tighter pH control throughout the reaction. For malachite, maintain the pH consistently above 7.5. For azurite, keep the pH below 6.5 and minimize the reaction time.
The precipitate is amorphous or has poor crystallinity. The precipitation was too rapid, or the aging time was insufficient.Slow down the addition rate of the precipitating agent. Increase the aging time with continuous stirring to allow for crystal growth. The presence of seed crystals can also promote better crystallization.[6]
Low yield of the desired product. Incorrect stoichiometry of reactants, or loss of product during washing.Ensure the molar ratios of the reactants are correct. Use care during the filtration and washing steps to avoid losing the fine precipitate.

Visualizing the Process

Experimental Workflow for Basic Copper Carbonate Synthesis

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Controlled Precipitation cluster_product Product Isolation Cu_Solution Copper(II) Salt Solution (e.g., CuSO4) Mixing Mixing of Reactants Cu_Solution->Mixing Carbonate_Solution Carbonate/Bicarbonate Solution (e.g., Na2CO3 or NaHCO3) Carbonate_Solution->Mixing pH_Control pH Adjustment & Monitoring Mixing->pH_Control Temp_Control Temperature Control (e.g., 40-70°C) pH_Control->Temp_Control Aging Aging/Crystallization Temp_Control->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Final Product (Malachite or Azurite) Drying->Final_Product

Caption: Experimental workflow for the synthesis of basic copper carbonates.

Logical Relationship of pH to Product Formation

ph_influence cluster_phases pH_Scale Reaction pH Azurite Azurite Formation (pH 5.5 - 6.5) Transition Mixture of Phases (pH ~6.5 - 7.5) Malachite Malachite Formation (pH 7.5 - 8.5) Azurite->Transition Increasing pH Transition->Malachite Increasing pH Unwanted_Phases Potential for Copper Hydroxide Formation Malachite->Unwanted_Phases pH > 9

Caption: Influence of pH on the formation of basic copper carbonate phases.

References

Technical Support Center: Enhancing Thermal Stability of Basic Cupric Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with basic cupric carbonate (Cu₂(OH)₂CO₃). This resource provides in-depth guidance on strategies to enhance the thermal stability of this compound, addressing common experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of standard this compound?

A1: this compound, commonly in the form of malachite, typically undergoes thermal decomposition in a single step at approximately 380°C.[1] The decomposition products are cupric oxide (CuO), water (H₂O), and carbon dioxide (CO₂). The exact temperature can vary depending on factors such as particle size, crystallinity, and the heating rate used during thermal analysis.

Q2: How does particle size influence the thermal stability of this compound?

A2: Particle size can have a notable effect on the thermal decomposition profile. Nanoparticles of this compound have been observed to decompose over a narrower and slightly higher temperature range (e.g., 245–315°C for nanoparticles vs. 230–330°C for microparticles) in some studies. This can be attributed to the higher surface area and different heat transfer properties of nanomaterials.

Q3: My synthesized this compound decomposes at a lower temperature than expected. What are the potential causes?

A3: Several factors could lead to lower-than-expected thermal stability:

  • Amorphous Content: A poorly crystalline or amorphous sample may have a less stable structure, leading to decomposition at lower temperatures.

  • Impurities: The presence of precursor impurities or byproducts from the synthesis can act as catalysts for decomposition.

  • Hydration State: Variations in the water content of the crystal structure can influence thermal stability.

  • Synthesis pH: The pH during precipitation can affect the phase and crystallinity of the final product, which in turn impacts its thermal properties.

Q4: Can the atmospheric conditions during heating affect the decomposition temperature?

A4: Yes, the surrounding atmosphere plays a crucial role. For instance, performing the thermal decomposition under a carbon dioxide atmosphere can increase the decomposition temperature. This is due to Le Chatelier's principle, where the presence of a product gas (CO₂) can suppress the forward decomposition reaction.

Q5: Are there any known additives that can be used during synthesis to improve thermal stability?

A5: While research specifically targeting the enhancement of thermal stability with additives is limited, the use of complexing agents or stabilizers during synthesis can influence the final properties of the material. For example, L-glutamic acid has been used to stabilize this compound nanoparticles during crystal growth, which may indirectly enhance thermal stability by promoting a more uniform and stable crystalline structure.

Strategies to Enhance Thermal Stability

While direct studies on enhancing the thermal stability of this compound are not extensively documented, several strategies from materials science can be proposed. These approaches focus on modifying the composition and structure of the material to increase the energy barrier for decomposition.

Co-precipitation with More Stable Metal Cations

Concept: Introducing a more thermally stable metal carbonate into the crystal lattice of this compound can enhance the overall stability of the structure. Doping with cations that have a stronger affinity for the carbonate group can increase the energy required for decomposition. Zinc is a promising candidate as zinc carbonate is more thermally stable than copper carbonate.

Experimental Protocol: Co-precipitation of Zn-doped this compound

  • Precursor Preparation: Prepare aqueous solutions of copper(II) sulfate (B86663) (or chloride/nitrate) and zinc sulfate with a defined molar ratio (e.g., 9:1 Cu:Zn). Prepare a separate solution of sodium carbonate or sodium bicarbonate.

  • Precipitation: While vigorously stirring, slowly add the sodium carbonate solution to the mixed metal sulfate solution at a controlled temperature (e.g., 60°C) and pH (e.g., 7.0).

  • Aging: Allow the resulting precipitate to age in the mother liquor for a specified time (e.g., 2-4 hours) to ensure homogeneity and complete reaction.

  • Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove soluble impurities. Dry the final product in an oven at a moderate temperature (e.g., 80-100°C).

  • Characterization: Use Thermogravimetric Analysis (TGA) to compare the decomposition temperature of the Zn-doped sample with that of an undoped this compound prepared under identical conditions.

Troubleshooting:

  • Inconsistent Doping: If the zinc content is not uniform, optimize the stirring speed and the addition rate of the precipitating agent.

  • Phase Separation: If separate phases of copper and zinc carbonates are formed, consider using a complexing agent like citrate (B86180) to promote a more homogeneous precipitation.

Surface Coating with a Thermally Stable Shell

Concept: Creating a core-shell structure where a core of this compound is coated with a thin, inert, and thermally stable material like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) can provide a physical barrier to the release of decomposition gases (H₂O and CO₂), thereby increasing the decomposition temperature.

Experimental Protocol: Synthesis of SiO₂-coated this compound (Core-Shell Structure)

  • Core Synthesis: Synthesize this compound nanoparticles using a controlled precipitation method.

  • Surface Functionalization: Disperse the this compound nanoparticles in an ethanol (B145695)/water mixture. Add a silane (B1218182) coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), and stir to functionalize the surface of the nanoparticles.

  • Silica Coating (Stöber Method): To the suspension of functionalized nanoparticles, add tetraethyl orthosilicate (B98303) (TEOS) and an ammonia (B1221849) catalyst. Allow the reaction to proceed for several hours to form a uniform silica shell.

  • Purification: Centrifuge the core-shell particles, wash them with ethanol and water, and dry them.

  • Characterization: Use TGA to determine the decomposition temperature of the coated particles. Transmission Electron Microscopy (TEM) can be used to confirm the core-shell structure.

Troubleshooting:

  • Agglomeration of Particles: Ensure proper dispersion of the core nanoparticles before and during the coating process, possibly using sonication.

  • Incomplete or Non-uniform Coating: Adjust the concentrations of TEOS and ammonia, as well as the reaction time, to achieve a uniform shell.

Quantitative Data Summary

The following table summarizes the typical thermal decomposition temperatures for this compound and provides a hypothetical framework for evaluating the effectiveness of stabilization strategies. Note: The data for modified samples are illustrative and represent expected outcomes of the proposed strategies, as direct comparative studies are scarce in the literature.

Sample DescriptionDecomposition Onset Temperature (°C)Peak Decomposition Temperature (°C)Data Source
This compound (Microparticles)~230~290-330Published Studies
This compound (Nanoparticles)~245~290-315Published Studies
Hypothetical Zn-doped this compound > 250 (Expected) > 330 (Expected) For Experimental Verification
Hypothetical SiO₂-coated this compound > 260 (Expected) > 340 (Expected) For Experimental Verification

Visualizations

Experimental Workflow for Co-precipitation

co_precipitation_workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis cluster_processing Product Processing p1 CuSO₄ + ZnSO₄ in Aqueous Solution r1 Mix & Precipitate (Controlled T & pH) p1->r1 p2 Na₂CO₃ in Aqueous Solution p2->r1 r2 Age Precipitate r1->r2 pp1 Filter & Wash r2->pp1 pp2 Dry pp1->pp2 pp3 Zn-doped Cu₂(OH)₂CO₃ pp2->pp3

Caption: Workflow for synthesizing Zn-doped this compound.

Conceptual Mechanism of Core-Shell Stabilization

core_shell_stabilization cluster_core Core Particle cluster_shell Stabilizing Shell core Cu₂(OH)₂CO₃ h2o H₂O core->h2o Heat co2 CO₂ core->co2 Heat shell SiO₂ Shell h2o->shell Trapped co2->shell Trapped

Caption: A SiO₂ shell acts as a barrier to decomposition products.

References

overcoming difficulties in the characterization of amorphous basic cupric carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of amorphous basic cupric carbonate.

Frequently Asked Questions (FAQs)

Q1: What is amorphous this compound, and how does it differ from its crystalline forms?

Amorphous this compound is a form of copper(II) carbonate hydroxide, Cu₂(CO₃)(OH)₂, that lacks a long-range ordered atomic structure.[1][2][3] Unlike its crystalline counterparts, malachite and azurite, which have well-defined crystal lattices and produce sharp peaks in X-ray diffraction (XRD) patterns, amorphous materials produce broad, diffuse "halos".[1][3][4][5] This lack of crystallinity can significantly influence its physical and chemical properties, such as solubility and reactivity.

Q2: Why is the characterization of amorphous this compound challenging?

The primary challenge lies in its inherent lack of long-range order. This results in broad, featureless signals in diffraction-based techniques, making it difficult to confirm its structure and purity.[1][2][6] Additionally, amorphous materials can be prone to crystallization when subjected to external energy such as heat or pressure, which can alter the sample during analysis.[7]

Q3: What are the key analytical techniques for characterizing amorphous this compound?

A multi-technique approach is essential for a comprehensive characterization. The primary methods include:

  • Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (carbonate and hydroxyl).

  • Thermogravimetric Analysis (TGA): To study its thermal decomposition profile.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size.

  • Transmission Electron Microscopy (TEM): To detect any localized nanocrystallinity.[2][8]

Troubleshooting Guides by Technique

Powder X-ray Diffraction (PXRD)

Issue: My PXRD pattern shows broad humps, but I am unsure if it is truly amorphous or just nanocrystalline.

  • Possible Cause: The sample may contain very small crystallites (nanocrystals) which also cause peak broadening.[4][9]

  • Troubleshooting Steps:

    • Visual Inspection: A truly amorphous material will show a very broad, featureless halo. Nanocrystalline materials may exhibit broader, but still discernible, peaks superimposed on the halo.[5]

    • Scherrer Equation: While primarily for crystalline materials, a rough estimation using the Scherrer equation on any broad peaks can indicate if the domain size is in the nanometer range.[9]

    • TEM Analysis: Transmission Electron Microscopy with selected area electron diffraction (SAED) is the most definitive method to distinguish between amorphous and nanocrystalline materials.[2][8] Amorphous materials will show diffuse rings in the SAED pattern, while nanocrystalline materials will show faint, spotty rings.

Issue: The baseline of my PXRD pattern is noisy or has spikes.

  • Possible Cause: Insufficient sample amount, improper sample packing, or instrument noise.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure the sample is finely ground and densely packed into the sample holder to a level surface.[10] The sample should be thick enough to prevent X-rays from penetrating to the sample holder.

    • Increase Scan Time: A longer scan time or multiple averaged scans can improve the signal-to-noise ratio.[1]

    • Background Subtraction: Measure the diffraction pattern of an empty sample holder and subtract it from your sample's pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Issue: My FTIR spectrum has broad, poorly defined peaks.

  • Possible Cause: This can be due to the amorphous nature of the sample, presence of adsorbed water, or poor sample preparation.

  • Troubleshooting Steps:

    • Sample Preparation: If using the KBr pellet method, ensure the sample is thoroughly mixed with dry KBr and finely ground to minimize scattering.[11][12] For Attenuated Total Reflectance (ATR-FTIR), ensure good contact between the sample and the ATR crystal by applying sufficient pressure.[11][13]

    • Drying: Dry the sample in a desiccator or under vacuum to remove adsorbed water, which can cause broad absorption bands in the 3000-3600 cm⁻¹ region.[12]

    • Background Correction: Ensure a clean background spectrum is collected, especially when using ATR, as contaminants on the crystal can lead to spectral artifacts.[14]

Issue: I am unsure about the assignment of the peaks in my FTIR spectrum.

  • Troubleshooting Steps:

    • Consult Reference Spectra: Compare your spectrum with literature data for this compound.

    • Functional Group Regions: Identify the characteristic absorption bands for carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups.

Thermogravimetric Analysis (TGA)

Issue: The onset of decomposition in my TGA curve is not sharp.

  • Possible Cause: Amorphous materials often have a wider range of decomposition temperatures compared to their crystalline counterparts due to variations in local structure and bonding environments. The presence of adsorbed water can also lead to an initial, gradual weight loss at lower temperatures.

  • Troubleshooting Steps:

    • Derivative of the TGA Curve (DTG): Plot the first derivative of the weight loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

    • Controlled Heating Rate: Use a slow heating rate (e.g., 10 °C/min) to better resolve different decomposition steps.

    • Inert Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Quantitative Data Summary

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference
~3400O-H stretching vibrations[15]
~1512Carbonate group (CO₃²⁻)[15][16]
~1078Carbonate ions[15][16]
~850Carbonate ions[15][16]
~698Carbonate ions[15][16]

Table 2: Thermal Decomposition Data for Basic Copper Carbonates

MaterialDecomposition Onset (°C)ProductsReference
Basic Copper Carbonate~290CuO, H₂O, CO₂[17]
Malachite (Crystalline)~380CuO, H₂O, CO₂[18]
Azurite (Crystalline)Decomposes in two stepsCuO, H₂O, CO₂[18]

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (PXRD) Analysis
  • Sample Preparation:

    • Gently grind the amorphous this compound powder using an agate mortar and pestle to ensure a fine, homogeneous powder. Avoid excessive grinding, which could induce crystallinity.[7]

    • Back-load the powder into a sample holder, ensuring a flat and level surface that is flush with the holder's top.[10]

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation.

    • Set the scan range from a low angle (e.g., 5°) to a high angle (e.g., 80°) 2θ.

    • Use a continuous scan mode with a step size of 0.02° and a dwell time of at least 1 second per step.

  • Data Collection:

    • Collect the diffraction pattern of the sample.

    • For accurate background subtraction, collect a pattern of the empty sample holder under the same conditions.[19]

  • Data Analysis:

    • Subtract the background pattern from the sample pattern.

    • Analyze the resulting pattern for the presence of broad, diffuse halos characteristic of amorphous materials.[1]

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.[20]

  • Background Collection:

    • With the clean, empty ATR crystal, collect a background spectrum. This is crucial to account for atmospheric CO₂ and water vapor.[21]

  • Sample Measurement:

    • Place a small amount of the amorphous this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the powder and the crystal surface.[13]

  • Data Collection and Analysis:

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for carbonate and hydroxyl groups as detailed in Table 1.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amorphous this compound powder into a clean TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature of at least 600 °C.

  • Data Analysis:

    • Plot the weight loss as a function of temperature.

    • Calculate the first derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Protocol 4: Scanning Electron Microscopy (SEM)
  • Sample Mounting:

    • Place a double-sided conductive carbon tape onto an aluminum SEM stub.[22]

    • Gently disperse a small amount of the amorphous this compound powder onto the tape.[23][24]

    • Remove excess loose powder by tapping the side of the stub or using a gentle stream of compressed air.[23]

  • Coating:

    • If the sample is not sufficiently conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Place the stub in the SEM chamber and evacuate to high vacuum.

    • Use an accelerating voltage of 5-15 kV to image the sample.

    • Capture images at various magnifications to observe the particle morphology, size, and state of aggregation.

Protocol 5: Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • Disperse a very small amount of the amorphous this compound powder in a volatile solvent like ethanol.[25]

    • Sonicate the dispersion for a few minutes to break up agglomerates.[22]

    • Place a drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.[25]

  • Imaging and Diffraction:

    • Insert the grid into the TEM.

    • Operate at a high accelerating voltage (e.g., 200 kV).

    • Acquire bright-field images to observe the particle morphology.

    • Perform Selected Area Electron Diffraction (SAED) on representative areas. A diffuse, ring-like pattern confirms the amorphous nature, while spotty or sharp rings would indicate crystallinity.[8]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting characterization issues with amorphous this compound.

TroubleshootingWorkflow cluster_start Initial Characterization cluster_xrd PXRD Troubleshooting cluster_further_analysis Further Analysis & Troubleshooting Start Synthesized Amorphous This compound XRD Perform PXRD Analysis Start->XRD XRD_Result Observe PXRD Pattern XRD->XRD_Result BroadHalo Broad Halo Observed (Amorphous Confirmed) XRD_Result->BroadHalo Success SharpPeaks Sharp Peaks Observed (Crystalline Impurity) XRD_Result->SharpPeaks Problem BroadPeaks Broad Peaks on Halo (Possible Nanocrystallinity) XRD_Result->BroadPeaks Problem FTIR Perform FTIR Analysis BroadHalo->FTIR TGA Perform TGA Analysis BroadHalo->TGA SEM Perform SEM Analysis BroadHalo->SEM Purify Review Synthesis/ Purification Protocol SharpPeaks->Purify TEM Perform TEM/SAED Analysis BroadPeaks->TEM FTIR_Result Incorrect/Missing Bands? FTIR->FTIR_Result TGA_Result Unexpected Decomposition? TGA->TGA_Result Final Characterization Complete SEM->Final FTIR_Result->Purify Yes FTIR_Success Correct Functional Groups FTIR_Result->FTIR_Success No TGA_Result->Purify Yes TGA_Success Expected Thermal Behavior TGA_Result->TGA_Success No FTIR_Success->Final TGA_Success->Final

Troubleshooting workflow for amorphous this compound characterization.

References

Validation & Comparative

A Comparative Analysis of Basic Cupric Carbonate and Copper Hydroxide as Precursors for Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of copper-based materials, particularly copper(II) oxide (CuO), the choice of precursor is a critical determinant of the final product's physicochemical properties, including crystallite size, morphology, and catalytic performance. This guide provides an objective comparison between two commonly used precursors: basic cupric carbonate (Cu₂(OH)₂CO₃) and copper hydroxide (B78521) (Cu(OH)₂). The selection between these precursors often depends on the desired material characteristics and the required simplicity of the synthesis process.

This compound, a green solid found naturally as the mineral malachite, and copper hydroxide, a blue precipitate, both serve as effective sources for copper oxide.[1][2] The primary method for converting these precursors to CuO is thermal decomposition (calcination), though the pathways and intermediate steps differ, influencing the resulting material.

Comparative Performance and Physicochemical Properties

The choice of precursor significantly impacts the decomposition temperature and the morphology of the resulting CuO nanoparticles. Research indicates that materials derived from different precursors exhibit varied characteristics.[2]

PropertyThis compound (Cu₂(OH)₂CO₃)Copper Hydroxide (Cu(OH)₂)Reference
Common Name Malachite (mineral form)-[1]
Physical Appearance Green powderBlue precipitate/solid[1][3]
Formula Cu₂(OH)₂CO₃Cu(OH)₂[1]
Synthesis Route to CuO Single-step thermal decompositionTwo-step: Precipitation followed by thermal decomposition[3][4]
Decomposition Temp. ~200-400°C (Decomposition can start around 200°C)Lower than basic copper carbonate; decomposition to CuO can occur during heated precipitation or subsequent calcination.[2][5]
Byproducts of Calcination H₂O, CO₂H₂O[6]
Resulting CuO Morphology Varies with synthesis conditions; can form diverse nanostructures.Often yields rod-like or spherical nanoparticles depending on the protocol.[2][7]
Particle Size of CuO Can be controlled in the range of 18-30 nm depending on additives.Can yield nanoparticles with diameters around 36-50 nm.[2][8]

Experimental Methodologies

Detailed protocols for the synthesis of copper(II) oxide from each precursor are outlined below. These methods represent common laboratory procedures for generating CuO nanoparticles.

Experimental Protocol 1: Synthesis of CuO from this compound

This protocol is based on the direct thermal decomposition of this compound.

Materials:

  • This compound (Cu₂(OH)₂CO₃)

  • Crucible or test tube

  • Furnace or Bunsen burner

  • Spatula

Procedure:

  • Weigh a desired amount of green this compound powder (e.g., 1.20 g) and place it into a clean, dry crucible or a heat-resistant test tube.[4]

  • Place the container in a furnace or heat it gently using a Bunsen burner. Ensure the setup is in a well-ventilated area or fume hood, as carbon dioxide gas is released.[4][6]

  • Heat the sample. The decomposition temperature typically ranges from 200°C to 400°C.[2]

  • Observe the color change of the powder from green to black, which indicates the formation of copper(II) oxide.[4] Water vapor may also be observed condensing on cooler parts of the apparatus.[6]

  • Continue heating for a set period (e.g., 3 hours) to ensure the complete conversion of the precursor to CuO.[7]

  • Allow the sample to cool down to room temperature before weighing and characterization.

Experimental Protocol 2: Synthesis of CuO from Copper Hydroxide

This protocol involves a two-step process: the precipitation of copper hydroxide from a copper salt solution, followed by its thermal decomposition.

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or similar copper salt

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., vacuum filtration)

  • Drying oven

  • Furnace

Procedure:

  • Precipitation of Copper Hydroxide:

    • Prepare an aqueous solution of copper(II) sulfate. For example, dissolve 25 g of CuSO₄·5H₂O in water.[3]

    • Prepare a separate aqueous solution of sodium hydroxide. For instance, dissolve 10 g of NaOH in a small amount of water. A molar ratio of 1:2 for copper sulfate to sodium hydroxide is required.[3]

    • While stirring the copper sulfate solution vigorously, slowly add the sodium hydroxide solution.[3]

    • A dark blue precipitate of copper hydroxide (Cu(OH)₂) will form immediately.[3]

  • Isolation and Washing:

    • Separate the copper hydroxide precipitate from the solution using filtration.

    • Wash the precipitate several times with distilled water to remove any soluble impurities and residual salts.[3]

  • Calcination:

    • Dry the washed copper hydroxide precipitate in an oven at a moderate temperature (e.g., 80°C for 16 hours).[7]

    • Transfer the dried Cu(OH)₂ powder to a crucible and place it in a furnace for calcination. Heating the blue precipitate will decompose it into black copper oxide. This can be done at temperatures around 500°C for 3 hours.[3][7]

    • After calcination, allow the black CuO powder to cool to room temperature for subsequent use.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for converting each precursor into copper(II) oxide.

G Diagram 1: Experimental Workflow for CuO Synthesis cluster_0 Route 1: this compound Precursor cluster_1 Route 2: Copper Hydroxide Precursor BCC This compound (Cu₂(OH)₂CO₃) Heat1 Thermal Decomposition (Calcination, ~200-400°C) BCC->Heat1 CuO1 Copper(II) Oxide (CuO) Heat1->CuO1 Byproducts1 Byproducts: H₂O + CO₂ Heat1->Byproducts1 CuSalt Copper Salt Solution (e.g., CuSO₄) Precipitation Precipitation CuSalt->Precipitation Base Base Solution (e.g., NaOH) Base->Precipitation CuOH2 Copper Hydroxide (Cu(OH)₂) Precipitation->CuOH2 FilterWash Filtration & Washing CuOH2->FilterWash Heat2 Thermal Decomposition (Calcination, ~500°C) FilterWash->Heat2 CuO2 Copper(II) Oxide (CuO) Heat2->CuO2 Byproducts2 Byproduct: H₂O Heat2->Byproducts2

Caption: Experimental workflows for CuO synthesis.

Caption: Logical comparison of precursor attributes.

Conclusion

Both this compound and copper hydroxide are viable precursors for the synthesis of copper(II) oxide and other copper-based materials.

  • This compound offers a more direct, single-step route to CuO via thermal decomposition. This simplicity can be advantageous for rapid production. However, the process releases both water and carbon dioxide, and the purity of the final product is entirely dependent on the purity of the starting carbonate.

  • Copper Hydroxide , while requiring a multi-step synthesis involving precipitation, washing, and calcination, offers greater control over purity. The intermediate washing step is effective at removing soluble ionic impurities that may be present in the initial copper salt solution.

The ultimate choice of precursor should be guided by the specific requirements of the application, including desired purity, particle morphology, process scalability, and tolerance for byproducts. For applications demanding high purity, the copper hydroxide route is often preferred, whereas the this compound pathway provides a simpler and more direct method of synthesis.

References

A Comparative Guide to Synthetic Basic Cupric Carbonate and Natural Malachite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic basic cupric carbonate and its naturally occurring mineral counterpart, malachite. While chemically identical with the formula Cu₂(CO₃)(OH)₂, their origins, and potential microstructural and impurity profiles can differ, making validation crucial for scientific applications. This document outlines the key analytical techniques and experimental data for their objective comparison.

Comparative Analysis of Physicochemical Properties

The following tables summarize the key quantitative data for a comparative validation of synthetic this compound against natural malachite.

Table 1: General Chemical and Physical Properties

PropertySynthetic this compoundNatural MalachiteData Source(s)
Chemical Formula Cu₂(CO₃)(OH)₂Cu₂(CO₃)(OH)₂[1][2]
Molecular Weight 221.12 g/mol 221.12 g/mol N/A (Calculated)
Appearance Light to dark green fine powderGreen, crystalline solid with characteristic banding[1][3]
Crystal System MonoclinicMonoclinic[1]
Density Variable, typically 3.8 - 4.1 g/cm³3.6 - 4.05 g/cm³N/A
Hardness (Mohs) N/A (powder form)3.5 - 4.0N/A

Table 2: Comparative X-ray Diffraction (XRD) Data

The XRD patterns for both high-purity synthetic this compound and natural malachite are expected to be identical, conforming to the monoclinic crystal structure. The primary diffraction peaks are listed below (JCPDS Card No. 76-0660).[1][2]

2θ Angle (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)
14.76.02100
24.13.6980
31.22.8670
35.82.5160
39.52.2850
42.12.1440

Table 3: Comparative Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy reveals the characteristic vibrational modes of the carbonate (CO₃²⁻) and hydroxyl (OH⁻) functional groups present in the compound.

Wavenumber (cm⁻¹)AssignmentSource MaterialData Source(s)
~3400, ~3325O-H stretching vibrationsBoth[4]
~1498, ~1384Asymmetric C-O stretching (carbonate)Both[4]
~1095Symmetric C-O stretching (carbonate)Both[5]
~1045O-H bending vibrationsBoth[4]
~875, ~820Out-of-plane C-O bending (carbonate)Both[5]
~750In-plane C-O bending (carbonate)Both[5]
~500-600Cu-O and Cu-OH lattice vibrationsBothN/A

Table 4: Comparative Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass as a function of temperature. For Cu₂(CO₃)(OH)₂, the decomposition yields copper(II) oxide (CuO), water (H₂O), and carbon dioxide (CO₂).

ParameterSynthetic this compoundNatural MalachiteData Source(s)
Decomposition Reaction Cu₂(CO₃)(OH)₂ → 2CuO + H₂O + CO₂Cu₂(CO₃)(OH)₂ → 2CuO + H₂O + CO₂[6]
Decomposition Temp. Range ~250°C - 400°C~300°C - 400°C[6][7]
Peak Decomposition Temp. ~330°C - 380°C~380°C[6]
Theoretical Mass Loss 28.06% (8.15% H₂O, 19.91% CO₂)28.06% (8.15% H₂O, 19.91% CO₂)N/A (Calculated)
Final Residue CuO (Copper(II) Oxide)CuO (Copper(II) Oxide)[1]

Table 5: Comparative Morphological Characteristics (SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the materials.

FeatureSynthetic this compoundNatural MalachiteData Source(s)
General Morphology Can be controlled by synthesis conditions; common forms include microspheres, platelets, and rod-like structures.Typically found as botryoidal (grape-like) masses, fibrous aggregates, or acicular (needle-like) crystals.[1][3]
Particle/Crystal Size Highly variable, from nanometers to micrometers, depending on the synthesis protocol.Varies greatly depending on geological formation conditions.[1][3]
Surface Texture Can be smooth or rough, often showing assemblies of smaller primary particles (e.g., microspheres composed of nanoplatelets).Fibrous or banded textures are common. Individual crystals may exhibit smooth faces.[1]

Experimental Protocols

Detailed methodologies for the synthesis and key analytical experiments are provided below.

Protocol 1: Synthesis of this compound via Precipitation

This protocol describes a common method for synthesizing this compound.[3][8][9]

  • Reagent Preparation:

    • Prepare a 0.5 M solution of copper(II) chloride (CuCl₂) by dissolving the appropriate mass in deionized water.

    • Prepare a 0.5 M solution of sodium carbonate (Na₂CO₃) by dissolving the appropriate mass in deionized water.

  • Precipitation:

    • Heat both solutions to approximately 50°C.[3]

    • Slowly add the sodium carbonate solution to the copper(II) chloride solution while stirring vigorously.

    • Monitor the pH of the mixture. Continue adding the sodium carbonate solution until the pH of the slurry reaches 7.0-7.5.[3]

  • Aging:

    • Maintain the reaction mixture at 50°C with continuous stirring for a period of 2-6 hours to allow for crystal growth and phase stabilization.[3]

  • Isolation and Purification:

    • Allow the green precipitate to settle.

    • Decant the supernatant liquid.

    • Wash the precipitate multiple times with deionized water to remove residual soluble salts (e.g., NaCl). This can be done by repeated centrifugation and resuspension or by filtration.

  • Drying:

    • Dry the final product in an oven at 60-80°C until a constant weight is achieved.

    • Grind the dried product into a fine powder using a mortar and pestle.

Protocol 2: Powder X-ray Diffraction (XRD) Analysis

This protocol outlines the procedure for obtaining a powder XRD pattern.[10][11][12]

  • Sample Preparation:

    • Finely grind approximately 100-200 mg of the sample (synthetic or natural) into a homogenous powder using an agate mortar and pestle.[13]

    • Mount the powder onto a sample holder (e.g., a zero-background silicon wafer or a standard aluminum holder).

    • Use a flat edge, such as a glass slide, to gently press and level the surface of the powder, ensuring it is flush with the surface of the holder to prevent errors in peak positions.[11]

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the generator to standard operating conditions (e.g., 40 kV and 40 mA).[14]

  • Data Collection:

    • Scan the sample over a 2θ range of 10° to 80°.[14]

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Process the raw data to identify the 2θ positions of the diffraction peaks.

    • Compare the peak positions and relative intensities to a standard reference pattern for malachite (e.g., JCPDS #76-0660) to confirm phase identity and purity.

Protocol 3: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes the analysis of solid powder samples using an ATR-FTIR spectrometer.[15][16][17]

  • Background Collection:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean crystal.

  • Sample Measurement:

    • Place a small amount of the powder sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[17]

    • Use the instrument's pressure clamp to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[17]

  • Data Collection:

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the characteristic absorption bands for hydroxyl and carbonate groups and compare them between the synthetic and natural samples.

Protocol 4: Thermogravimetric Analysis (TGA)

This protocol details the thermal decomposition analysis of the samples.[18][19][20]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry powder sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[21]

  • Data Collection:

    • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.[6]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass percentage versus temperature.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.

    • Determine the onset and end temperatures of the decomposition step and the total percentage of mass loss, comparing it to the theoretical value.

Protocol 5: Scanning Electron Microscopy (SEM) Analysis

This protocol outlines the preparation and imaging of powder samples by SEM.[22][23][24]

  • Sample Preparation:

    • Place a piece of double-sided conductive carbon tape onto an aluminum SEM stub.[22]

    • Gently sprinkle a small amount of the powder sample onto the carbon tape.

    • Use a gentle stream of compressed air or nitrogen to blow away any excess, loosely adhered powder to prevent contamination of the SEM chamber.[23]

  • Conductive Coating:

    • For non-conductive samples, apply a thin (5-10 nm) conductive coating of gold, palladium, or carbon using a sputter coater or evaporator to prevent charging under the electron beam.

  • Imaging:

    • Load the prepared stub into the SEM.

    • Use an accelerating voltage of 5-15 kV.

    • Acquire images at various magnifications to observe the overall morphology, particle size distribution, and surface texture.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate key workflows for the synthesis and validation process.

G cluster_synthesis Synthesis Pathway reagents Prepare Solutions (e.g., CuCl₂, Na₂CO₃) precipitation Mix & Precipitate (Control pH & Temp) reagents->precipitation aging Age Precipitate (Stir at Temp) precipitation->aging isolation Isolate Solid (Filter/Centrifuge) aging->isolation washing Wash with DI Water isolation->washing drying Dry Product (Oven) washing->drying product Synthetic Basic Cupric Carbonate drying->product

Caption: A typical workflow for the synthesis of this compound.

G cluster_validation Validation Workflow cluster_analysis Characterization start Obtain Samples: 1. Synthetic Cu₂(CO₃)(OH)₂ 2. Natural Malachite xrd XRD (Phase Identity) start->xrd ftir FTIR (Functional Groups) start->ftir tga TGA (Thermal Stability) start->tga sem SEM (Morphology) start->sem compare Compare Data: - Peak Positions - Absorption Bands - Mass Loss % - Micrographs xrd->compare ftir->compare tga->compare sem->compare conclusion Conclusion: Equivalence or Difference Established compare->conclusion

Caption: Logical workflow for validating synthetic vs. natural malachite.

References

A Comparative Guide to the Catalytic Performance of Basic Cupric Carbonate and Hydrotalcite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in chemical synthesis, influencing reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of the catalytic performance of two widely utilized copper-based catalysts: basic cupric carbonate and hydrotalcite-derived catalysts. By presenting supporting experimental data, detailed protocols, and visual representations of catalytic pathways, this document aims to assist researchers in making informed decisions for their specific applications.

Introduction to the Catalysts

This compound (Cu₂(OH)₂CO₃) , often found naturally as the mineral malachite, is a simple, readily available copper compound.[1] It serves as a precursor for various copper-based catalysts and is employed directly in several organic transformations.[1] Its catalytic activity is often attributed to the in-situ formation of copper oxide species under reaction conditions.[2]

Hydrotalcites are layered double hydroxides (LDHs) with a general formula of [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O. When copper is incorporated into the hydrotalcite structure (e.g., Cu-Mg-Al or Cu-Zn-Al hydrotalcites), subsequent thermal treatment yields highly dispersed copper-based nanoparticles on a mixed metal oxide support.[3][4] This high dispersion and the synergistic effects between copper and the support material often lead to enhanced catalytic performance.[3][4]

Performance Comparison in Catalytic Applications

A direct, side-by-side comparison of this compound and hydrotalcite-derived catalysts in the same study is not extensively documented in the literature. However, by examining their performance in analogous reactions, a comparative assessment can be made.

CO₂ Hydrogenation to Methanol (B129727) and Formic Acid

In the field of CO₂ utilization, copper-based catalysts are crucial. Hydrotalcite-derived CuZnAl catalysts have demonstrated high activity and selectivity for CO₂ hydrogenation to methanol. The intimate mixing of Cu, Zn, and Al in the hydrotalcite precursor leads to small, well-dispersed copper nanoparticles upon reduction, which are key to high catalytic activity.[3][4] Similarly, copper-containing hydrotalcites have been shown to be effective for the hydrogenation of CO₂ to formic acid.[5][6]

While specific data for this compound in CO₂ hydrogenation to methanol is not as prevalent in recent literature, it is a common precursor for the synthesis of conventional Cu/ZnO/Al₂O₃ catalysts used in this process. Its performance is therefore intrinsically linked to the properties of the final catalyst derived from it. The hydrotalcite route, however, often offers better control over the final catalyst's structure and particle size.

Table 1: Performance Data in CO₂ Hydrogenation

Catalyst SystemReactionCO₂ Conversion (%)Product Selectivity (%)Space-Time Yield (g_product/g_cat/h) or TOF (h⁻¹)Reference
Hydrotalcite-derived CuZnAlCO₂ to Methanol6.2 - 19.822.4 - 70.7 (Methanol)~0.9 (g_MeOH/g_Cu/h)[3]
Copper Hydrotalcite (Cu-HT)CO₂ to Formic Acid-High124 (TOF)[5][6]
Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Both this compound and copper-containing hydrotalcites have been explored as catalysts for this reaction.

This compound, in conjunction with other reagents, has been used for alcohol oxidation. However, reports on its standalone catalytic efficacy are mixed. For instance, in the oxidation of benzyl (B1604629) alcohol, CuCO₃ showed no activity under specific conditions where other copper salts were active.[2] Conversely, copper-based catalysts are known to be effective for the dehydrogenation of isoborneol (B83184) to camphor (B46023), a reaction for which basic copper carbonate has been traditionally used, with patents claiming high conversion rates.[7]

Hydrotalcite-supported copper catalysts, on the other hand, have been shown to be effective for the aerobic oxidation of alcohols. The basic nature of the hydrotalcite support can play a beneficial role in the catalytic cycle.

Table 2: Performance Data in Alcohol Oxidation

Catalyst SystemReactionSubstrate Conversion (%)Product Selectivity (%)Reference
This compoundDehydrogenation of Isoborneol to CamphorUp to 99 (claimed in patent)High[7]
Cu-Mn mixed oxide (from co-precipitation)Oxidation of Benzyl Alcohol100>99 (Benzaldehyde)[8]
Cu(II) complexOxidation of Benzyl Alcohol9896 (Benzoic Acid)[9]
Other Catalytic Reactions

Hydrotalcites, with their tunable acid-base properties, are versatile catalysts and supports for a wide range of reactions, including aldol (B89426) condensation and phenol (B47542) hydroxylation.[10][11] For example, a CuNiAl ternary hydrotalcite showed a phenol conversion of up to 62.8% in the hydroxylation of phenol.[5]

This compound is also used as a catalyst precursor in various other reactions, such as in the synthesis of carbon nanofibers. Its performance is highly dependent on the reaction conditions and the nature of the active species formed in situ.

Experimental Protocols

Synthesis of a Hydrotalcite-Derived CuZnAl Catalyst for CO₂ Hydrogenation

This protocol is adapted from the work of Frusteri et al.[3]

1. Catalyst Preparation (Co-precipitation):

  • A mixed aqueous solution of Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O with the desired metal molar ratio is prepared.

  • A separate aqueous solution of NaHCO₃ is prepared.

  • The mixed metal nitrate (B79036) solution is slowly added to the NaHCO₃ solution under vigorous stirring at a constant pH (typically around 7-8) and temperature (e.g., 60 °C).

  • The resulting precipitate is aged for several hours under stirring.

  • The solid is filtered, washed thoroughly with deionized water until the filtrate is neutral, and then dried overnight at 100 °C.

  • The dried solid is calcined in air at a high temperature (e.g., 500 °C) for several hours to obtain the mixed oxide catalyst.

2. Catalytic Activity Testing (CO₂ Hydrogenation):

  • The calcined catalyst is placed in a fixed-bed reactor.

  • The catalyst is reduced in a stream of H₂/N₂ at a specific temperature before the reaction.

  • A feed gas mixture of CO₂, H₂, and an internal standard (e.g., N₂) is introduced into the reactor at a defined flow rate.

  • The reaction is carried out at a set temperature and pressure (e.g., 250 °C, 30 bar).

  • The composition of the effluent gas is analyzed by gas chromatography (GC) to determine the conversion of CO₂ and the selectivity to methanol and other products.

Dehydrogenation of Isoborneol to Camphor using a Copper-Based Catalyst

The following is a general procedure based on established methods.

1. Catalyst Preparation:

  • This compound can be used directly or as a precursor. For a supported catalyst, a suitable support (e.g., silica) can be impregnated with a solution of a copper salt (e.g., copper nitrate), followed by drying and calcination. The calcined material is then treated to form the active copper species.

2. Catalytic Reaction:

  • Isoborneol is mixed with a solvent (e.g., toluene) and the catalyst in a reaction vessel equipped with a stirrer and a reflux condenser.

  • The mixture is heated to the desired reaction temperature (e.g., 200-300 °C) under a controlled atmosphere (e.g., nitrogen).[7]

  • The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, the catalyst is separated by filtration, and the product (camphor) is isolated from the reaction mixture by techniques such as distillation or crystallization.

Visualization of Catalytic Concepts

CatalyticCycle_Hydrotalcite cluster_0 CO2 Hydrogenation on Cu/ZnO/Al2O3 (from Hydrotalcite) CO2_ads CO₂ Adsorption Intermediate Formate/Carbonate Intermediates CO2_ads->Intermediate on support H2_ads H₂ Dissociation H2_ads->Intermediate on Cu Methanol_syn Methanol Synthesis Intermediate->Methanol_syn on Cu-support interface Methanol_des Methanol Desorption Methanol_syn->Methanol_des

Caption: Generalized catalytic cycle for CO₂ hydrogenation to methanol on a hydrotalcite-derived catalyst.

CatalystStructure cluster_BCC This compound cluster_HT Hydrotalcite-Derived Catalyst BCC Cu₂(OH)₂CO₃ (Bulk Structure) ActiveSite_BCC CuOₓ Nanoparticles (Formed in-situ) BCC->ActiveSite_BCC Thermal Decomposition HT_precursor Cu-containing Hydrotalcite Precursor ActiveSite_HT Highly Dispersed Cu Nanoparticles on Mixed Oxide Support HT_precursor->ActiveSite_HT Calcination & Reduction

Caption: Structural differences between this compound and a hydrotalcite-derived catalyst.

Summary and Outlook

Both this compound and hydrotalcite-derived materials are valuable copper-based catalysts.

This compound is a cost-effective and straightforward catalyst precursor. Its performance is highly dependent on the in-situ generation of active copper species, which can be influenced by reaction conditions. While it has shown high efficacy in specific applications like the dehydrogenation of isoborneol, its performance can be variable, and it may lack the fine-tuning capabilities of more complex catalytic systems.

Hydrotalcite-derived catalysts offer a sophisticated approach to catalyst design, enabling the preparation of highly dispersed and stable copper nanoparticles on a synergistic mixed oxide support. This often translates to superior activity, selectivity, and stability, particularly in demanding reactions such as CO₂ hydrogenation. The ability to precisely control the composition and structure of hydrotalcites allows for the tailoring of catalytic properties to meet specific needs.

For researchers and drug development professionals, the choice between these two catalysts will depend on the specific requirements of the chemical transformation. For processes where high activity, selectivity, and catalyst stability are critical, and where catalyst design and optimization are feasible, hydrotalcite-derived catalysts represent a powerful option. For applications where a simple, low-cost copper source is sufficient and reaction conditions can be optimized to activate the catalyst effectively, this compound remains a relevant choice. Future research focusing on direct, systematic comparisons of these catalyst systems in a wider range of reactions will be invaluable for further elucidating their respective strengths and weaknesses.

References

analytical techniques for the quality control of basic cupric carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Analytical Techniques for Quality Control of Basic Cupric Carbonate

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of raw materials is paramount. This compound (Cu₂CO₃(OH)₂), a compound with applications in various fields, requires rigorous quality control to guarantee its identity, purity, and physical characteristics. This guide provides a detailed comparison of , supported by experimental data and protocols.

Physicochemical Properties and Identification

A fundamental aspect of quality control is the verification of the material's basic physical and chemical properties. These initial tests provide a rapid assessment of the material's identity and general quality.

Table 1: Physicochemical Specifications of this compound

ParameterSpecificationMethod
Appearance Green to blue-green powderVisual Inspection
Identity (Copper) Passes testQualitative Test (e.g., with Potassium Ferrocyanide)
Solubility Insoluble in water and alcohol; Soluble in dilute acids and ammonia (B1221849) solutions[1]Solubility Test
Loss on Drying Typically ≤ 2.0%Gravimetric
pH 8.0 - 8.2 (in solution during synthesis)pH Meter
Alternative Copper Compounds:
  • Copper(II) Hydroxide (Cu(OH)₂): A blue, gelatinous solid, also insoluble in water but soluble in acids and ammonia. Its quality control would involve similar identity and solubility tests.

  • Copper(II) Oxide (CuO): A black powder, insoluble in water but soluble in acids.[1]

Assay (Copper Content)

The determination of the copper content is a critical measure of the purity and potency of this compound.

Table 2: Assay and Impurity Limits for this compound

AnalyteSpecificationMethod
Copper (Cu) 50.0% - 57.0%[2][3]EDTA Titration / Iodometric Titration
Chloride (Cl) ≤ 0.05%[4]Limit Test (Argentometric)
Sulfate (SO₄²⁻) ≤ 0.05%[4]Limit Test (Turbidimetric)
Iron (Fe) ≤ 0.03%[4]Limit Test (Colorimetric with Thioglycolic Acid)
Lead (Pb) ≤ 0.003%[4]ICP-MS / AAS
Cadmium (Cd) ≤ 0.001%[5]ICP-MS / AAS
Zinc (Zn) ≤ 0.06%[5]ICP-MS / AAS
Sodium (Na) ≤ 0.05%[5]ICP-MS / AAS
Comparison with Alternatives:
  • Copper(II) Hydroxide: The theoretical copper content is higher (around 65%). Assay methods are similar.

  • Copper(II) Oxide: The theoretical copper content is the highest among the three (around 80%). The assay can also be performed by iodometric titration after dissolving the sample in acid.[1]

Instrumental Analysis for Structure and Purity

Advanced instrumental techniques provide detailed information about the crystalline structure, functional groups, thermal stability, and trace elemental composition of this compound.

Table 3: Instrumental Analysis Parameters and Expected Results

TechniqueParameterTypical Value / Observation
XRD Crystalline PhaseMatches JCPDS card No. 76-0660 for Malachite
2θ Peaks (°)Characteristic peaks for malachite
FTIR Carbonate (ν₃)~1400 cm⁻¹ (asymmetric stretch)[6]
Carbonate (ν₂)~870 cm⁻¹ (out-of-plane bend)[6]
Hydroxyl (-OH)Broad peak ~3200-3600 cm⁻¹[6]
TGA/DSC DecompositionSingle-step decomposition around 380 °C (for malachite)[7]
Mass LossCorresponds to the loss of H₂O and CO₂

Experimental Protocols

Assay of Copper by Iodometric Titration
  • Sample Preparation: Accurately weigh about 0.3 g of the this compound sample.

  • Dissolution: Dissolve the sample by heating in a mixture of 5 mL of orthophosphoric acid and 15 mL of water.

  • Reaction: Cool the solution and add 3 g of potassium iodide. Stopper the flask immediately.

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution.

  • Endpoint Detection: Towards the end of the titration, add starch solution as an indicator. The endpoint is reached when the blue color disappears.

  • Calculation: 1 mL of 0.1 N Sodium Thiosulfate solution is equivalent to 0.007955 g of copper oxide (CuO), which can be used to calculate the percentage of copper.[1]

Limit Test for Iron
  • Sample Preparation: Dissolve a specified amount of the sample in dilute hydrochloric acid.

  • Complexation: Add 2 mL of a 20% w/v solution of iron-free citric acid and 0.1 mL of thioglycolic acid.

  • pH Adjustment: Make the solution alkaline with iron-free ammonia solution.

  • Observation: Dilute to 50 mL with water and allow to stand for 5 minutes. The purple color produced should not be more intense than that of a standard solution containing a known amount of iron.[8][9]

X-Ray Diffraction (XRD) Analysis
  • Sample Preparation: The powdered sample is gently pressed into a sample holder to ensure a flat, level surface.

  • Instrument Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • 2θ Range: 10° - 80°

    • Scan Speed: 2°/min

  • Data Analysis: The resulting diffractogram is compared with a reference pattern from the Joint Committee on Powder Diffraction Standards (JCPDS) database for malachite (Card No. 76-0660) to confirm the crystalline phase.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix approximately 1-2 mg of the this compound sample with 200-250 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[10][11]

    • Press the mixture in a die under high pressure (approx. 8 tons) to form a transparent pellet.[10]

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands of carbonate and hydroxyl groups.

Thermogravimetric/Differential Scanning Calorimetry (TGA/DSC) Analysis
  • Sample Preparation: Place 5-10 mg of the sample in an alumina (B75360) or platinum crucible.[12]

  • Instrument Parameters:

    • Heating Rate: 10 °C/min[7][12]

    • Temperature Range: Ambient to 600 °C

    • Atmosphere: Nitrogen or Helium, with a flow rate of 50 mL/min[13]

  • Data Analysis: The TGA curve shows the mass loss as a function of temperature, while the DSC curve indicates endothermic or exothermic transitions. For malachite, a single-step decomposition is expected.[7]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metals
  • Sample Digestion (Acid Digestion):

    • Accurately weigh approximately 0.1 g of the sample into a microwave digestion vessel.

    • Add 9 mL of concentrated nitric acid and 3 mL of concentrated hydrochloric acid.

    • Digest the sample using a microwave digestion system according to the manufacturer's protocol.

  • Analysis: The digested sample is diluted with deionized water and analyzed by ICP-MS to quantify the concentration of heavy metals.

Mandatory Visualizations

Experimental_Workflow_QC cluster_sampling Sample Reception cluster_physicochemical Physicochemical Tests cluster_identification_assay Identification & Assay cluster_instrumental Instrumental Analysis cluster_impurities Impurity Analysis cluster_result Final Decision Sample This compound Sample Appearance Appearance Sample->Appearance Solubility Solubility Sample->Solubility LOD Loss on Drying Sample->LOD Identity Identity (Cu) Sample->Identity Assay Assay (Cu Content) Sample->Assay XRD XRD Sample->XRD FTIR FTIR Sample->FTIR TGA TGA/DSC Sample->TGA Anions Anions (Cl, SO4) Sample->Anions Cations Cations (Fe) Sample->Cations Heavy_Metals Heavy Metals (Pb, Cd) Sample->Heavy_Metals Release Release Appearance->Release All Pass Reject Reject Appearance->Reject Any Fail Solubility->Release All Pass Solubility->Reject Any Fail LOD->Release All Pass LOD->Reject Any Fail Identity->Release All Pass Identity->Reject Any Fail Assay->Release All Pass Assay->Reject Any Fail XRD->Release All Pass XRD->Reject Any Fail FTIR->Release All Pass FTIR->Reject Any Fail TGA->Release All Pass TGA->Reject Any Fail Anions->Release All Pass Anions->Reject Any Fail Cations->Release All Pass Cations->Reject Any Fail Heavy_Metals->Release All Pass Heavy_Metals->Reject Any Fail

Caption: Quality Control Workflow for this compound.

Signaling_Pathway Logical Relationship of Quality Control Parameters cluster_identity Identity cluster_purity Purity cluster_performance Performance Related cluster_quality Overall Quality Physicochemical Physicochemical Properties (Color, Solubility) Overall_Quality Overall Product Quality Physicochemical->Overall_Quality Spectroscopic_ID Spectroscopic ID (FTIR, XRD) Spectroscopic_ID->Overall_Quality Assay_Cu Assay (% Cu) Assay_Cu->Overall_Quality Impurities Impurity Profile (Anions, Cations, Heavy Metals) Impurities->Overall_Quality Particle_Size Particle Size Particle_Size->Overall_Quality Thermal_Stability Thermal Stability (TGA) Thermal_Stability->Overall_Quality

Caption: Interrelation of Quality Attributes for this compound.

References

A Comparative Guide to the Synthesis of Basic Copper Carbonate: Efficacy of Different Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of basic copper carbonate (Cu₂(OH)₂CO₃) is crucial for various applications, including as a catalyst, pigment, and precursor for other copper compounds. This guide provides a comparative analysis of three primary synthesis routes: precipitation, direct synthesis from copper metal, and hydrothermal synthesis. The efficacy of each method is evaluated based on key performance indicators, supported by experimental data.

Comparison of Synthesis Route Efficacy

The selection of a synthesis route for basic copper carbonate depends on the desired product characteristics, cost considerations, and scalability. The following table summarizes the quantitative data for the precipitation, direct synthesis, and hydrothermal methods.

ParameterPrecipitation MethodDirect Synthesis from Copper MetalHydrothermal Method
Yield (%) >95% (Estimated)High (Not explicitly quantified)High (Not explicitly quantified)
Purity (%) High (Stated in literature)High (Stated in literature)High Crystallinity
Particle Size (µm) 5.0 - 6.513.4Not explicitly quantified
Reaction Time (h) 6454
Reaction Temperature (°C) 5050120
Key Advantages Simple, well-establishedCost-effective, avoids salt by-productsHigh crystallinity of product
Key Disadvantages Potential for salt impuritiesLonger reaction timeRequires high temperature and pressure

Experimental Protocols

Detailed methodologies for the three synthesis routes are outlined below, providing a basis for replication and further investigation.

Precipitation Method

This is the most common laboratory-scale method for synthesizing basic copper carbonate.

Protocol:

  • Prepare an aqueous solution of a copper salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄).

  • Prepare a separate aqueous solution of a carbonate source, typically sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Slowly add the carbonate solution to the copper salt solution with constant stirring.

  • Control the reaction temperature to approximately 50°C.[1][2]

  • Adjust and maintain the pH of the mixture between 7.0 and 7.5.[1][2]

  • Allow the reaction to proceed for 6 hours to ensure complete precipitation.[1][2]

  • The resulting green precipitate of basic copper carbonate is then filtered, washed with deionized water to remove soluble salt impurities, and dried.

Direct Synthesis from Copper Metal

This method offers a more direct and potentially more economical route to high-purity basic copper carbonate.

Protocol:

  • Charge a reactor with copper metal powder, water, and an ammonia (B1221849) source (e.g., ammonium (B1175870) hydroxide).

  • Introduce carbon dioxide (CO₂) gas into the mixture.

  • Maintain the reaction temperature at approximately 50°C.

  • Control the pH of the solution at around 8.5.

  • Introduce air or another oxygen source to facilitate the oxidation of copper metal.

  • The reaction is allowed to proceed for an extended period, for example, 45 hours, to achieve a high conversion of the copper metal.

  • The resulting basic copper carbonate product is then separated from the reaction mixture.

Hydrothermal Synthesis

This method utilizes elevated temperature and pressure to produce highly crystalline basic copper carbonate.

Protocol:

  • Prepare a precursor solution containing a copper salt (e.g., copper nitrate) and a carbonate source.

  • Place the precursor solution in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature of 120°C.

  • Maintain the reaction at this temperature for a period of 4 hours.

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting solid product is collected, washed with deionized water and ethanol, and then dried.

Visualizing the Comparison Logic

The following diagram illustrates the logical workflow for comparing the different synthesis routes for basic copper carbonate.

G cluster_0 Synthesis Routes cluster_1 Evaluation Criteria cluster_2 Decision Precipitation Precipitation Yield Yield Precipitation->Yield Purity Purity Precipitation->Purity Particle_Size Particle Size Precipitation->Particle_Size Reaction_Time Reaction Time Precipitation->Reaction_Time Conditions Reaction Conditions Precipitation->Conditions Cost Cost-Effectiveness Precipitation->Cost Direct_Synthesis Direct Synthesis Direct_Synthesis->Yield Direct_Synthesis->Purity Direct_Synthesis->Particle_Size Direct_Synthesis->Reaction_Time Direct_Synthesis->Conditions Direct_Synthesis->Cost Hydrothermal Hydrothermal Hydrothermal->Yield Hydrothermal->Purity Hydrothermal->Particle_Size Hydrothermal->Reaction_Time Hydrothermal->Conditions Hydrothermal->Cost Optimal_Route Optimal Route Selection Yield->Optimal_Route Purity->Optimal_Route Particle_Size->Optimal_Route Reaction_Time->Optimal_Route Conditions->Optimal_Route Cost->Optimal_Route

Caption: Comparative analysis workflow for basic copper carbonate synthesis routes.

References

Electrochemical Showdown: Basic Cupric Carbonate vs. Copper Oxide for Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the quest for advanced energy storage materials, transition metal oxides and carbonates have garnered significant attention due to their promising electrochemical properties. Among these, basic cupric carbonate (Cu₂(OH)₂CO₃) and copper oxide (CuO) have emerged as potential candidates for electrode materials in batteries and supercapacitors. This guide provides a comprehensive electrochemical comparison of these two copper compounds, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their material selection and development endeavors.

At a Glance: Key Electrochemical Performance Indicators

A direct comparison of this compound and copper oxide under identical experimental conditions reveals distinct electrochemical behaviors. The following table summarizes key performance metrics obtained from galvanostatic charge-discharge (GCD) and cyclic voltammetry (CV) analyses in a highly alkaline aqueous electrolyte (4.5 M K₂CO₃ + 9 M KOH).

ParameterThis compound (Cu₂(OH)₂CO₃)Copper Oxide (CuO)
Initial Discharge Capacity 555 mAh/g[1]~421.5 mAh/g (partially reversible)[1]
Maximum Reversible Capacity 665 mAh/g (after 3 cycles)[1]Data not available for full reversible cycling
Electrolyte 4.5 M K₂CO₃ + 9 M KOH[1]4.5 M K₂CO₃ + 9 M KOH[1]
Current Rate for Capacity Measurement 500 mA/g[1]Not specified[1]
Key CV Features Asymmetric redox peaks with a single anodic peak and two cathodic peaks[1]Reduction plateau observed around 0.05 V vs. SHE[1]

Delving Deeper: Experimental Evidence

Galvanostatic Charge-Discharge (GCD) Analysis

Galvanostatic charge-discharge profiles provide critical insights into the capacity, efficiency, and cycling stability of an electrode material.

For This compound , studies in a saturated aqueous electrolyte of 4.5 M K₂CO₃ and 9 M KOH demonstrate a high initial discharge capacity of 555 mAh/g at a current rate of 500 mA/g.[1] The capacity impressively increases to a maximum of 665 mAh/g after the third cycle, indicating an activation process.[1] The charge profile exhibits a distinct plateau, characteristic of a conversion reaction.[1]

In contrast, copper oxide tested in the same electrolyte shows a discharge plateau at approximately 0.05 V (vs. SHE), which corresponds to its reduction to metallic copper.[1] The reported capacity is about 50% of the theoretical value, suggesting that the reduction is only partially reversible under these conditions.[1] While extensive GCD data for CuO in this specific mixed electrolyte is limited, numerous studies in other alkaline electrolytes like KOH and NaOH have reported specific capacitances for CuO in the range of 100 to over 500 F/g, which translates to different capacity values depending on the potential window.

Cyclic Voltammetry (CV) Insights

Cyclic voltammetry is employed to understand the redox behavior and reaction kinetics of the electrode materials.

This compound exhibits asymmetric but reversible redox behavior in the 4.5 M K₂CO₃ + 9 M KOH electrolyte, with one anodic peak and two distinct cathodic peaks.[1] This complex redox activity suggests a multi-step reaction mechanism during the charge and discharge processes.

For copper oxide , cyclic voltammograms in various alkaline solutions typically show well-defined redox peaks corresponding to the Cu(II)/Cu(I) and Cu(I)/Cu(0) transitions. The peak positions and intensities are highly dependent on the electrolyte composition and concentration, as well as the morphology of the CuO material.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is a powerful technique to probe the charge transfer and diffusion processes occurring at the electrode-electrolyte interface. For both this compound and copper oxide, a typical Nyquist plot would consist of a semicircle at high frequencies, corresponding to the charge transfer resistance, and a straight line at low frequencies, indicative of diffusion-limited processes. A smaller semicircle diameter generally implies faster charge transfer kinetics. While specific EIS data for a direct comparison in the same electrolyte is scarce, studies on CuO in various electrolytes provide insights into its charge transfer resistance and ion diffusion characteristics.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and electrochemical characterization are provided below.

Synthesis of Electrode Materials

This compound (Precipitation Method):

A straightforward precipitation method can be employed for the synthesis of this compound.[2][3]

  • Prepare an aqueous solution of a copper salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄).

  • Prepare a separate aqueous solution of sodium carbonate (Na₂CO₃).

  • Slowly add the copper salt solution to the sodium carbonate solution while stirring continuously.

  • Control the reaction temperature and pH to influence the particle size and morphology. For instance, maintaining a temperature of around 50°C and a pH of 7.0-7.5 can yield sphere-like particles.[2][3]

  • Allow the reaction to proceed for several hours to ensure complete precipitation.

  • The resulting green precipitate of this compound is then filtered, washed with deionized water to remove any remaining ions, and dried.

Copper Oxide Nanoparticles (Hydrothermal Method):

The hydrothermal method is a common technique for synthesizing copper oxide nanoparticles with controlled morphology.[4][5]

  • Dissolve a copper precursor, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), in deionized water.

  • Add a mineralizing agent, like sodium hydroxide (B78521) (NaOH), to the solution to initiate precipitation.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 2-24 hours). The temperature and time can be varied to control the size and shape of the CuO nanoparticles.[5]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate of copper oxide by centrifugation or filtration, wash it with deionized water and ethanol, and dry it in an oven.

Electrochemical Characterization

The following protocols describe the standard three-electrode setup for electrochemical analysis.

Working Electrode Preparation:

  • Mix the active material (this compound or copper oxide powder), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10.

  • Add a few drops of a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Coat the slurry onto a current collector (e.g., nickel foam or copper foil).

  • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.

  • Press the electrode under a specific pressure to ensure good contact between the material and the current collector.

Three-Electrode System Setup:

  • Working Electrode: The prepared electrode containing the active material.

  • Counter Electrode: A platinum wire or a graphite (B72142) rod.[6][7][8][9][10]

  • Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[6][7][8][9][10]

  • Electrolyte: The chosen aqueous solution (e.g., 4.5 M K₂CO₃ + 9 M KOH).

Cyclic Voltammetry (CV):

  • Place the three electrodes in the electrochemical cell containing the electrolyte.

  • Connect the electrodes to a potentiostat.[6]

  • Set the potential window (e.g., -0.5 V to 0.8 V vs. reference electrode) and the scan rate (e.g., 10 mV/s).

  • Run the experiment for a desired number of cycles to obtain the cyclic voltammogram.

Galvanostatic Charge-Discharge (GCD):

  • Use the same three-electrode setup as for CV.

  • Set the desired current density (e.g., 500 mA/g) and the potential window for charging and discharging.

  • The potentiostat will apply a constant current and measure the potential change over time.

  • From the charge-discharge curves, the specific capacity can be calculated.

Electrochemical Impedance Spectroscopy (EIS):

  • Maintain the three-electrode setup.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (often the open-circuit potential).

  • The instrument measures the resulting current and phase shift to determine the impedance at each frequency.

  • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).

Visualizing the Process

To better understand the experimental workflow and the logical comparison between the two materials, the following diagrams are provided.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Comparison s1 Precipitation Method (this compound) c1 Cyclic Voltammetry (CV) s1->c1 Electrode Prep. c2 Galvanostatic Charge-Discharge (GCD) s1->c2 c3 Electrochemical Impedance Spectroscopy (EIS) s1->c3 s2 Hydrothermal Method (Copper Oxide) s2->c1 s2->c2 s2->c3 a2 Redox Behavior c1->a2 a1 Capacity & Cyclability c2->a1 a3 Charge Transfer Kinetics c3->a3

Experimental workflow from synthesis to analysis.

logical_comparison cluster_materials Materials cluster_performance Performance Metrics start Electrochemical Comparison m1 This compound start->m1 m2 Copper Oxide start->m2 p1 Specific Capacity (mAh/g or F/g) m1->p1 p2 Rate Capability m1->p2 p3 Cyclic Stability m1->p3 p4 Coulombic Efficiency m1->p4 m2->p1 m2->p2 m2->p3 m2->p4 conclusion Comparative Assessment p1->conclusion p2->conclusion p3->conclusion p4->conclusion

Logical framework for comparing the materials.

Conclusion

This guide provides a foundational electrochemical comparison between this compound and copper oxide. The available data suggests that this compound exhibits a remarkably high reversible capacity in a specific highly alkaline electrolyte, positioning it as a material of significant interest for battery applications. Copper oxide, while extensively studied and showing good performance in various electrolytes, appears to have limitations in terms of reversibility in the same mixed alkaline medium.

References

A Researcher's Guide to Assessing the Purity of Basic Cupric Carbonate via Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical aspect of quality control and experimental validity. Basic cupric carbonate, a compound with applications ranging from catalysis to pharmaceutical synthesis, is no exception. This guide provides a comprehensive comparison of thermal analysis with other common techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.

The Role of Thermal Analysis in Purity Assessment

Thermal analysis, particularly Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), is a powerful technique for characterizing the thermal stability and composition of materials. For this compound, which primarily exists as malachite (Cu₂(OH)₂CO₃) and azurite (B1638891) (Cu₃(OH)₂(CO₃)₂), thermal decomposition follows distinct pathways, making it a valuable tool for purity assessment.

Pure malachite typically undergoes a single-step decomposition, losing water and carbon dioxide simultaneously to form copper(II) oxide (CuO).[1] In contrast, azurite decomposes in a two-step process.[1] The presence of impurities, such as unreacted starting materials or other copper compounds, will alter this decomposition profile, revealing their presence and, in some cases, allowing for their quantification.

Comparison of Purity Assessment Methods

While thermal analysis is a robust method, other techniques offer complementary information for a comprehensive purity profile. The following table compares TGA-DTA with X-ray Diffraction (XRD) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Technique Principle Information Provided Advantages Disadvantages
TGA-DTA Measures weight change and heat flow as a function of temperature.Thermal stability, decomposition profile, presence of volatile or thermally labile impurities.Quantitative for impurities with distinct decomposition temperatures, relatively fast, provides information on thermal behavior.Not suitable for identifying elemental impurities or crystalline phases directly, lower sensitivity for some impurities.
XRD Measures the diffraction of X-rays by the crystalline structure of a material.Crystalline phase identification and quantification, detection of crystalline impurities.Definitive identification of crystalline phases, can quantify phases in a mixture.Only detects crystalline materials, sensitivity can be limited for amorphous or low-concentration impurities.
ICP-MS Measures the mass-to-charge ratio of ionized atoms to determine elemental composition.Ultra-trace elemental analysis, quantification of metallic and non-metallic impurities.Extremely high sensitivity (ppb-ppt levels), wide elemental coverage, regulatory acceptance for elemental impurity testing.[2][3]Destructive technique, requires sample digestion, does not provide information on the compound's structure.

Experimental Protocol: TGA-DTA for Purity Assessment of this compound

This protocol outlines the key steps for assessing the purity of this compound using a simultaneous TGA-DTA instrument.

1. Instrument Calibration:

  • Calibrate the TGA balance using certified calibration weights according to the manufacturer's instructions.

  • Calibrate the temperature using certified reference materials with known melting points (e.g., indium, zinc).[4]

2. Sample Preparation:

  • Ensure the this compound sample is homogeneous by gently grinding it to a fine powder.

  • Accurately weigh 5-10 mg of the sample into a clean, tared alumina (B75360) or platinum crucible.[4]

3. TGA-DTA Instrument Parameters:

  • Purge Gas: Nitrogen or an inert gas (e.g., argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Heating Rate: A heating rate of 10 °C/min is a common starting point.[1]

  • Temperature Range: Heat the sample from ambient temperature to approximately 600 °C to ensure complete decomposition.

  • Data Acquisition: Record the weight loss (TGA) and differential temperature (DTA) as a function of temperature.

4. Data Analysis and Interpretation:

  • Pure Malachite: Expect a single, sharp weight loss step beginning around 300 °C and peaking around 380-440 °C, corresponding to the simultaneous loss of H₂O and CO₂. The total weight loss should be approximately 28.9%.

  • Pure Azurite: Expect a two-step decomposition.

  • Presence of Impurities:

    • Moisture: A weight loss at temperatures below 150 °C indicates the presence of adsorbed water.

    • Other Copper Compounds: Impurities like copper hydroxide (B78521) or other copper salts will exhibit their own characteristic decomposition profiles at different temperatures. For instance, copper hydroxide decomposes at a lower temperature than this compound.

    • Unreacted Precursors: Synthesis precursors like sodium carbonate or sodium sulfate (B86663) will show different thermal behaviors. Sodium carbonate is thermally stable in this temperature range, while hydrated sulfates will show dehydration steps at lower temperatures. The presence of such impurities can be detected by comparing the experimental weight loss percentages to the theoretical values for pure this compound.

Visualizing the Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process of interpreting the thermal analysis data.

experimental_workflow cluster_prep Sample Preparation cluster_analysis TGA-DTA Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Purity Assessment sample This compound Sample grind Grind to Homogeneous Powder sample->grind weigh Weigh 5-10 mg into Crucible grind->weigh instrument TGA-DTA Instrument weigh->instrument run Run Analysis instrument->run parameters Set Parameters: - N2 Purge - 10 °C/min Heating Rate - Ambient to 600 °C parameters->instrument acquire Acquire TGA & DTA Curves run->acquire analyze Analyze Decomposition Steps, Temperatures, & Weight Loss acquire->analyze compare Compare with Reference Data for Pure Compound analyze->compare identify Identify Anomalies Indicating Impurities compare->identify quantify Quantify Impurities (if possible) identify->quantify

Experimental workflow for purity assessment.

data_interpretation cluster_tga TGA Curve Analysis cluster_dta DTA Curve Analysis cluster_comparison Comparison to Standard cluster_conclusion Purity Conclusion start TGA-DTA Data num_steps Number of Decomposition Steps start->num_steps temp_ranges Decomposition Temperature Ranges start->temp_ranges weight_loss Percentage Weight Loss start->weight_loss peak_temps Peak Temperatures of Endothermic/Exothermic Events start->peak_temps peak_shape Peak Shape and Resolution start->peak_shape compare_tga Compare TGA to Pure This compound num_steps->compare_tga temp_ranges->compare_tga weight_loss->compare_tga compare_dta Compare DTA to Pure This compound peak_temps->compare_dta peak_shape->compare_dta pure High Purity compare_tga->pure Matches impure Impurities Present compare_tga->impure Deviates compare_dta->pure Matches compare_dta->impure Deviates

Logical flow for interpreting TGA-DTA data.

Conclusion

Thermal analysis is a highly effective and efficient method for assessing the purity of this compound. By carefully analyzing the decomposition profile obtained from TGA-DTA, researchers can detect the presence of moisture, unreacted starting materials, and other impurities. For a comprehensive characterization, especially in the context of pharmaceutical development, thermal analysis should be used in conjunction with other techniques like XRD for phase identification and ICP-MS for ultra-trace elemental analysis. This multi-faceted approach ensures a thorough understanding of the material's purity and quality.

References

Cross-Validation of Spectroscopic Data for Basic Cupric Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for basic cupric carbonate, primarily focusing on its common mineral form, malachite. For a comprehensive cross-validation, data is compared with azurite, another basic copper carbonate mineral frequently found in association with malachite. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic features of malachite and azurite, facilitating a direct comparison of their spectral properties obtained through Fourier Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy.

Table 1: FTIR Spectral Data Comparison

Functional Group Malachite (Cu₂(CO₃)(OH)₂) Wavenumber (cm⁻¹) ** Azurite (Cu₃(CO₃)₂(OH)₂) Wavenumber (cm⁻¹) **Vibrational Mode
Hydroxyl (O-H)~3400, ~3320~3430O-H Stretching
Carbonate (CO₃²⁻)~1495, ~1410, ~1095~1490, ~1420, ~1090Asymmetric & Symmetric Stretching
Carbonate (CO₃²⁻)~885, ~820~835, ~815Out-of-plane Bending
Carbonate (CO₃²⁻)~780, ~750~770, ~720In-plane Bending
Copper-Oxygen (Cu-O)Below 600Below 600Lattice Vibrations

Note: Peak positions can vary slightly based on sample purity, crystallinity, and measurement conditions.

Table 2: Raman Spectral Data Comparison

Functional Group Malachite (Cu₂(CO₃)(OH)₂) Wavenumber (cm⁻¹) ** Azurite (Cu₃(CO₃)₂(OH)₂) Wavenumber (cm⁻¹) **Vibrational Mode
Carbonate (CO₃²⁻)~1095 (strong)~1098 (strong)ν₁ Symmetric Stretching
Carbonate (CO₃²⁻)~1490, ~1370~1425, ~1560ν₃ Asymmetric Stretching
Carbonate (CO₃²⁻)~750, ~720~770, ~740ν₄ In-plane Bending
Hydroxyl (O-H)Not typically observedNot typically observedStretching
Copper-Oxygen (Cu-O)Multiple peaks below 600Multiple peaks below 600Lattice Vibrations

Reference: Raman spectroscopic studies have identified these characteristic peaks for malachite and azurite.[1][2]

Table 3: UV-Visible Spectral Data Comparison

Compound Wavelength Range (nm) Absorption Bands Electronic Transition
Malachite400-750Broad absorption centered around 580 nm (Green color)d-d transitions of Cu(II) ions
Azurite400-750Broad absorption centered around 640 nm (Blue color)d-d transitions of Cu(II) ions

Note: The perceived color of these minerals is due to the absorption of light in the visible region, which is a result of electronic transitions within the copper(II) d-orbitals.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of solid powder samples like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the vibrational modes of functional groups (e.g., carbonate, hydroxyl) present in the sample.

Methodology:

  • Sample Preparation: The sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Spectrometer: A commercial FTIR spectrometer.

    • Accessory: ATR module.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Typically 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is then recorded.

    • The final spectrum is presented in terms of absorbance or transmittance.

Raman Spectroscopy

Objective: To obtain information about the vibrational modes, complementing FTIR data, and to characterize the crystal lattice.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a sample holder. No special preparation is usually needed.

  • Instrument Setup:

    • Spectrometer: A Raman microscope system.

    • Laser Excitation: A common laser wavelength, such as 532 nm or 785 nm, is used. Laser power should be kept low to avoid sample degradation.

    • Objective Lens: A 10x or 50x objective is used to focus the laser onto the sample and collect the scattered light.

    • Spectral Range: 200-4000 cm⁻¹.

    • Acquisition Time and Accumulations: Dependent on the sample's Raman scattering efficiency, typically ranging from a few seconds to several minutes per accumulation.

  • Data Acquisition:

    • The instrument is calibrated using a standard reference material (e.g., silicon).

    • The laser is focused on the sample.

    • The Raman spectrum is collected. Cosmic ray removal and baseline correction may be applied during post-processing.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the copper(II) ions, which are responsible for the material's color.

Methodology:

  • Sample Preparation: For solid samples, diffuse reflectance spectroscopy is the preferred method. The powdered sample is placed in a sample holder with a non-absorbing, highly reflective material like BaSO₄ or a commercial integrating sphere coating as a reference.

  • Instrument Setup:

    • Spectrophotometer: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).

    • Wavelength Range: 200-800 nm.[4]

    • Scan Speed: A moderate scan speed, such as 300 nm/min, is often used.[4]

  • Data Acquisition:

    • A baseline spectrum is recorded using the reference material.

    • The sample is loaded into the holder, and the reflectance spectrum is measured.

    • The reflectance data (R) is often converted to absorbance-like units using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.

Workflow Visualization

The following diagram illustrates a logical workflow for the cross-validation of spectroscopic data, from sample acquisition to final data comparison and validation.

Spectroscopic_Cross_Validation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Cross-Validation Sample This compound Sample Prep Grinding & Homogenization Sample->Prep FTIR FTIR Spectroscopy Prep->FTIR Raman Raman Spectroscopy Prep->Raman UVVis UV-Vis Spectroscopy Prep->UVVis Process Baseline Correction & Normalization FTIR->Process Raman->Process UVVis->Process PeakID Peak Identification & Assignment Process->PeakID Compare Comparison with Reference Spectra (e.g., Azurite) PeakID->Compare Database Database & Literature Comparison PeakID->Database Validate Data Validation Compare->Validate Database->Validate Conclusion Conclusion: Material Characterized Validate->Conclusion

Caption: Workflow for Spectroscopic Data Cross-Validation.

References

Safety Operating Guide

Proper Disposal of Basic Cupric Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling, storage, and disposal of basic cupric carbonate are critical for ensuring personnel safety and environmental compliance within research and development settings. This document provides a comprehensive, step-by-step approach to managing this compound waste, from initial operational procedures to final disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include working in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the fine powder.[1][2] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In cases of insufficient ventilation, a suitable respirator should be worn.[4]

Spill and Emergency Procedures

In the event of a spill, evacuate unnecessary personnel from the area.[4] For a dry spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1][2][5] If the spill is wet, absorb it with an inert material, such as sand or vermiculite, and place it in a sealed container for disposal.[4] Do not allow the substance to enter drains or waterways, as it is very toxic to aquatic life.[4][6]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. Seek medical attention if breathing becomes difficult.[1][3]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Storage of this compound Waste

Proper storage of this compound waste is essential to prevent accidental release and ensure compliance with regulations.

  • Containers: Use clearly labeled, compatible, and tightly sealed containers.[1][8] The original container or a designated hazardous waste container is suitable.[9]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and a description of the contents.[9]

  • Storage Area: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.[4][8][10]

Step-by-Step Disposal Procedures

Disposal of this compound must adhere to local, state, and federal regulations.[4] It is generally not permissible to dispose of copper compounds down the drain.[1][2] The primary methods for laboratory-scale disposal are through a licensed waste disposal contractor or, where permissible, after chemical treatment to render it less harmful.

Method 1: Licensed Waste Disposal (Recommended)

  • Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department for waste pickup and disposal by a licensed contractor. This is the most common and recommended procedure for research institutions.

Method 2: Chemical Precipitation (for aqueous solutions, where permissible)

For aqueous waste containing dissolved copper, precipitation can be a viable pretreatment step before collection by a waste disposal service. This method converts the soluble copper into an insoluble form.

  • Precipitation: While stirring the aqueous copper waste solution, slowly add a solution of sodium carbonate (soda ash) or sodium hydroxide.[9] This will precipitate the copper as insoluble copper carbonate or copper hydroxide.

  • pH Adjustment: Adjust the pH of the solution to a neutral range (6-9) to ensure maximum precipitation.

  • Separation: Allow the solid precipitate to settle. The liquid can then be decanted. The remaining liquid should be tested for residual copper content to ensure it meets local discharge limits before being disposed of down the drain (if permitted by your institution's EHS).

  • Solid Waste: The solid copper precipitate should be collected, dried, and placed in a labeled hazardous waste container for disposal via a licensed contractor.

Quantitative Data on Copper Disposal Limits

Regulatory limits for copper in wastewater can vary significantly based on location and the specific industry. The following table provides an overview of some established limits.

Regulation/GuidelinePermissible Copper Limit in Wastewater
US EPA (General)Varies by industry; often < 1.0 mg/L for direct discharge.[1]
China (GB8978 Class 1)0.2 mg/L[3]
World Health Organization (WHO) - Drinking Water2 mg/L[7]
General Industrial Effluent (Varies by Country)Can range from <10 ppb to a few ppm (mg/L).[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Disposal Decision cluster_2 Disposal Pathways start This compound Waste Generated collect Collect in a Labeled, Sealed Hazardous Waste Container start->collect is_aqueous Is the waste an aqueous solution? collect->is_aqueous ehs_solid Contact EHS for Licensed Disposal is_aqueous->ehs_solid No (Solid Waste) precipitate Chemical Precipitation (e.g., with Sodium Carbonate) is_aqueous->precipitate Yes separate Separate Precipitate from Liquid precipitate->separate ehs_precipitate Dispose of Solid Precipitate via EHS separate->ehs_precipitate test_liquid Test Liquid for Residual Copper separate->test_liquid check_limits Does it meet local discharge limits? test_liquid->check_limits drain Dispose of Liquid Down Drain (if permitted) check_limits->drain Yes re_treat Re-treat or Dispose of Liquid via EHS check_limits->re_treat No

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Basic cupric carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Basic Cupric Carbonate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (Cu₂CO₃(OH)₂). Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Hazard Identification and Classification

This compound is classified as hazardous. It is harmful if swallowed or inhaled and causes serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][3]
Hazardous to the Aquatic EnvironmentAcute & ChronicH410: Very toxic to aquatic life with long lasting effects[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[4]Protects against dust particles and potential splashes, preventing serious eye irritation.[2][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or body-covering clothing.[5][6]Prevents skin contact, which can cause irritation.[5][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If dust is generated or ventilation is inadequate, a NIOSH-approved dust respirator is required.[8][9]Prevents inhalation of harmful dust particles.[2][9]

Chemical and Physical Properties

Understanding the properties of this compound can inform safer handling and storage practices.

PropertyValue
Occupational Exposure Limit (Finland, as Cu)1 mg/m³ (8-hour time-weighted average)[4]
Decomposition Temperature200 °C[10]
Water Solubility0.002 g/L (at 20 °C)[10]
Specific Gravity~4.0 g/cm³[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to cleanup.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][9] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5]

  • Work Area: Designate a specific area for handling. Cover the work surface with absorbent, disposable bench paper.

  • Spill Kit: Have a spill kit ready. It should contain an inert absorbent material (e.g., sand, vermiculite), a scoop or shovel, and a labeled waste container.[5]

Step 2: Handling the Chemical
  • Avoid Dust: Minimize the generation of dust during handling, weighing, and transferring.[5][9][11]

  • Tools: Use non-sparking tools for transferring the powder.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory or when handling the chemical.[2][4] Wash hands thoroughly with soap and water after handling is complete and before leaving the work area.[2][5][9]

Step 3: Storage
  • Container: Store in a tightly closed, properly labeled container.[4][5][9]

  • Conditions: Keep the container in a cool, dry, and well-ventilated place away from direct sunlight and moisture.[2][4][9]

  • Incompatibilities: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][11]

Disposal Plan

Proper disposal is critical to prevent environmental contamination. This compound is very toxic to aquatic life.[1][2]

Step 1: Waste Collection
  • Solid Waste: Collect all waste material, including contaminated PPE and spill cleanup debris, in a designated, leak-proof container.[5][9]

  • Avoid Drains: Do not dispose of this compound or its containers into drains or sewer systems.[1][5]

Step 2: Labeling and Storage
  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound."

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

Step 3: Final Disposal
  • Regulatory Compliance: All disposal must be conducted in accordance with local, regional, and national environmental regulations.[1][2]

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Emergency Procedures: First Aid

In case of accidental exposure, follow these immediate first-aid measures.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[4] Seek medical attention if irritation persists.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5]

  • Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult, provide oxygen.[8] Seek medical attention if symptoms such as coughing or irritation appear.[9]

  • Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water.[4] Call a physician or poison control center immediately.[1]

G Workflow for Handling this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Execution cluster_post Phase 3: Post-Handling cluster_emergency Contingency Risk_Assessment Risk Assessment & Review SDS Prep_Area Prepare Ventilated Work Area (Fume Hood) Risk_Assessment->Prep_Area Get_PPE Gather Required PPE Prep_Area->Get_PPE Spill_Kit Ensure Spill Kit is Ready Get_PPE->Spill_Kit Handling Safe Handling of Chemical (Minimize Dust) Spill_Kit->Handling Storage Store in Cool, Dry, Ventilated Area Handling->Storage Waste_Collection Collect Waste in Labeled Container Handling->Waste_Collection Decontamination Decontaminate Work Area & Tools Waste_Collection->Decontamination Disposal Dispose via Hazardous Waste Program Decontamination->Disposal Exposure Accidental Exposure First_Aid Administer First Aid (Eyes, Skin, Inhalation) Exposure->First_Aid Medical_Help Seek Medical Attention First_Aid->Medical_Help

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
Basic cupric carbonate
Reactant of Route 2
Basic cupric carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.